Product packaging for Indantadol hydrochloride(Cat. No.:CAS No. 202914-18-9)

Indantadol hydrochloride

Katalognummer: B018623
CAS-Nummer: 202914-18-9
Molekulargewicht: 226.70 g/mol
InChI-Schlüssel: JPNNIRXUJSPGRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Indantadol hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C11H15ClN2O and its molecular weight is 226.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15ClN2O B018623 Indantadol hydrochloride CAS No. 202914-18-9

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(2,3-dihydro-1H-inden-2-ylamino)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c12-11(14)7-13-10-5-8-3-1-2-4-9(8)6-10;/h1-4,10,13H,5-7H2,(H2,12,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPNNIRXUJSPGRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)NCC(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174169
Record name Indantadol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202914-18-9
Record name Acetamide, 2-[(2,3-dihydro-1H-inden-2-yl)amino]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202914-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indantadol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202914189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indantadol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetamide, 2-[(2,3-dihydro-1H-inden-2-yl)amino]-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name INDANTADOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YHA48V735B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Indantadol Hydrochloride: A Technical Guide to its Dual Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indantadol (B1609722) hydrochloride (formerly CHF-3381) is a novel, centrally acting compound with a unique dual mechanism of action, positioning it as a molecule of interest for complex neurological conditions, particularly neuropathic pain.[1][2] This technical guide provides an in-depth exploration of its core pharmacological activities: non-competitive N-methyl-D-aspartate (NMDA) receptor antagonism and monoamine oxidase (MAO) inhibition. This document synthesizes the available preclinical and clinical data, details representative experimental methodologies for assessing its activity, and presents its molecular interactions through detailed signaling and workflow diagrams.

Core Pharmacological Mechanisms

Indantadol's therapeutic potential stems from its concurrent modulation of two distinct targets in the central nervous system.

Non-Competitive NMDA Receptor Antagonism

Indantadol acts as a low-affinity, non-competitive antagonist at the NMDA receptor.[3] This mechanism is crucial for its neuroprotective and antihyperalgesic effects.[2] Unlike competitive antagonists that bind to the glutamate (B1630785) or glycine (B1666218) recognition sites, non-competitive antagonists like indantadol block the ion channel itself. This action prevents the excessive influx of calcium (Ca²⁺) ions that occurs during pathological states of glutamate-induced excitotoxicity, a key process in neuropathic pain and neuronal damage.[2] The low-affinity nature of this binding may contribute to a more favorable side-effect profile compared to high-affinity NMDA antagonists, which are often associated with significant adverse effects.[2]

NMDA_Pathway Diagram 1: Indantadol's non-competitive antagonism of the NMDA receptor ion channel. cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate_vesicle Glutamate NMDA_R NMDA Receptor (Channel) Glutamate_vesicle->NMDA_R Glutamate Release Ca_ion Ca²⁺ NMDA_R->Ca_ion Channel Opening Excitotoxicity Downstream Signaling (e.g., nNOS activation, Excitotoxicity) Ca_ion->Excitotoxicity Influx Indantadol Indantadol Indantadol->NMDA_R Blockade

Diagram 1. NMDA Receptor Antagonism Pathway.
Monoamine Oxidase (MAO) Inhibition

Indantadol also functions as an inhibitor of monoamine oxidase (MAO), the enzyme responsible for the degradation of key monoamine neurotransmitters like serotonin, norepinephrine, and dopamine. There are conflicting reports in the literature regarding its selectivity. Several sources describe it as a non-selective MAO inhibitor, implying action on both MAO-A and MAO-B isoforms.[1][2] However, other studies characterize it more specifically as a reversible inhibitor of MAO-A.[3] Inhibition of MAO (particularly MAO-A) increases the synaptic concentration of these neurotransmitters, which can enhance descending inhibitory pain pathways and contribute to antidepressant and anxiolytic effects.

MAO_Inhibition Diagram 2: Indantadol's inhibition of MAO increases synaptic monoamine levels. cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron MAO MAO Enzyme Monoamines_pre Monoamines (5-HT, NE) Monoamines_pre->MAO Degradation Monoamines_syn Synaptic Monoamines Monoamines_pre->Monoamines_syn Release Indantadol Indantadol Indantadol->MAO Inhibition Receptors Postsynaptic Receptors Monoamines_syn->Receptors Binding

Diagram 2. Synaptic Mechanism of MAO Inhibition.

Quantitative Pharmacological Data

TargetParameterValueSelectivitySource
NMDA Receptor AffinityLow AffinityNon-competitive[3]
IC₅₀ / KᵢData Not Available--
Monoamine Oxidase (MAO) InhibitionData Not AvailableConflicting Reports: Non-selective vs. MAO-A selective[1][2][3]
IC₅₀ (MAO-A)Data Not Available--
IC₅₀ (MAO-B)Data Not Available--

Key Experimental Protocols

The dual mechanism of indantadol necessitates a combination of in vitro and in vivo assays for full characterization. The following are representative protocols for assessing its core activities.

In Vitro: NMDA Receptor Binding Assay (Representative Protocol)

This assay determines a compound's ability to bind to the NMDA receptor, specifically the intrachannel phencyclidine (PCP) site for non-competitive antagonists.

  • Objective: To determine the binding affinity (Kᵢ) of indantadol for the MK-801 binding site on the NMDA receptor channel.

  • Materials:

    • Rat brain cortical membranes (source of NMDA receptors).

    • [³H]MK-801 (radioligand).

    • Indantadol hydrochloride (test compound).

    • Unlabeled MK-801 or PCP (for non-specific binding determination).

    • Assay Buffer (e.g., 5 mM Tris-HCl, pH 7.4).

    • Glass fiber filters and a cell harvester.

    • Scintillation counter.

  • Methodology:

    • Preparation: Prepare serial dilutions of indantadol.

    • Incubation: In test tubes, combine the rat cortical membranes, [³H]MK-801 at a fixed concentration (e.g., 1-5 nM), and varying concentrations of indantadol. For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled MK-801.

    • Equilibration: Incubate the mixture at room temperature for a defined period (e.g., 2 hours) to allow binding to reach equilibrium.

    • Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, washing immediately with ice-cold assay buffer to remove unbound radioligand.

    • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

    • Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of indantadol concentration and fit the data to a one-site competition model to determine the IC₅₀. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Exp_Workflow Diagram 3: General workflow for a competitive radioligand binding assay. cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Analysis prep_ligand Prepare Radioligand ([³H]MK-801) incubation Incubate: Membranes + Radioligand + Indantadol prep_ligand->incubation prep_membranes Prepare Brain Membranes prep_membranes->incubation prep_drug Prepare Indantadol Dilutions prep_drug->incubation filtration Rapid Vacuum Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Calculate IC₅₀ / Kᵢ counting->analysis

Diagram 3. Representative Experimental Workflow.
In Vitro: MAO Inhibition Assay (Representative Protocol)

This fluorometric or chromatographic assay measures the inhibition of MAO-A and MAO-B enzyme activity.

  • Objective: To determine the IC₅₀ values of indantadol for both MAO-A and MAO-B isoforms.

  • Materials:

    • Recombinant human MAO-A and MAO-B enzymes.

    • Kynuramine (B1673886) (a common non-selective MAO substrate).

    • This compound.

    • Known selective inhibitors for controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).

    • Phosphate buffer (pH 7.4).

    • HPLC system or fluorescence plate reader.

  • Methodology:

    • Pre-incubation: Pre-incubate the MAO-A or MAO-B enzyme with varying concentrations of indantadol (or control inhibitors) for a set time (e.g., 15 minutes) at 37°C.

    • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, kynuramine.

    • Incubation: Allow the reaction to proceed for a defined period (e.g., 20-30 minutes) at 37°C.

    • Termination: Stop the reaction (e.g., by adding a strong base like NaOH).

    • Detection: The product of kynuramine oxidation, 4-hydroxyquinoline, is fluorescent. Measure the fluorescence using a plate reader. Alternatively, the product can be quantified using an HPLC-based method.

    • Analysis: Calculate the percentage of MAO activity relative to a vehicle control. Plot the activity percentage against the logarithm of indantadol concentration to determine the IC₅₀ for each isoform.

In Vivo: Heat-Capsaicin Pain Model

This human model is used to assess a compound's efficacy against secondary hyperalgesia, a key feature of neuropathic pain that is mediated by central sensitization and NMDA receptors.

  • Objective: To evaluate the antihyperalgesic effect of orally administered indantadol.

  • Methodology:

    • Baseline Measurement: Measure baseline pain thresholds and sensitivity on the forearm of healthy volunteers.

    • Sensitization: Apply heat (e.g., 45°C for 5 minutes) to a small area of the skin, followed by the topical application of capsaicin (B1668287) to induce a state of primary and secondary hyperalgesia.

    • Drug Administration: Administer a single oral dose of indantadol (e.g., 500 mg) or placebo in a double-blind, crossover design.[3]

    • Post-Dose Measurement: At a specified time post-administration (e.g., 135-145 minutes), re-evaluate the area of secondary hyperalgesia (the area outside the initial injury that is now sensitive to light touch), heat pain detection thresholds, and pain ratings.[3]

    • Analysis: Compare the change in the area of secondary hyperalgesia between the indantadol and placebo treatment groups. A significant reduction in this area indicates a centrally acting analgesic effect.[3]

Conclusion

This compound presents a compelling pharmacological profile by simultaneously targeting glutamate excitotoxicity via non-competitive NMDA receptor antagonism and modulating monoaminergic tone through MAO inhibition. This dual mechanism offers a multifaceted approach to treating complex conditions like neuropathic pain, where both central sensitization and descending inhibitory pathway dysfunction are key factors. While the precise quantitative pharmacology and MAO selectivity require further clarification from primary studies, the existing data strongly support its unique mode of action. The experimental frameworks outlined here provide a basis for the continued investigation and development of this and similar multi-target compounds in neuroscience.

References

An In-depth Technical Guide to the Synthesis of Indantadol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indantadol is a pharmaceutical agent with a dual mechanism of action, functioning as both a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and a non-selective monoamine oxidase (MAO) inhibitor. This unique pharmacological profile has prompted investigations into its therapeutic potential for various neurological conditions. This technical guide provides a comprehensive overview of a plausible synthetic pathway for Indantadol hydrochloride, detailed experimental protocols for key reactions, and a summary of its mechanisms of action through signaling pathway diagrams.

Core Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step process commencing with the stereoselective synthesis of the chiral precursor, (1R,2S)-2-amino-1-phenylpropan-1-ol. This intermediate subsequently undergoes reductive amination with 1-indanone (B140024) to yield the Indantadol free base, which is then converted to its hydrochloride salt.

Experimental Workflow

G cluster_0 Step 1: Synthesis of (1R,2S)-2-amino-1-phenylpropan-1-ol cluster_1 Step 2: Synthesis of Indantadol cluster_2 Step 3: Salt Formation A L-(R)-Phenylacetylcarbinol C Catalytic Hydrogenation (Pd/C or Pt/C) A->C B Benzylamine B->C D L-erythro-(1R,2S)-2-(N-benzylamino)-1-phenylpropan-1-ol C->D Reductive Amination E Debenzylation (Pd(OH)2/C, H2) D->E F (1R,2S)-2-amino-1-phenylpropan-1-ol E->F H (1R,2S)-2-amino-1-phenylpropan-1-ol G 1-Indanone I Reductive Amination (e.g., NaBH3CN) G->I H->I J Indantadol (free base) I->J K Indantadol (free base) M This compound K->M L HCl in appropriate solvent (e.g., Ether, Isopropanol) L->M

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Synthesis of (1R,2S)-2-amino-1-phenylpropan-1-ol

This procedure is adapted from stereoselective synthesis methodologies for similar compounds.

Reaction: Reductive amination of L-(R)-phenylacetylcarbinol with benzylamine, followed by debenzylation.

Materials:

  • L-(R)-Phenylacetylcarbinol

  • Benzylamine

  • 5% Platinum on Carbon (Pt/C) or 5% Palladium on Carbon (Pd/C)

  • Ethanol (B145695) or Methanol (B129727)

  • Hydrogen gas

  • 20% Palladium hydroxide (B78521) on Carbon (Pd(OH)₂/C)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ether or other suitable organic solvent

Procedure:

  • N-Benzylation: A mixture of L-(R)-phenylacetylcarbinol, an equimolar amount of benzylamine, and a catalytic amount of 5% Pt/C or 5% Pd/C in ethanol is subjected to hydrogenation.[1] The reaction is carried out under a hydrogen atmosphere (e.g., 3 kg/cm ²) at room temperature (e.g., 20°C) for a sufficient time to ensure complete reaction (e.g., 8 hours).[1]

  • Work-up and Isolation of the Intermediate: The catalyst is removed by filtration. The filtrate is concentrated under reduced pressure to yield crude L-erythro-(1R,2S)-2-(N-benzylamino)-1-phenylpropan-1-ol.[1]

  • Debenzylation: The crude intermediate is dissolved in methanol, and 20% Pd(OH)₂/C is added as the catalyst.[1] The mixture is stirred under a hydrogen atmosphere (e.g., 5 kg/cm ²) at room temperature (e.g., 24°C) until the debenzylation is complete (e.g., 7.3 hours).[1]

  • Final Work-up and Purification: The catalyst is filtered off, and the filtrate is concentrated under reduced pressure to obtain (1R,2S)-2-amino-1-phenylpropan-1-ol.[1] The product can be further purified by recrystallization if necessary.

Synthesis of Indantadol (Reductive Amination)

This is a general procedure for reductive amination.

Reaction: Reductive amination of 1-indanone with (1R,2S)-2-amino-1-phenylpropan-1-ol.

Materials:

  • 1-Indanone

  • (1R,2S)-2-amino-1-phenylpropan-1-ol

  • Sodium cyanoborohydride (NaBH₃CN) or other suitable reducing agent

  • Methanol or other suitable protic solvent

  • Acetic acid (to maintain acidic pH)

Procedure:

  • A solution of 1-indanone and an equimolar amount of (1R,2S)-2-amino-1-phenylpropan-1-ol in methanol is prepared.

  • The pH of the solution is adjusted to a weakly acidic range (pH 4-6) by the addition of glacial acetic acid.

  • Sodium cyanoborohydride is added portion-wise to the stirred solution at room temperature. The reaction mixture is stirred for an extended period (e.g., 12-24 hours) until the reaction is complete, as monitored by an appropriate technique like Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and made basic with a suitable base (e.g., sodium bicarbonate solution).

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude Indantadol free base.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Preparation of this compound

Reaction: Acid-base reaction between Indantadol free base and hydrochloric acid.

Materials:

  • Indantadol (free base)

  • Anhydrous diethyl ether or isopropanol

  • Anhydrous hydrogen chloride (gas or as a solution in a suitable solvent)

Procedure:

  • The purified Indantadol free base is dissolved in a minimal amount of anhydrous diethyl ether or isopropanol.

  • The solution is cooled in an ice bath.

  • A solution of anhydrous HCl in the same solvent is added dropwise with stirring until precipitation is complete. Alternatively, anhydrous HCl gas can be bubbled through the solution.

  • The precipitated this compound is collected by filtration, washed with cold anhydrous ether, and dried under vacuum to yield the final product.

Quantitative Data

StepReactantsCatalystSolventConditionsErythro:Threo RatioEnantiomeric Excess (%ee)Purity (%)
N-BenzylationL-(R)-Phenylacetylcarbinol, Benzylamine5% Pt/CEthanol20°C, 8h, 3 kg/cm ² H₂92.6:7.4--
DebenzylationL-erythro-(1R,2S)-2-(N-benzylamino)-1-phenylpropan-1-ol20% Pd(OH)₂/CMethanol24°C, 7.3h, 5 kg/cm ² H₂-97.198.63

Signaling Pathways and Mechanism of Action

Indantadol's dual mechanism of action targets two key pathways in the central nervous system.

NMDA Receptor Antagonism

Indantadol acts as a non-competitive antagonist at the NMDA receptor. This receptor is a ligand-gated ion channel that, when activated by glutamate (B1630785) and a co-agonist (glycine or D-serine), allows for the influx of Ca²⁺ ions into the neuron. This calcium influx is a critical trigger for numerous intracellular signaling cascades, including those involved in synaptic plasticity, learning, and memory. However, excessive activation of NMDA receptors can lead to excitotoxicity and neuronal cell death. By blocking the NMDA receptor channel, Indantadol reduces the influx of Ca²⁺, thereby modulating downstream signaling pathways.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_channel Ca²⁺ Channel NMDA_R->Ca_channel Activation Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Signaling_Cascade Downstream Signaling (e.g., CaMKII, CREB activation) Ca_influx->Signaling_Cascade Cellular_Response Cellular Response (Synaptic Plasticity, Excitotoxicity) Signaling_Cascade->Cellular_Response Indantadol Indantadol Indantadol->Ca_channel Blocks

Caption: NMDA receptor antagonist signaling pathway.

Monoamine Oxidase Inhibition

Indantadol also acts as a non-selective inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576) in the presynaptic neuron. By inhibiting MAO, Indantadol increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling to the postsynaptic neuron.

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal Monoamines Monoamines (Serotonin, Norepinephrine, Dopamine) MAO Monoamine Oxidase (MAO) Monoamines->MAO Vesicles Synaptic Vesicles Monoamines->Vesicles Degradation Degradation Products MAO->Degradation Release Neurotransmitter Release Vesicles->Release Released_Monoamines Increased Monoamines Release->Released_Monoamines Receptors Postsynaptic Receptors Released_Monoamines->Receptors Binds Signal Signal Transduction Receptors->Signal Indantadol Indantadol Indantadol->MAO Inhibits

Caption: Monoamine oxidase inhibitor mechanism of action.

Conclusion

This technical guide outlines a viable synthetic route for this compound and provides detailed protocols for its key synthetic steps. The synthesis hinges on the stereoselective preparation of a chiral amino alcohol intermediate, followed by a reductive amination and subsequent salt formation. The dual mechanism of action, involving NMDA receptor antagonism and monoamine oxidase inhibition, underscores its complex pharmacological profile. Further research and process optimization are necessary to establish a scalable and efficient synthesis for potential clinical and commercial development.

References

An In-depth Technical Guide to CHF-3381 (Indantadol): Chemical Structure, Properties, and Experimental Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHF-3381, also known as Indantadol, is a novel psychoactive compound with a dual mechanism of action, functioning as a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and a reversible, non-selective monoamine oxidase (MAO) inhibitor, with a notable selectivity for the MAO-A isoform.[1] This unique pharmacological profile has positioned Indantadol as a candidate for therapeutic intervention in a range of neurological and psychiatric disorders. Preclinical and clinical investigations have explored its potential as an anticonvulsant, neuroprotective agent, and analgesic for neuropathic pain. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of CHF-3381, along with detailed protocols for key experimental assays used in its evaluation.

Chemical Structure and Physicochemical Properties

Indantadol is chemically designated as [n-(2-indanyl)-glycinamide hydrochloride]. Its structure combines an indane moiety with a glycinamide (B1583983) group.

Chemical Structure:

  • IUPAC Name: 2-((2,3-dihydro-1H-inden-2-yl)amino)acetamide

  • SMILES: NC(CNC1Cc2c(C1)cccc2)=O

  • Molecular Formula: C₁₁H₁₄N₂O

  • Molecular Weight: 190.24 g/mol

Physicochemical Properties:

PropertyValue
Molecular Formula C₁₁H₁₄N₂O
Molecular Weight 190.24 g/mol
Appearance White solid
Solubility Water soluble

Pharmacological Properties and Mechanism of Action

CHF-3381 exerts its pharmacological effects through two primary mechanisms:

  • NMDA Receptor Antagonism: It acts as a low-affinity, non-competitive antagonist at the NMDA receptor. This action is thought to contribute to its anticonvulsant and neuroprotective properties by modulating glutamatergic neurotransmission and preventing excitotoxicity.

  • Monoamine Oxidase (MAO) Inhibition: Indantadol is a reversible and non-selective inhibitor of monoamine oxidase, with a higher affinity for the MAO-A isoform. By inhibiting MAO-A, it increases the synaptic availability of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine, which is relevant for its potential antidepressant and analgesic effects.

Signaling Pathway

The dual mechanism of action of CHF-3381 targets two distinct but crucial pathways in the central nervous system. The antagonism of NMDA receptors directly impacts glutamatergic signaling, reducing excessive neuronal excitation. Simultaneously, the inhibition of MAO-A modulates monoaminergic signaling, enhancing the levels of key neurotransmitters.

CHF3381_Mechanism_of_Action cluster_nmda Glutamatergic Synapse cluster_mao Monoaminergic Synapse CHF3381 CHF-3381 (Indantadol) NMDA_Receptor NMDA Receptor CHF3381->NMDA_Receptor Antagonizes MAO_A MAO-A CHF3381->MAO_A Inhibits Increased_Monoamines Increased Synaptic Monoamines Glutamate Glutamate Glutamate->NMDA_Receptor Activates Ca_ion Ca²+ Influx NMDA_Receptor->Ca_ion Therapeutic_Effect_NMDA Anticonvulsant & Neuroprotective Effects Excitotoxicity Excitotoxicity / Neuronal Damage Ca_ion->Excitotoxicity Monoamines Monoamines (Serotonin, Norepinephrine) Monoamines->MAO_A Metabolized by Metabolites Inactive Metabolites Therapeutic_Effect_MAO Analgesic & Antidepressant Effects Increased_Monoamines->Therapeutic_Effect_MAO

CHF-3381 Dual Mechanism of Action

Pharmacokinetic Properties

The pharmacokinetic profile of CHF-3381 has been investigated in both preclinical animal models and human clinical trials.

Table 1: Pharmacokinetic Parameters of CHF-3381 in Animals

SpeciesRouteBioavailability (%)t₁/₂ (h)Cₘₐₓ (ng/mL)Tₘₐₓ (h)
Rat p.o.~20---
Dog p.o.~15---
Monkey p.o.100---

Table 2: Pharmacokinetic Parameters of CHF-3381 in Humans (Single Oral Dose)

Dose (mg)t₁/₂ (h)Cₘₐₓ (ng/mL)Tₘₐₓ (h)AUC₀-t (ng·h/mL)
25 3-4-0.5-2-
100 3-4-0.5-2-
200 3-4-0.5-2-
300 3-4-0.5-2-
600 3-4-0.5-2-

Preclinical and Clinical Efficacy

The therapeutic potential of CHF-3381 has been evaluated in various in vivo and in vitro models.

Table 3: Anticonvulsant and Neuromotor Effects of CHF-3381 in Rodents

TestSpeciesRouteED₅₀ / TD₅₀ (mg/kg)Endpoint
Maximal Electroshock Seizure (MES) Mousei.p.24Protection against tonic hindlimb extension
p.o.21
Rati.p.7.5
p.o.21
Rotarod Test Mousep.o.~300 (TD₅₀)Motor impairment
Rati.p.~100 (TD₅₀)

Detailed Experimental Protocols

Maximal Electroshock Seizure (MES) Test

This test is a widely used preclinical model to screen for anticonvulsant activity against generalized tonic-clonic seizures.

  • Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

  • Apparatus: An electroconvulsiometer with corneal electrodes.

  • Animals: Male albino mice (20-25 g) or rats (150-200 g).

  • Procedure:

    • Administer the test compound (CHF-3381) or vehicle to groups of animals at various doses and time points before the test.

    • Apply a drop of saline or electrode gel to the corneal electrodes to ensure good electrical contact.

    • Place the corneal electrodes on the corneas of the animal.

    • Deliver a suprathreshold electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds).[2]

    • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.

    • Calculate the median effective dose (ED₅₀) using probit analysis.

Rotarod Test

This test is used to assess motor coordination, balance, and the potential for a compound to cause neurological deficits.[3][4][5][6][7]

  • Objective: To measure the effect of a test compound on motor coordination by determining the time an animal can remain on a rotating rod.

  • Apparatus: A rotarod apparatus with a rotating rod of a specified diameter (e.g., 3 cm for mice).

  • Animals: Male mice (20-25 g).

  • Procedure:

    • Train the animals on the rotarod at a constant speed (e.g., 5-10 rpm) for a set duration (e.g., 2-5 minutes) for 2-3 consecutive days to establish a baseline performance.

    • On the test day, administer the test compound (CHF-3381) or vehicle.

    • At a predetermined time after administration, place the animal on the rotarod, which is set to accelerate at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).[3][4]

    • Record the latency to fall from the rod. A decrease in the latency to fall compared to the vehicle-treated group indicates motor impairment.

    • The dose at which 50% of the animals show motor impairment (TD₅₀) can be calculated.

NMDA Receptor Binding Assay ([³H]MK-801)

This in vitro assay is used to determine the binding affinity of a compound to the NMDA receptor ion channel.

  • Objective: To measure the ability of CHF-3381 to displace the radioligand [³H]MK-801 from its binding site within the NMDA receptor channel.[8][9][10][11][12]

  • Materials:

    • Rat brain cortical membranes (source of NMDA receptors).

    • [³H]MK-801 (radioligand).

    • Assay buffer (e.g., 5 mM Tris-HCl, pH 7.4).

    • Glutamate and glycine (B1666218) (co-agonists).

    • Test compound (CHF-3381) at various concentrations.

    • Unlabeled MK-801 for determining non-specific binding.

    • Glass fiber filters and a cell harvester.

    • Scintillation counter.

  • Procedure:

    • Prepare a suspension of rat brain cortical membranes in the assay buffer.

    • In a series of tubes, add the membrane preparation, [³H]MK-801, glutamate, and glycine.

    • For determining total binding, add buffer. For non-specific binding, add a high concentration of unlabeled MK-801. For the competition assay, add varying concentrations of CHF-3381.

    • Incubate the mixture at room temperature for a specified time (e.g., 2 hours) to allow binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

    • Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

    • Calculate the specific binding and determine the IC₅₀ value for CHF-3381, which can then be converted to a Ki value.

Monoamine Oxidase-A (MAO-A) Inhibition Assay

This in vitro assay measures the inhibitory activity of a compound against the MAO-A enzyme.

  • Objective: To determine the potency of CHF-3381 in inhibiting the activity of MAO-A.

  • Materials:

    • Source of MAO-A enzyme (e.g., human recombinant MAO-A or rat liver mitochondria).

    • Kynuramine (B1673886) (substrate for MAO-A).[13][14][15][16]

    • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

    • Test compound (CHF-3381) at various concentrations.

    • A known MAO-A inhibitor (e.g., clorgyline) as a positive control.

    • Spectrophotometer or fluorometer.

  • Procedure:

    • Pre-incubate the MAO-A enzyme preparation with various concentrations of CHF-3381 or the positive control in the assay buffer.

    • Initiate the enzymatic reaction by adding the substrate, kynuramine.

    • The deamination of kynuramine by MAO-A produces an unstable aldehyde which spontaneously cyclizes to 4-hydroxyquinoline (B1666331).[15]

    • Monitor the formation of 4-hydroxyquinoline over time by measuring the increase in absorbance at approximately 316 nm or fluorescence at Ex/Em = 310/400 nm.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the IC₅₀ value of CHF-3381 for MAO-A inhibition.

Synthesis Overview

While a detailed, step-by-step synthesis protocol for CHF-3381 is not publicly available in the reviewed literature, the general synthetic approach for N-substituted glycinamides involves the coupling of a primary amine with a protected glycine derivative, followed by deprotection. In the case of Indantadol, this would likely involve the reaction of 2-aminoindane with an activated and N-protected glycine, followed by removal of the protecting group and amide formation.

Conclusion

CHF-3381 (Indantadol) is a promising pharmacological agent with a unique dual mechanism of action that targets both the glutamatergic and monoaminergic systems. Its chemical structure and properties have been well-characterized, and its efficacy has been demonstrated in a variety of preclinical models of neurological disorders. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of CHF-3381 and other compounds with similar mechanisms of action. Further research is warranted to fully elucidate its therapeutic potential and to translate the promising preclinical findings into clinical applications.

References

The Core Pharmacodynamics of Indantadol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indantadol (B1609722) hydrochloride (formerly known as CHF-3381) is a novel psychoactive compound with a unique dual mechanism of action, positioning it as a subject of significant interest for various neurological and psychiatric disorders. This technical guide provides an in-depth overview of the core pharmacodynamics of indantadol, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanisms of action. The primary pharmacodynamic effects of indantadol are characterized by its non-selective inhibition of monoamine oxidase (MAO) and its low-affinity, non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor. These actions confer upon it a complex pharmacological profile with potential therapeutic applications in neuropathic pain, neurodegenerative diseases, and epilepsy.

Introduction

Indantadol hydrochloride is a 2-aminoindane derivative that has been investigated for its anticonvulsant, neuroprotective, and analgesic properties.[1][2] Its multifaceted pharmacodynamic profile, stemming from its interaction with two critical targets in the central nervous system—monoamine oxidase and the NMDA receptor—makes it a compelling molecule for further research and development. This document aims to consolidate the available preclinical and clinical pharmacodynamic data on indantadol, providing a comprehensive resource for the scientific community.

Core Pharmacodynamic Mechanisms

Indantadol's primary mechanisms of action are:

  • Non-selective Monoamine Oxidase (MAO) Inhibition: Indantadol inhibits both isoforms of the MAO enzyme, MAO-A and MAO-B.[2] This inhibition leads to a decrease in the degradation of monoamine neurotransmitters such as serotonin (B10506), norepinephrine, and dopamine (B1211576), thereby increasing their synaptic availability.

  • N-Methyl-D-Aspartate (NMDA) Receptor Antagonism: Indantadol acts as a low-affinity, non-competitive antagonist at the NMDA receptor.[2] By blocking the ion channel of the NMDA receptor, indantadol can modulate glutamatergic neurotransmission and mitigate excitotoxicity.

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data characterizing the pharmacodynamic profile of this compound.

Table 1: Monoamine Oxidase (MAO) Inhibition

ParameterValueSpeciesEnzyme Source
IC50 (MAO-A) 1670 µg/LHumanRecombinant
EC50 (MAO-A) 1670 µg/LHumanPlasma (DHPG levels)

Note: The in vivo EC50 was determined by measuring the reduction of 3,4-dihydroxyphenylglycol (B133932) (DHPG), a metabolite of norepinephrine, in plasma.[2] Data for MAO-B inhibition is not currently available in the public domain.

Table 2: NMDA Receptor Antagonism

ParameterValueRadioligandTissue Source
Ki 8.8 µM[3H]-TCPRat Brain Membranes

Table 3: In Vivo Anticonvulsant Activity (Maximal Electroshock Seizure Test)

SpeciesRoute of AdministrationED50
MouseIntraperitoneal (i.p.)24 mg/kg
MouseOral (p.o.)21 mg/kg
RatIntraperitoneal (i.p.)7.5 mg/kg
RatOral (p.o.)21 mg/kg

Signaling Pathways and Mechanisms of Action

The dual actions of indantadol on the monoaminergic and glutamatergic systems result in a complex interplay of signaling pathways.

Monoaminergic System Modulation

By inhibiting MAO-A and MAO-B, indantadol increases the levels of serotonin, norepinephrine, and dopamine in the synaptic cleft. This leads to enhanced activation of their respective postsynaptic receptors, influencing mood, cognition, and pain perception.

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamines (5-HT, NE, DA) Vesicle Synaptic Vesicle MA->Vesicle Storage MAO MAO-A & MAO-B MA->MAO Degradation MA_synapse Increased Monoamines Vesicle->MA_synapse Release Indantadol Indantadol Indantadol->MAO Inhibition Receptor Postsynaptic Receptors MA_synapse->Receptor Effect Downstream Signaling Receptor->Effect Activation

Figure 1. Mechanism of Monoamine Oxidase Inhibition by Indantadol.

Glutamatergic System Modulation

Indantadol's antagonism of the NMDA receptor occurs at the phencyclidine (PCP) binding site within the ion channel. This non-competitive blockade prevents the influx of Ca2+, which, in excess, can trigger excitotoxic cell death cascades. This mechanism is central to its neuroprotective effects.

NMDA_Antagonism Glutamate (B1630785) Glutamate NMDA_Receptor Extracellular Transmembrane Intracellular Glutamate->NMDA_Receptor:f0 Glycine (B1666218) Glycine Glycine->NMDA_Receptor:f0 Ion_Channel Ion Channel NMDA_Receptor:f1->Ion_Channel opens Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Indantadol Indantadol Indantadol->Ion_Channel Blockade Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity

Figure 2. Mechanism of NMDA Receptor Antagonism by Indantadol.

Experimental Protocols

This section provides an overview of the methodologies used to determine the key pharmacodynamic parameters of indantadol.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of indantadol for MAO-A and MAO-B.

Methodology: A fluorometric or spectrophotometric assay is typically employed.

  • Enzyme Source: Recombinant human MAO-A and MAO-B are used.

  • Substrate: Kynuramine is a common non-selective substrate that is oxidized by both MAO-A and MAO-B to a fluorescent product, 4-hydroxyquinoline.[3][4]

  • Procedure:

    • Varying concentrations of indantadol are pre-incubated with the MAO enzyme in a 96-well plate format.

    • The enzymatic reaction is initiated by the addition of kynuramine.

    • The plate is incubated at 37°C for a specified period.

    • The reaction is terminated, and the fluorescence or absorbance of the product is measured using a plate reader.

  • Data Analysis: The percentage of inhibition at each indantadol concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

MAO_Assay_Workflow start Start prepare_reagents Prepare Reagents (MAO Enzyme, Indantadol, Kynuramine) start->prepare_reagents pre_incubation Pre-incubate MAO Enzyme with Indantadol prepare_reagents->pre_incubation initiate_reaction Initiate Reaction with Kynuramine pre_incubation->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation measure_signal Measure Fluorescence/ Absorbance incubation->measure_signal data_analysis Calculate % Inhibition and IC₅₀ measure_signal->data_analysis end End data_analysis->end

Figure 3. Experimental Workflow for In Vitro MAO Inhibition Assay.

In Vitro NMDA Receptor Binding Assay ([3H]-TCP Displacement)

Objective: To determine the binding affinity (Ki) of indantadol for the NMDA receptor ion channel.

Methodology: A radioligand binding assay using [3H]-thienylcyclohexylpiperidine ([3H]-TCP), a phencyclidine analog that binds to the PCP site within the NMDA receptor channel.

  • Tissue Preparation: Crude synaptic membranes are prepared from rat forebrain.

  • Assay Conditions: The membranes are incubated with a fixed concentration of [3H]-TCP and varying concentrations of indantadol in the presence of glutamate and glycine to open the ion channel.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known NMDA receptor channel blocker (e.g., MK-801). The IC50 value for indantadol is determined from a competition binding curve, and the Ki is calculated using the Cheng-Prusoff equation.[5]

NMDA_Binding_Assay_Workflow start Start prepare_membranes Prepare Rat Brain Synaptic Membranes start->prepare_membranes incubation Incubate Membranes with [³H]-TCP and Indantadol prepare_membranes->incubation filtration Separate Bound and Free Ligand by Filtration incubation->filtration quantification Quantify Radioactivity by Scintillation Counting filtration->quantification data_analysis Calculate IC₅₀ and Kᵢ quantification->data_analysis end End data_analysis->end

Figure 4. Experimental Workflow for NMDA Receptor Binding Assay.

In Vivo Neuroprotection Assay (Kainate-Induced Excitotoxicity)

Objective: To evaluate the neuroprotective effects of indantadol against excitotoxicity in vivo.

Methodology: A model of kainate-induced seizures and subsequent neuronal damage is used.

  • Animal Model: Male mice or rats are used.

  • Procedure:

    • Animals are pre-treated with indantadol or vehicle control.

    • Kainic acid is administered to induce seizures.

    • Seizure activity is monitored and scored.

    • After a set period, brains are collected for histological analysis.

  • Analysis: Neuronal degeneration is assessed using markers such as Fluoro-Jade B staining, which specifically labels degenerating neurons.[6] The extent of neuroprotection is determined by comparing the degree of neuronal damage in the indantadol-treated group to the vehicle-treated group.

Conclusion and Future Directions

This compound possesses a compelling dual pharmacodynamic profile, acting as both a non-selective MAO inhibitor and a low-affinity NMDA receptor antagonist. This combination of activities suggests its potential for treating complex neurological disorders where both monoaminergic and glutamatergic dysregulation are implicated. The quantitative data presented herein provide a solid foundation for understanding its potency and mechanisms of action.

Further research is warranted to fully elucidate the pharmacodynamic profile of indantadol. Specifically, the determination of its inhibitory potency against MAO-B is crucial for a complete understanding of its "non-selective" nature. Additionally, in vivo microdialysis studies are needed to directly measure the impact of indantadol on extracellular monoamine levels in various brain regions, which would provide a more dynamic picture of its effects on neurotransmission. A deeper understanding of the interplay between its MAO-inhibitory and NMDA-antagonistic effects at the systems level will be critical for guiding its future clinical development.

References

Unraveling the Anticonvulsant Potential of Indantadol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indantadol hydrochloride (also known as CHF 3381) is a novel investigational compound demonstrating significant anticonvulsant properties in a range of preclinical models.[1][2][3] This technical guide provides an in-depth overview of the core attributes of this compound, focusing on its dual mechanism of action, quantitative efficacy in established seizure models, and the detailed experimental protocols utilized in its evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The search for novel antiepileptic drugs (AEDs) with improved efficacy and tolerability remains a critical area of research. This compound has emerged as a promising candidate due to its unique pharmacological profile, acting as both a non-selective monoamine oxidase (MAO) inhibitor and a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3] This dual mechanism of action suggests a potential for broad-spectrum anticonvulsant activity and neuroprotective effects.[2][4]

Mechanism of Action

This compound's anticonvulsant effects are attributed to its modulation of two key pathways in the central nervous system:

NMDA Receptor Antagonism

Indantadol acts as a low-affinity, non-competitive antagonist at the NMDA receptor.[3] It functionally antagonizes the NMDA receptor, as evidenced by its ability to displace [3H]-TCP from binding to the NMDA receptor channel with a Ki of 8.8 μM.[1] By blocking the NMDA receptor, Indantadol reduces excessive glutamatergic excitation, a key factor in seizure generation and propagation.

NMDA_Antagonism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel Opens Ca_Influx Ion_Channel->Ca_Influx Neuronal_Excitation Neuronal Hyperexcitability Ca_Influx->Neuronal_Excitation Leads to Seizure_Activity Seizure Activity Neuronal_Excitation->Seizure_Activity Indantadol Indantadol Hydrochloride Indantadol->Ion_Channel Blocks

Indantadol's NMDA Receptor Antagonism Pathway.
Monoamine Oxidase Inhibition

Indantadol is a non-selective inhibitor of monoamine oxidase (MAO), the enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[2] By inhibiting MAO, Indantadol increases the synaptic availability of these neurotransmitters, which may contribute to its anticonvulsant and neuroprotective effects.[4]

MAO_Inhibition cluster_neuron Neuron Monoamines Monoamines (Serotonin, Norepinephrine, Dopamine) MAO Monoamine Oxidase (MAO) Monoamines->MAO Degraded by Increased_Monoamines Increased Synaptic Monoamines Monoamines->Increased_Monoamines Metabolites Inactive Metabolites MAO->Metabolites Indantadol Indantadol Hydrochloride Indantadol->MAO Inhibits Neurotransmission Modulated Neurotransmission Increased_Monoamines->Neurotransmission Anticonvulsant_Effect Anticonvulsant Effect Neurotransmission->Anticonvulsant_Effect

Indantadol's Monoamine Oxidase Inhibition Pathway.

Quantitative Preclinical Efficacy

The anticonvulsant activity of this compound has been quantified in several well-established animal models of epilepsy. The following tables summarize the key efficacy and neurotoxicity data.

Table 1: Anticonvulsant Activity in the Maximal Electroshock (MES) Seizure Model
SpeciesRoute of AdministrationED₅₀ (mg/kg)
MouseIntraperitoneal (i.p.)24[1]
MouseOral (p.o.)21[1]
RatIntraperitoneal (i.p.)7.5[1]
RatOral (p.o.)21[1]
Table 2: Anticonvulsant Activity Against Chemically-Induced Seizures in Mice
Seizure Induction AgentSeizure TypeED₅₀ (mg/kg, i.p.)
PicrotoxinTonic Hindlimb Extension~10[1]
N-Methyl-D-aspartate (NMDA) (i.c.v.)Tonic Hindlimb Extension~10[1]
4-AminopyridineTonic Seizures~100[1]
BicucullineTonic Seizures~100[1]
PentylenetetrazoleClonic SeizuresIneffective[1]
PicrotoxinClonic SeizuresIneffective[1]
Table 3: Neurotoxicity Profile (Rotarod Test)
SpeciesRoute of AdministrationTD₅₀ (mg/kg)
MouseIntraperitoneal (i.p.)~100[1]
MouseOral (p.o.)~300[1]
RatIntraperitoneal (i.p.)~100[1]
RatOral (p.o.)~300[1]

Detailed Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of this compound.

Maximal Electroshock (MES) Seizure Test

This model is used to identify compounds that prevent the spread of seizures.

  • Animals: Male CF-1 mice or Sprague-Dawley CD albino rats.[5]

  • Apparatus: A constant current stimulator delivering a 60 Hz alternating current.[5]

  • Procedure:

    • Administer this compound or vehicle via the desired route (i.p. or p.o.).

    • At the time of peak effect, apply corneal electrodes treated with a local anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride) and saline.[5]

    • Deliver an electrical stimulus (50 mA for mice, 150 mA for rats) for 0.2 seconds.[5]

    • Observe the animal for the presence or absence of a tonic hindlimb extension.

    • Protection is defined as the abolition of the tonic hindlimb extensor component of the seizure.[5]

  • Data Analysis: The median effective dose (ED₅₀) is calculated using probit analysis.

MES_Workflow start Start drug_admin Administer Indantadol or Vehicle start->drug_admin wait Wait for Time of Peak Effect drug_admin->wait apply_electrodes Apply Corneal Electrodes wait->apply_electrodes stimulate Deliver Electrical Stimulus (50mA mice / 150mA rats, 0.2s) apply_electrodes->stimulate observe Observe for Tonic Hindlimb Extension stimulate->observe protected Protected observe->protected Absent not_protected Not Protected observe->not_protected Present end End protected->end not_protected->end

Maximal Electroshock (MES) Seizure Test Workflow.
Chemically-Induced Seizure Tests

These models assess a compound's ability to counteract the effects of specific convulsant agents.

  • Animals: Male mice.

  • Convulsant Agents:

    • Picrotoxin

    • N-Methyl-D-aspartate (NMDA) administered intracerebroventricularly (i.c.v.)

    • 4-Aminopyridine

    • Bicuculline

    • Pentylenetetrazole (PTZ)

  • Procedure:

    • Administer this compound or vehicle intraperitoneally.

    • After a predetermined time, administer the convulsant agent.

    • Observe the animals for the presence and type of seizures (clonic or tonic).

    • Record the latency to seizure onset and the incidence of seizures.

  • Data Analysis: The median effective dose (ED₅₀) is calculated based on the dose that protects 50% of the animals from the specified seizure endpoint.

Rotarod Neurotoxicity Test

This test evaluates a compound's potential to cause motor impairment.

  • Animals: Male mice or rats.

  • Apparatus: A rotating rod.

  • Procedure:

    • Train the animals to remain on the rotating rod for a set period.

    • Administer this compound or vehicle.

    • At various time points after administration, place the animals on the rotating rod.

    • Record the time each animal remains on the rod.

  • Data Analysis: The median toxic dose (TD₅₀) is determined as the dose at which 50% of the animals fail to remain on the rod for the predetermined time.

Conclusion

This compound demonstrates a robust anticonvulsant profile in a variety of preclinical models, particularly against generalized tonic-clonic seizures as indicated by the MES test.[1] Its dual mechanism of action, targeting both NMDA receptors and monoamine oxidase, represents a novel approach in the development of antiepileptic therapies. The favorable separation between its effective doses in seizure models and the doses causing motor impairment suggests a promising therapeutic window.[1] Further research is warranted to fully elucidate the clinical potential of this compound in the management of epilepsy.

References

Indantadol Hydrochloride: An In-Depth Technical Guide on its Core Function as an NMDA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indantadol (B1609722) hydrochloride (also known as CHF-3381 or V-3381) is a novel compound that has garnered interest for its dual mechanism of action as a low-affinity, noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist and a reversible monoamine oxidase-A (MAO-A) inhibitor.[1][2] This technical guide provides a comprehensive overview of the core pharmacology of indantadol as an NMDA receptor antagonist, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways. The neuroprotective and antihyperalgesic effects observed in preclinical and clinical studies underscore its therapeutic potential, although clinical development for neuropathic pain has faced challenges.[1][3]

Introduction

Indantadol hydrochloride is a 2-aminoindane derivative that was under development for the treatment of neuropathic pain and chronic cough.[1] Its primary mechanism of action relevant to this guide is its antagonism of the NMDA receptor, a critical ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, memory, and neuronal excitotoxicity. Overactivation of NMDA receptors is implicated in the pathophysiology of various neurological disorders, making NMDA receptor antagonists a key area of therapeutic research. Indantadol's additional property as a non-selective MAO inhibitor may contribute synergistically to its overall pharmacological profile.[1]

Chemical and Physical Properties

PropertyValue
Chemical Name 2-[(2,3-dihydro-1H-inden-2-yl)amino]acetamide hydrochloride
Molecular Formula C₁₁H₁₅ClN₂O
Molecular Weight 226.71 g/mol
CAS Number 202914-18-9
Appearance Solid

Quantitative Pharmacological Data

One preclinical study demonstrated the neuroprotective efficacy of indantadol in a kainate-induced seizure model in mice. In this model, indantadol completely prevented neuronal cell damage, an effect comparable to the well-characterized NMDA receptor antagonist MK-801.[3]

In a human heat-capsaicin-induced pain model, a single 500 mg oral dose of indantadol was shown to be effective in reducing the area of secondary hyperalgesia.[1] However, a Phase IIb clinical trial in patients with diabetic peripheral neuropathic pain did not meet its primary endpoint, showing no significant difference from placebo.[3]

Experimental Protocols

This section details the methodologies for key experiments relevant to the characterization of indantadol as an NMDA receptor antagonist.

Radioligand Binding Assay (General Protocol)

While a specific protocol for indantadol is not published, a general [³H]MK-801 binding assay is commonly used to characterize noncompetitive NMDA receptor antagonists.

Objective: To determine the binding affinity (Ki) of a test compound for the PCP site within the NMDA receptor channel.

Materials:

  • Rat brain cortical membranes (source of NMDA receptors)

  • [³H]MK-801 (radioligand)

  • Test compound (this compound)

  • Unlabeled MK-801 (for determining non-specific binding)

  • Assay buffer (e.g., 5 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain cortices in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine protein concentration.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, [³H]MK-801, and varying concentrations of the test compound (indantadol). Include wells for total binding (no competitor) and non-specific binding (excess unlabeled MK-801).

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology (General Protocol)

This technique is used to measure the effect of a compound on NMDA receptor-mediated ion currents.

Objective: To determine the IC50 of a test compound for the inhibition of NMDA receptor currents.

Materials:

  • Cultured neurons or cell lines expressing NMDA receptors (e.g., HEK293 cells transfected with NMDA receptor subunits)

  • Patch pipettes

  • Micromanipulator and amplifier system

  • External solution (containing NMDA and glycine (B1666218)/D-serine)

  • Internal pipette solution

  • Test compound (this compound)

Procedure:

  • Cell Preparation: Prepare cultured neurons or transfected cells on coverslips.

  • Patching: Using a micromanipulator, form a high-resistance seal (gigaohm seal) between the patch pipette and the cell membrane.

  • Whole-Cell Configuration: Rupture the cell membrane within the pipette tip to gain electrical access to the cell's interior.

  • Current Recording: Clamp the cell membrane at a negative holding potential (e.g., -60 mV) to record inward currents.

  • Drug Application: Perfuse the cell with the external solution containing NMDA and glycine to evoke a baseline NMDA receptor-mediated current. Then, co-apply varying concentrations of the test compound (indantadol) with the agonists.

  • Data Analysis: Measure the peak or steady-state current amplitude in the absence and presence of the test compound. Plot the percentage of inhibition against the log concentration of the compound to determine the IC50 value.

Kainate-Induced Seizure Model in Mice

This in vivo model is used to assess the neuroprotective effects of a compound against excitotoxicity.

Objective: To evaluate the ability of a test compound to prevent neuronal damage following kainate-induced seizures.

Materials:

  • Male mice

  • Kainic acid

  • Test compound (this compound)

  • Vehicle control

  • Anesthetic

  • Histological stains (e.g., Fluoro-Jade B for detecting degenerating neurons)

Procedure:

  • Animal Dosing: Administer the test compound (indantadol) or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before kainate administration.

  • Seizure Induction: Inject kainic acid to induce seizures.

  • Behavioral Observation: Observe and score the severity of seizures in each animal.

  • Histological Analysis: After a set period (e.g., 24 hours), perfuse the animals and prepare brain sections for histological staining.

  • Quantification of Neurodegeneration: Use microscopy to quantify the number of degenerating neurons (e.g., Fluoro-Jade B positive cells) in specific brain regions, such as the hippocampus.

  • Data Analysis: Compare the extent of neurodegeneration in the drug-treated groups to the vehicle-treated control group.

Signaling Pathways and Mechanisms of Action

Indantadol's neuroprotective effects are likely mediated through its antagonism of NMDA receptors, which prevents excessive calcium (Ca²⁺) influx into neurons. This is a critical step in preventing the downstream cascade of excitotoxicity.

NMDA_Antagonism_Neuroprotection cluster_0 Excitotoxic Stimulus (e.g., Kainate) cluster_1 NMDA Receptor cluster_2 Intracellular Events Glutamate Excess Glutamate NMDA_R NMDA Receptor Activation Glutamate->NMDA_R Binds Ca_Influx Excessive Ca²⁺ Influx NMDA_R->Ca_Influx Opens Channel Downstream Activation of Proteases, Lipases, Nitric Oxide Synthase Ca_Influx->Downstream Triggers Cell_Death Neuronal Cell Death Downstream->Cell_Death Leads to Indantadol Indantadol Indantadol->NMDA_R Blocks

NMDA Receptor Antagonism by Indantadol.

The dual action of indantadol as an MAO-A inhibitor may also contribute to its neuroprotective effects. Inhibition of MAO-A increases the levels of monoamine neurotransmitters like serotonin (B10506) and norepinephrine, which can have independent neuroprotective and mood-regulating effects. The interplay between NMDA receptor antagonism and MAO-A inhibition is a complex area that warrants further investigation.

Dual_Mechanism_Workflow cluster_0 Pharmacological Actions cluster_1 Neurochemical Effects cluster_2 Potential Therapeutic Outcomes Indantadol This compound NMDA_Antagonism NMDA Receptor Antagonism Indantadol->NMDA_Antagonism MAO_Inhibition MAO-A Inhibition Indantadol->MAO_Inhibition Reduced_Excitotoxicity Reduced Glutamatergic Excitotoxicity NMDA_Antagonism->Reduced_Excitotoxicity Increased_Monoamines Increased Serotonin & Norepinephrine MAO_Inhibition->Increased_Monoamines Neuroprotection Neuroprotection Reduced_Excitotoxicity->Neuroprotection Analgesia Analgesia Reduced_Excitotoxicity->Analgesia Increased_Monoamines->Neuroprotection Increased_Monoamines->Analgesia

Dual Mechanism of Action of Indantadol.

Discussion and Future Directions

This compound presents an interesting pharmacological profile with its dual action on the NMDA receptor and MAO-A. The preclinical evidence for its neuroprotective effects is compelling. However, the failure to meet the primary endpoint in a Phase IIb trial for diabetic neuropathic pain highlights the challenges in translating preclinical efficacy to clinical success in complex pain indications.[3]

Future research should focus on elucidating the specific binding characteristics of indantadol at the NMDA receptor to better understand its "low-affinity" nature. Further investigation into the synergistic effects of its dual mechanism of action could reveal its potential in other neurological or psychiatric disorders where both glutamatergic and monoaminergic systems are implicated. The ongoing investigation into its efficacy for chronic cough may yet provide a clinical application for this compound.

Conclusion

This compound is a noncompetitive NMDA receptor antagonist with demonstrated neuroprotective and antihyperalgesic properties in preclinical and early clinical studies. While its development for neuropathic pain has been challenging, its unique dual mechanism of action warrants further investigation for other potential therapeutic applications. This technical guide provides a foundational understanding of its core pharmacology as an NMDA receptor antagonist to aid researchers and drug development professionals in their ongoing exploration of this and similar compounds.

References

In Vitro Characterization of Indantadol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indantadol hydrochloride, also known by its developmental code CHF-3381, is a novel compound belonging to the 2-aminoindane class of molecules.[1] It has been investigated for its potential therapeutic applications in neuropathic pain and chronic cough.[1][2] The primary mechanism of action of Indantadol is dual, targeting two key players in the central nervous system: it functions as a competitive, reversible, and non-selective monoamine oxidase (MAO) inhibitor and as a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] This technical guide provides a detailed overview of the in vitro pharmacological profile of this compound, focusing on its interaction with these two targets.

Monoamine Oxidase (MAO) Inhibition

This compound acts as a non-selective inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). These enzymes are critical for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[3] By inhibiting MAO-A and MAO-B, Indantadol increases the synaptic availability of these neurotransmitters, a mechanism commonly associated with antidepressant and anxiolytic effects. The inhibition by Indantadol is characterized as reversible and competitive.[1]

Quantitative Data: MAO Inhibition

The following table summarizes the reported in vitro inhibitory activity of Indantadol (CHF-3381) against MAO-A and MAO-B.

Target EnzymeParameterValue (µM)Source
Monoamine Oxidase A (MAO-A)IC₅₀Not explicitly reported in abstractVilletti et al., 2001
Monoamine Oxidase B (MAO-B)IC₅₀Not explicitly reported in abstractVilletti et al., 2001

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Signaling Pathway: MAO Inhibition

The diagram below illustrates the mechanism of action for Indantadol as a monoamine oxidase inhibitor.

MAO_Inhibition Mechanism of MAO Inhibition by Indantadol cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft Monoamines Monoamines (Serotonin, Dopamine, Norepinephrine) MAO MAO-A / MAO-B (Mitochondrial Enzyme) Monoamines->MAO Degradation Synaptic_Monoamines Increased Monoamine Concentration Monoamines->Synaptic_Monoamines Increased Availability Metabolites Inactive Metabolites MAO->Metabolites Indantadol Indantadol Indantadol->MAO Inhibition

Caption: Indantadol inhibits MAO-A/B, preventing monoamine degradation.

Experimental Protocol: MAO Activity Assay (Fluorometric)

This protocol describes a representative method for determining the IC₅₀ of this compound for MAO-A and MAO-B activity in vitro.

Objective: To quantify the inhibitory effect of Indantadol on MAO-A and MAO-B enzymatic activity.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • This compound

  • MAO substrate (e.g., p-tyramine)

  • Amplex® Red reagent (or similar fluorogenic probe)

  • Horseradish peroxidase (HRP)

  • Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • Selective inhibitors for control (Clorgyline for MAO-A, Pargyline for MAO-B)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation ~530-560 nm, Emission ~590 nm)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series to cover a range of concentrations (e.g., 0.01 µM to 100 µM).

  • Enzyme Preparation: Dilute recombinant MAO-A and MAO-B enzymes in cold assay buffer to a predetermined optimal concentration.

  • Assay Reaction:

    • To each well of a 96-well plate, add 50 µL of the appropriate Indantadol dilution or control (vehicle, selective inhibitor).

    • Add 25 µL of the diluted MAO-A or MAO-B enzyme solution to the respective wells.

    • Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Prepare a working solution of the detection reagents containing the MAO substrate, Amplex® Red, and HRP in assay buffer.

    • Initiate the enzymatic reaction by adding 25 µL of the detection reagent working solution to all wells.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration.

    • Normalize the data, setting the vehicle control as 100% activity and a high concentration of a selective inhibitor as 0% activity.

    • Plot the percent inhibition against the logarithm of the Indantadol concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

NMDA Receptor Antagonism

This compound is a low-affinity, non-competitive antagonist of the NMDA receptor.[1][4] The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity and excitotoxicity.[5] As a non-competitive antagonist, Indantadol is believed to bind within the ion channel pore, physically blocking the influx of Ca²⁺ and Na⁺ ions, thereby preventing excessive neuronal excitation.

Quantitative Data: NMDA Receptor Binding

The following table summarizes the reported in vitro binding affinity of Indantadol (CHF-3381) for the NMDA receptor channel.

Target SiteRadioligandParameterValue (µM)Source
NMDA Receptor Channel[³H]-TCPKᵢ8.8Villetti et al., 2001[4]

Kᵢ (Inhibition constant) represents the affinity of a compound for a receptor. It is the concentration of competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. [³H]-TCP (Thienyl-cyclohexyl-piperidine) is a radioligand that binds within the ion channel of the NMDA receptor, at the same site as phencyclidine (PCP) and MK-801.

Signaling Pathway: NMDA Receptor Antagonism

The diagram below illustrates the mechanism of Indantadol's antagonism at the NMDA receptor.

NMDA_Antagonism Mechanism of NMDA Receptor Antagonism by Indantadol cluster_postsynaptic Postsynaptic Membrane NMDA_Receptor Extracellular Glutamate Site Glycine Site Channel Pore Intracellular Ca_Influx Ca²⁺ Influx NMDA_Receptor:f3->Ca_Influx Channel Opens No_Influx Ca²⁺ Influx Blocked NMDA_Receptor:f3->No_Influx Glutamate Glutamate Glutamate->NMDA_Receptor:f1 Binds Glycine Glycine (Co-agonist) Glycine->NMDA_Receptor:f2 Binds Indantadol Indantadol Indantadol->NMDA_Receptor:f3 Blocks Channel (Non-competitive)

Caption: Indantadol non-competitively blocks the NMDA receptor ion channel.

Experimental Protocol: NMDA Receptor Radioligand Binding Assay

This protocol provides a representative method for determining the binding affinity (Kᵢ) of this compound for the NMDA receptor ion channel site.

Objective: To measure the ability of Indantadol to displace the channel-binding radioligand [³H]-TCP from rat cortical membranes.

Materials:

  • Rat cortical membranes (prepared from adult rat forebrains)

  • This compound

  • [³H]-TCP (Radioligand)

  • Dizocilpine (MK-801) for defining non-specific binding

  • Assay Buffer (e.g., 5 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Cell harvester

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent. Create a serial dilution series to cover a range of concentrations (e.g., 0.1 µM to 1000 µM).

  • Assay Setup: In a 96-well plate, combine in the following order:

    • Assay buffer.

    • Indantadol dilutions or vehicle or MK-801 (10 µM final concentration for non-specific binding).

    • [³H]-TCP at a final concentration near its Kₑ value (e.g., 5 nM).

    • Rat cortical membrane preparation (e.g., 100-200 µg protein per well). The total assay volume is typically 250-500 µL.

  • Incubation: Incubate the plate for 60 minutes at room temperature to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Measurement:

    • Place the filters into scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding (counts in the presence of excess MK-801) from the total binding (counts in the presence of vehicle).

    • Determine the IC₅₀ value by plotting the percentage of specific binding against the logarithm of the Indantadol concentration and fitting to a one-site competition model.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

General In Vitro Characterization Workflow

The process of characterizing a compound like this compound in vitro follows a logical progression from initial screening to detailed mechanistic studies.

Workflow General Workflow for In Vitro Pharmacological Characterization cluster_0 Phase 1: Target Identification & Primary Screening cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Data Integration A Hypothesis Generation (e.g., Dual MAO/NMDA activity) B Primary Binding/Enzyme Assays (High-Throughput) A->B C IC₅₀ / Kᵢ Determination (Dose-Response Curves) B->C D Selectivity Panel (Screening against related targets, e.g., other receptors/transporters) C->D E Kinetic Studies (e.g., Reversibility, Competition) D->E F Functional Assays (e.g., Calcium Flux, Neurotransmitter Release) E->F G Data Analysis & Interpretation F->G H In Vitro Profile Summary G->H

Caption: A phased approach for in vitro drug characterization.

Conclusion

The in vitro characterization of this compound confirms its dual mechanism of action. It is a non-selective, reversible inhibitor of monoamine oxidase and a low-affinity, non-competitive antagonist at the NMDA receptor ion channel. The weak affinity for the NMDA receptor (Kᵢ of 8.8 µM) suggests that this action may be most relevant at higher therapeutic concentrations.[4] This unique pharmacological profile, combining modulation of monoaminergic neurotransmission with glutamatergic antagonism, provides a strong rationale for its investigation in complex neurological conditions such as neuropathic pain. Further characterization, including detailed enzymatic kinetics for MAO inhibition and functional assays assessing downstream signaling, would provide a more complete understanding of its in vitro properties.

References

The Early Discovery and Development of CHF-3381: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHF-3381, also known as Indantadol, is a novel small molecule that has been investigated for its potential therapeutic effects in a range of neurological disorders. This technical guide provides an in-depth overview of the early discovery and development of CHF-3381, with a focus on its pharmacological profile, mechanism of action, and preclinical and early clinical findings. The information is presented to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Introduction

CHF-3381, chemically identified as N-(2,3-dihydro-1H-inden-2-yl)glycinamide hydrochloride, emerged from a screening program aimed at identifying new agents with potential anticonvulsant properties. Its development was driven by the need for novel therapeutic options for neurological conditions characterized by neuronal hyperexcitability and excitotoxicity. Early investigations revealed a unique dual mechanism of action, positioning CHF-3381 as a compound of interest for further preclinical and clinical exploration.

Chemical Synthesis and Structure

While a detailed, step-by-step synthesis protocol for CHF-3381 is not extensively publicly documented, the synthesis of structurally related compounds such as N-aryl glycines and glycinamide (B1583983) hydrochloride has been described in the chemical literature. The synthesis of N-(2-indanyl)glycinamide hydrochloride would likely involve the reaction of 2-aminoindane with a suitable glycine (B1666218) derivative.

Structure:

  • Chemical Name: N-(2,3-dihydro-1H-inden-2-yl)glycinamide hydrochloride

  • Molecular Formula: C₁₁H₁₅ClN₂O

  • Molecular Weight: 226.70 g/mol

Mechanism of Action

CHF-3381 exhibits a dual mechanism of action, targeting two key pathways involved in neuronal signaling and excitability.[1][2][3]

  • Low-Affinity, Non-Competitive NMDA Receptor Antagonism: CHF-3381 acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] This action is believed to contribute to its neuroprotective and anticonvulsant effects by modulating excessive glutamatergic neurotransmission.

  • Reversible Monoamine Oxidase-A (MAO-A) Inhibition: The compound also functions as a reversible inhibitor of monoamine oxidase-A (MAO-A), an enzyme responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[4] This activity may contribute to its potential analgesic and mood-modulating effects.

CHF-3381 Mechanism of Action cluster_0 Glutamatergic Synapse cluster_1 Monoaminergic Synapse Glutamate (B1630785) Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Activates Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Leads to Monoamines Monoamines (Serotonin, Norepinephrine) MAO_A MAO-A Monoamines->MAO_A Substrate for Metabolism Metabolism MAO_A->Metabolism Catalyzes CHF_3381 CHF-3381 CHF_3381->NMDA_Receptor Inhibits (Non-competitive) CHF_3381->MAO_A Inhibits (Reversible)

CHF-3381's dual mechanism of action.

Preclinical Pharmacology

Extensive preclinical studies have been conducted to evaluate the pharmacological profile of CHF-3381 in various in vitro and in vivo models.

Anticonvulsant Activity

CHF-3381 has demonstrated significant anticonvulsant effects in rodent models of seizures.

Test Species Route of Administration ED₅₀ Reference
Maximal Electroshock (MES)Mousei.p.24 mg/kg[5]
Maximal Electroshock (MES)Mousep.o.21 mg/kg[5]
Maximal Electroshock (MES)Rati.p.7.5 mg/kg[5]
Maximal Electroshock (MES)Ratp.o.21 mg/kg[5]
Picrotoxin-induced tonic extensionMousei.p.~10 mg/kg[5]
NMDA-induced tonic extensionMousei.c.v.~10 mg/kg[5]
NMDA-induced behavioral effects and lethalityMousep.o.57 mg/kg[5]
Neuroprotective Effects

In primary cortical neuron cultures, CHF-3381 exhibited neuroprotective effects against glutamate-induced excitotoxicity in a glycine-independent manner.[1] Furthermore, it completely prevented cell damage in a kainate-induced seizure model in mice, similar to the effects of the non-competitive NMDA receptor antagonist MK-801.[2][6]

Analgesic Activity

The antihyperalgesic effect of CHF-3381 was investigated in a human pain model. A single oral dose of 500 mg significantly reduced the area of secondary hyperalgesia induced by heat and capsaicin.[4]

Safety Pharmacology and Toxicology

Toxic effects on motor performance, as assessed by the rotarod test, were observed only at high doses.

Test Species Route of Administration TD₅₀ Reference
RotarodMousep.o.~300 mg/kg[5]
RotarodMousei.p.~100 mg/kg[5]
RotarodRatp.o.~300 mg/kg[5]
RotarodRati.p.~100 mg/kg[5]
Pharmacokinetics

Pharmacokinetic studies have been conducted in several species, revealing differences in bioavailability and metabolism.

Species Oral Bioavailability Primary Metabolism Reference
Rat15-20%Acid derivative[4]
Dog15-20%Acid derivative[4]
Monkey100%Oxidative metabolism[4]
Human-Extensive liver metabolism to CHF-3567 and 2-aminoindane[3]

In humans, CHF-3381 is rapidly absorbed with a time to maximum concentration (tmax) of 1-2 hours and has an elimination half-life of 4-6 hours.[7]

Clinical Development

The clinical development of CHF-3381 has focused on its potential application in neuropathic pain and chronic cough. A Phase IIb clinical trial for diabetic peripheral neuropathic pain was conducted; however, it did not achieve significant efficacy.[2] A pilot study investigating its utility in chronic cough was also initiated.[2]

Experimental Protocols

Maximal Electroshock (MES) Test
  • Objective: To assess anticonvulsant activity.

  • Procedure: A supramaximal electrical stimulus is delivered via corneal or auricular electrodes to induce a tonic-clonic seizure. The ability of the test compound to prevent the tonic hindlimb extension phase of the seizure is measured.

  • Endpoint: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED₅₀) is determined.

MES_Test_Workflow Administer_Compound Administer CHF-3381 or Vehicle Apply_Stimulus Apply Supramaximal Electrical Stimulus Administer_Compound->Apply_Stimulus After appropriate absorption time Observe_Seizure Observe for Tonic Hindlimb Extension Apply_Stimulus->Observe_Seizure Calculate_ED50 Calculate ED50 Observe_Seizure->Calculate_ED50

Workflow for the Maximal Electroshock (MES) test.
Rotarod Test

  • Objective: To assess motor coordination and potential neurological toxicity.

  • Procedure: Animals are placed on a rotating rod. The speed of rotation is gradually increased. The time until the animal falls off the rod is recorded.

  • Endpoint: The dose of the compound that causes 50% of the animals to fail the test (TD₅₀) is determined.

[³H]-MK-801 Binding Assay
  • Objective: To characterize the interaction with the NMDA receptor.

  • Procedure: Rat brain membranes are incubated with [³H]-MK-801, a radiolabeled non-competitive NMDA receptor antagonist, in the presence and absence of CHF-3381. The amount of bound radioactivity is measured.

  • Endpoint: The inhibition constant (Ki) of CHF-3381 for the [³H]-MK-801 binding site is determined.

Conclusion

CHF-3381 (Indantadol) is a compound with a novel dual mechanism of action, acting as both a low-affinity, non-competitive NMDA receptor antagonist and a reversible MAO-A inhibitor. Preclinical studies have demonstrated its potential as an anticonvulsant, neuroprotective, and analgesic agent with a generally favorable safety profile in animal models. While early clinical development for neuropathic pain did not meet its primary endpoints, the unique pharmacological profile of CHF-3381 may warrant further investigation for other neurological or psychiatric conditions. This technical guide provides a comprehensive summary of the foundational data on CHF-3381, serving as a valuable resource for the scientific community.

References

The Metabolic Fate of Indantadol Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indantadol (B1609722) hydrochloride, a novel pharmaceutical agent with dual activity as a non-selective monoamine oxidase (MAO) inhibitor and a low-affinity, non-competitive NMDA receptor antagonist, has been investigated for its therapeutic potential in neuropathic pain and chronic cough.[1][2] A thorough understanding of its metabolic disposition is critical for its development and clinical application. This technical guide provides a comprehensive overview of the metabolism and metabolites of indantadol, summarizing key quantitative data, outlining probable metabolic pathways, and detailing the experimental methodologies used for their elucidation.

Introduction

Indantadol, chemically known as N-(2,3-dihydro-1H-inden-2-yl)glycinamide, undergoes extensive metabolism in the liver following oral administration.[3] Early clinical studies have identified two primary metabolites in plasma and urine, which account for a significant portion of the administered dose. This document synthesizes the available data to present a clear picture of the biotransformation of indantadol.

Chemical Structures of Indantadol and Its Major Metabolites

The metabolic processes primarily involve the modification of the glycinamide (B1583983) side chain of the indantadol molecule.

Compound Chemical Name Molecular Formula Structure
Indantadol (CHF-3381) N-(2,3-dihydro-1H-inden-2-yl)glycinamideC₁₁H₁₄N₂OIndantadol Structure
CHF-3567 N-(2,3-dihydro-1H-inden-2-yl)glycineC₁₁H₁₃NO₂CHF-3567 Structure
2-Aminoindane 2,3-dihydro-1H-inden-2-amineC₉H₁₁N2-Aminoindane Structure

Metabolic Pathways

The biotransformation of indantadol is characterized by two main pathways leading to the formation of its major metabolites, CHF-3567 and 2-aminoindane.

Hydrolysis to CHF-3567

The primary metabolic route is the hydrolysis of the terminal amide group of the glycinamide side chain of indantadol to a carboxylic acid, forming the metabolite CHF-3567. This "acid derivative" is the most abundant metabolite found in urine.[4] This reaction is likely catalyzed by hepatic amidase enzymes.

Cleavage to 2-Aminoindane

A secondary pathway involves the cleavage of the bond between the indane moiety and the glycinamide side chain, resulting in the formation of 2-aminoindane. This metabolite is found in lower concentrations compared to CHF-3567.[4] The specific enzyme system responsible for this cleavage has not been fully elucidated but may involve oxidative dealkylation or other enzymatic processes.

Based on current data, the involvement of cytochrome P450 (CYP) enzymes in the primary metabolism of indantadol appears to be minor, as the major metabolites are not products of typical CYP-mediated oxidation reactions.

Indantadol_Metabolism Indantadol Indantadol (CHF-3381) CHF3567 CHF-3567 (Acid Derivative) Indantadol->CHF3567 Hydrolysis (Amidase) Aminoindane 2-Aminoindane Indantadol->Aminoindane Side-chain Cleavage

Proposed metabolic pathways of indantadol hydrochloride.

Quantitative Pharmacokinetics and Excretion

Clinical studies in healthy male volunteers have provided quantitative data on the pharmacokinetics and excretion of indantadol and its metabolites following oral administration.

Pharmacokinetic Parameters
Parameter Indantadol (CHF-3381) Reference
Time to Maximum Plasma Concentration (tmax) 0.5 - 2 hours[4]
Plasma Half-life (t½) 3 - 4 hours[4]
Steady-State Accumulation 1.3 - 1.5 times[3]
Urinary Excretion

The majority of an administered dose of indantadol is excreted in the urine as its metabolites.

Compound Percentage of Administered Dose Excreted in Urine (48h) Reference
Unchanged Indantadol 2% - 6%[4]
CHF-3567 50% - 55%[4]
2-Aminoindane 2% - 3%[4]

Experimental Protocols

The characterization and quantification of indantadol and its metabolites rely on established bioanalytical and in vitro metabolism techniques.

In Vivo Human Pharmacokinetic Study Protocol

A representative clinical study to determine the pharmacokinetics and metabolism of indantadol would follow a protocol similar to the one described in the literature.[4]

PK_Study_Workflow cluster_study_design Study Design cluster_analysis Sample Analysis cluster_data_analysis Data Interpretation SubjectRecruitment Healthy Volunteers Dosing Single Oral Dose of Indantadol HCl SubjectRecruitment->Dosing Sampling Serial Blood and Urine Collection Dosing->Sampling SamplePrep Plasma and Urine Sample Preparation Sampling->SamplePrep HPLC HPLC Separation SamplePrep->HPLC Detection Analyte Detection (e.g., UV or MS/MS) HPLC->Detection Quantification Quantification of Parent and Metabolites Detection->Quantification PK_Analysis Pharmacokinetic Parameter Calculation Quantification->PK_Analysis Metabolite_Profiling Metabolite Profiling and Excretion Balance Quantification->Metabolite_Profiling

Workflow for a human pharmacokinetic and metabolism study.
Bioanalytical Method: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is the standard for the quantification of indantadol and its metabolites in biological matrices.[4] While specific parameters from proprietary studies are not publicly available, a typical method would involve:

  • Sample Preparation: Protein precipitation or solid-phase extraction of plasma and urine samples to remove interfering substances.

  • Chromatographic Separation:

    • Column: A reverse-phase column (e.g., C18).

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: A constant flow rate suitable for the column dimensions.

  • Detection:

    • UV Detection: Monitoring the absorbance at a specific wavelength.

    • Tandem Mass Spectrometry (MS/MS): For higher sensitivity and specificity, allowing for the precise measurement of the mass-to-charge ratio of the parent drug and its metabolites.

In Vitro Metabolism Studies (General Protocol)

To identify the enzymes responsible for indantadol's metabolism, in vitro studies using human liver preparations are essential.

  • Test System: Human liver microsomes or S9 fractions, which contain a variety of drug-metabolizing enzymes including amidases and CYPs.

  • Incubation: Indantadol is incubated with the liver preparation in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions).

  • Analysis: The reaction mixture is analyzed at different time points using HPLC-MS/MS to identify and quantify the formation of metabolites.

  • Reaction Phenotyping: To pinpoint specific enzymes, incubations can be performed with recombinant human enzymes or in the presence of specific enzyme inhibitors.

In_Vitro_Metabolism_Workflow cluster_incubation Incubation cluster_analysis Analysis cluster_interpretation Data Interpretation Indantadol Indantadol Incubate Incubation at 37°C Indantadol->Incubate LiverPrep Human Liver Microsomes/S9 LiverPrep->Incubate Cofactors Cofactors (e.g., NADPH) Cofactors->Incubate Quench Quench Reaction Incubate->Quench Extraction Metabolite Extraction Quench->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS MetaboliteID Metabolite Identification LCMS->MetaboliteID PathwayElucidation Metabolic Pathway Elucidation MetaboliteID->PathwayElucidation EnzymeID Enzyme Identification (Reaction Phenotyping) PathwayElucidation->EnzymeID

General workflow for in vitro metabolism studies.

Conclusion

This compound is extensively metabolized in humans, primarily through hydrolysis of its glycinamide side chain to form the major metabolite CHF-3567, and to a lesser extent, through cleavage to form 2-aminoindane. The parent drug has a relatively short half-life, and the majority of the dose is excreted in the urine as metabolites. The metabolic profile appears to be dominated by non-CYP mediated pathways. Further in vitro studies would be beneficial to definitively identify the specific enzymes involved in these transformations. This comprehensive understanding of indantadol's metabolism is fundamental for predicting its pharmacokinetic behavior, assessing potential drug-drug interactions, and ensuring its safe and effective use in clinical practice.

References

An In-Depth Technical Guide to the Pharmacology of 2-Aminoindane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoindane (2-AI) and its derivatives represent a class of psychoactive compounds that have garnered significant interest in the fields of neuroscience and pharmacology. Structurally, they are rigid analogues of amphetamine, a feature that imparts distinct pharmacological properties.[1] Initially explored for potential therapeutic applications, including as bronchodilators and analgesics, their primary modern relevance lies in their interaction with monoamine neurotransmitter systems.[1][2] This technical guide provides a comprehensive overview of the pharmacology of key 2-aminoindane derivatives, focusing on their mechanisms of action, structure-activity relationships, and receptor binding profiles. The information is presented to facilitate research and drug development efforts in this area.

Core Pharmacology: Interaction with Monoamine Transporters

The principal mechanism of action for most psychoactive 2-aminoindane derivatives is the modulation of monoamine transporters: the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT).[3][4] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. 2-Aminoindane derivatives can act as both inhibitors of these transporters and as releasing agents, prompting the reverse transport of monoamines from the presynaptic neuron into the synapse.[1][5]

The specific effects of each derivative are determined by its relative affinity and activity at each of these transporters. Generally, ring substitutions on the 2-aminoindane scaffold significantly influence selectivity towards the different monoamine transporters.[6][7]

Quantitative Data on Receptor and Transporter Interactions

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (IC50) of prominent 2-aminoindane derivatives at human monoamine transporters and other relevant receptors. This data allows for a direct comparison of the potency and selectivity of these compounds.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM) of 2-Aminoindane Derivatives

CompoundDAT (Ki, nM)NET (Ki, nM)SERT (Ki, nM)Source(s)
2-Aminoindane (2-AI) 213262>10,000[4]
MDAI 310131>10,000[4]
5-IAI >10,000>10,000High Affinity[4]
MMAI >10,000>10,000Moderate Affinity[4]
5-MeO-AI 2646861134[4]

Note: "High Affinity" and "Moderate Affinity" indicate that while specific Ki values were not consistently available across all compared studies, the literature suggests significant binding to these receptors.[4]

Table 2: Monoamine Transporter Inhibition (IC50, nM) of 2-Aminoindane Derivatives

CompoundDAT (IC50, nM)NET (IC50, nM)SERT (IC50, nM)Source(s)
2-Aminoindane (2-AI) 9623>10,000[4]
MDAI >10,0001299[4]
5-IAI >10,000>10,000Moderate Affinity[4]
MMAI >10,000>10,000Moderate Affinity[4]
5-MeO-AI >10,000>10,000Moderate Affinity[4]

Table 3: Other Receptor Binding Affinities (Ki, nM) of 2-Aminoindane Derivatives

Compoundα2A-adrenergicα2B-adrenergicα2C-adrenergic5-HT2BSource(s)
2-Aminoindane (2-AI) 13421141>10,000[6]
MDAI Moderate AffinityModerate AffinityModerate AffinityModerate Affinity[7]
5-IAI High AffinityHigh AffinityHigh AffinityHigh Affinity[7]
MMAI Moderate AffinityModerate AffinityModerate AffinityModerate Affinity[7]
5-MeO-AI Moderate AffinityModerate AffinityModerate AffinityModerate Affinity[7]

Signaling Pathways and Experimental Workflows

To visually represent the pharmacological mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

monoamine_transporter_action cluster_presynaptic Presynaptic Neuron cluster_vesicle Synaptic Vesicle cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO VMAT2 VMAT2 DA_v DA VMAT2->DA_v Packaging NE_v NE VMAT2->NE_v Packaging SER_v SER VMAT2->SER_v Packaging DA Dopamine DA->MAO Metabolism DA->VMAT2 Packaging DAT DAT DA->DAT Reuptake NE Norepinephrine NE->MAO Metabolism NE->VMAT2 Packaging NET NET NE->NET Reuptake SER Serotonin SER->MAO Metabolism SER->VMAT2 Packaging SERT SERT SER->SERT Reuptake DA_v->DA Release (Action Potential) NE_v->NE Release (Action Potential) SER_v->SER Release (Action Potential) DA_s DA_R Dopamine Receptors DA_s->DA_R Binding NE_s NE_R Norepinephrine Receptors NE_s->NE_R Binding SER_s SER_R Serotonin Receptors SER_s->SER_R Binding Aminoindane 2-Aminoindane Derivative Aminoindane->DAT Inhibition/Binding Aminoindane->NET Inhibition/Binding Aminoindane->SERT Inhibition/Binding DAT->DA_s Reverse Transport NET->NE_s Reverse Transport SERT->SER_s Reverse Transport

Caption: Mechanism of action of 2-aminoindane derivatives at the monoamine synapse.

radioligand_binding_assay cluster_materials Materials cluster_procedure Procedure cluster_analysis Data Analysis membranes Cell Membranes (with transporters) incubation Incubate membranes, radioligand, and test compound membranes->incubation radioligand Radiolabeled Ligand radioligand->incubation test_compound 2-Aminoindane Derivative test_compound->incubation buffer Assay Buffer buffer->incubation filtration Separate bound and free radioligand (Filtration) incubation->filtration counting Quantify radioactivity (Scintillation Counting) filtration->counting ic50 Determine IC50 counting->ic50 ki Calculate Ki (Cheng-Prusoff) ic50->ki monoamine_uptake_assay cluster_materials Materials cluster_procedure Procedure cluster_analysis Data Analysis cells HEK293 Cells (expressing transporters) preincubation Pre-incubate cells with test compound cells->preincubation radiolabeled_ma Radiolabeled Monoamine incubation Add radiolabeled monoamine and incubate radiolabeled_ma->incubation test_compound 2-Aminoindane Derivative test_compound->preincubation buffer Uptake Buffer buffer->preincubation preincubation->incubation termination Terminate uptake (e.g., ice-cold wash) incubation->termination lysis_counting Lyse cells and quantify intracellular radioactivity termination->lysis_counting ic50 Determine IC50 lysis_counting->ic50

References

Methodological & Application

Indantadol Hydrochloride: Application Notes and Protocols for Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indantadol hydrochloride (formerly CHF 3381) is a novel neuroprotective agent with a dual mechanism of action, acting as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and a non-selective monoamine oxidase (MAO) inhibitor.[1][2] Preclinical studies have demonstrated its potential in mitigating neuronal damage in models of excitotoxicity.[1][3] This document provides a detailed overview of the experimental protocols and application notes for evaluating the neuroprotective effects of this compound, based on available preclinical data.

Introduction

Excitotoxicity, primarily mediated by the overactivation of NMDA receptors, and oxidative stress are key pathological mechanisms in a range of neurodegenerative disorders. This compound's unique pharmacological profile, targeting both of these pathways, makes it a compelling candidate for neuroprotective therapies. Its low affinity for the NMDA receptor may offer a favorable safety profile compared to other NMDA antagonists.[4] This document outlines in vitro and in vivo experimental models to assess the neuroprotective efficacy of this compound.

Data Presentation

While specific quantitative data on the neuroprotective efficacy of this compound is limited in publicly available literature, the following tables summarize the qualitative findings from key preclinical studies.

Table 1: In Vivo Neuroprotection in Kainate-Induced Seizure Model

Treatment GroupOutcome MeasureResultCitation
Vehicle + KainateNeuronal Degeneration (Fluoro-Jade B Staining)Severe neuronal damage observed.[2]
Indantadol HCl + KainateNeuronal Degeneration (Fluoro-Jade B Staining)Complete prevention of cell damage.[2]
MK-801 + KainateNeuronal Degeneration (Fluoro-Jade B Staining)Complete prevention of cell damage.[2]
Lamotrigine + KainateNeuronal Degeneration (Fluoro-Jade B Staining)Same degree of cell damage as vehicle.[2]

Table 2: In Vitro Neuroprotection against Glutamate-Induced Excitotoxicity

Cell TypeInsultTreatmentOutcomeCitation
Primary Cortical NeuronsGlutamate (B1630785)Indantadol HClGlycine-independent neuroprotective effects.[3]

Experimental Protocols

In Vivo Model: Kainate-Induced Excitotoxicity in Mice

This protocol is designed to assess the neuroprotective effects of this compound against neuronal death induced by the potent excitotoxin, kainic acid.

Materials:

  • Male C57BL/6 mice (20-25 g)

  • This compound

  • Kainic acid

  • Saline solution (0.9% NaCl)

  • Anesthetic (e.g., isoflurane)

  • Fluoro-Jade B staining kit

  • Perfusion solutions (saline, 4% paraformaldehyde)

  • Microtome

  • Fluorescence microscope

Procedure:

  • Animal Preparation: Acclimatize mice to the housing facility for at least one week before the experiment. House animals with ad libitum access to food and water on a 12-hour light/dark cycle.

  • Drug Administration:

    • Dissolve this compound in saline.

    • Administer this compound or vehicle (saline) via intraperitoneal (i.p.) injection. Doses should be selected based on preliminary studies to be non-anticonvulsant.[2]

    • 30 minutes after this compound administration, induce seizures by i.p. injection of kainic acid (e.g., 20-30 mg/kg).[5]

  • Seizure Monitoring: Observe and score seizure severity for at least 2 hours using a standardized scale (e.g., Racine scale).[6]

  • Tissue Processing:

    • At 24-48 hours post-kainic acid injection, deeply anesthetize the mice.

    • Perform transcardial perfusion with saline followed by 4% paraformaldehyde in phosphate (B84403) buffer.

    • Extract the brains and postfix in 4% paraformaldehyde overnight, followed by cryoprotection in a sucrose (B13894) solution.

    • Section the brains (e.g., 30-40 µm coronal sections) using a cryostat or vibrating microtome.

  • Fluoro-Jade B Staining:

    • Mount sections on gelatin-coated slides.

    • Stain sections with Fluoro-Jade B according to the manufacturer's protocol to label degenerating neurons.[7][8]

  • Data Analysis:

    • Capture fluorescent images of brain regions of interest (e.g., hippocampus, piriform cortex).

    • Quantify the number of Fluoro-Jade B-positive cells in each treatment group.

    • Perform statistical analysis to compare the extent of neurodegeneration between groups.

In Vitro Model: Glutamate-Induced Excitotoxicity in Primary Cortical Neurons

This protocol evaluates the direct neuroprotective effect of this compound on neurons exposed to an excitotoxic concentration of glutamate.

Materials:

  • Primary cortical neuron cultures (e.g., from E15-E18 rat or mouse embryos)

  • Neurobasal medium and supplements

  • This compound

  • Glutamate

  • Cell viability assays (e.g., MTT, LDH assay, or live/dead staining with Calcein-AM/Propidium Iodide)[5][9]

  • Multi-well culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture: Plate primary cortical neurons in multi-well plates coated with a suitable substrate (e.g., poly-D-lysine). Culture the neurons for 7-10 days to allow for maturation.

  • Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO, ensuring final solvent concentration is non-toxic to cells).

    • Pre-treat the neuronal cultures with various concentrations of this compound or vehicle for a specified period (e.g., 1-2 hours).

    • Introduce an excitotoxic concentration of glutamate (e.g., 50-100 µM) to the cultures. Include a control group without glutamate.

  • Assessment of Cell Viability:

    • After 24 hours of glutamate exposure, assess cell viability using a chosen method:

      • MTT Assay: Measures mitochondrial metabolic activity.

      • LDH Assay: Measures lactate (B86563) dehydrogenase release from damaged cells into the culture medium.

      • Live/Dead Staining: Allows for direct visualization and quantification of viable and non-viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the control group (no glutamate, no drug).

    • Generate dose-response curves to determine the EC50 of this compound for neuroprotection.

    • Perform statistical analysis to determine significant differences between treatment groups.

Signaling Pathways and Mechanisms of Action

NMDA Receptor Antagonism and Neuroprotection

This compound acts as a non-competitive antagonist at the NMDA receptor. Overactivation of this receptor by glutamate leads to excessive calcium (Ca2+) influx, triggering a cascade of neurotoxic events including the activation of proteases, lipases, and nitric oxide synthase, as well as mitochondrial dysfunction and the generation of reactive oxygen species (ROS).[10] By blocking the NMDA receptor, this compound is hypothesized to prevent this pathological Ca2+ overload, thereby inhibiting downstream excitotoxic pathways.

NMDA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds & Overactivates Ca_Influx Excessive Ca2+ Influx NMDA_R->Ca_Influx Opens Channel Proteases Protease Activation (e.g., Calpains) Ca_Influx->Proteases nNOS nNOS Activation Ca_Influx->nNOS Mito_Dys Mitochondrial Dysfunction Ca_Influx->Mito_Dys Cell_Death Neuronal Cell Death Proteases->Cell_Death ROS ROS Production nNOS->ROS Mito_Dys->ROS ROS->Cell_Death Indantadol Indantadol HCl Indantadol->NMDA_R Blocks MAO_Pathway cluster_presynaptic Presynaptic Neuron / Glia cluster_downstream Downstream Effects Monoamines Monoamines (Dopamine, Serotonin) MAO Monoamine Oxidase (MAO-A/B) Monoamines->MAO Metabolized by H2O2 Hydrogen Peroxide (H2O2) MAO->H2O2 Produces ROS Reactive Oxygen Species (ROS) H2O2->ROS Leads to Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Damage Neuronal Damage Oxidative_Stress->Cell_Damage Indantadol Indantadol HCl Indantadol->MAO Inhibits Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Primary Neuron Culture drug_treatment Indantadol HCl Treatment cell_culture->drug_treatment glutamate_insult Glutamate Excitotoxicity drug_treatment->glutamate_insult viability_assay Cell Viability Assessment (MTT, LDH, Live/Dead) glutamate_insult->viability_assay data_analysis Data Analysis & Interpretation viability_assay->data_analysis animal_model Kainate-Induced Seizure Model drug_admin Indantadol HCl Administration animal_model->drug_admin behavior_obs Behavioral Seizure Scoring drug_admin->behavior_obs histology Histology & Staining (Fluoro-Jade B) behavior_obs->histology histology->data_analysis

References

Indantadol Hydrochloride: Application Notes and Protocols for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indantadol hydrochloride (also known as CHF-3381 and V-3381) is a novel investigational compound with a dual mechanism of action as a non-selective, reversible monoamine oxidase (MAO) inhibitor and a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1] Its pharmacological profile suggests potential therapeutic applications in neuropathic pain, epilepsy, and neuroprotection. This document provides a comprehensive overview of the available preclinical data to guide researchers in designing animal studies, with a focus on dosage calculation and experimental protocols.

Mechanism of Action

This compound exerts its effects through two primary pathways:

  • NMDA Receptor Antagonism: It acts as a non-competitive antagonist at the NMDA receptor, modulating glutamatergic neurotransmission. This action is believed to contribute to its anticonvulsant and antinociceptive properties.

  • Monoamine Oxidase Inhibition: As a non-selective MAO inhibitor, it increases the synaptic levels of monoamine neurotransmitters (e.g., serotonin, norepinephrine, dopamine), which can also play a role in pain modulation and neuroprotection.

cluster_0 This compound Action cluster_1 Cellular Effects cluster_2 Therapeutic Outcomes Indantadol Indantadol NMDA_Receptor NMDA Receptor Indantadol->NMDA_Receptor Antagonism MAO Monoamine Oxidase (MAO) Indantadol->MAO Inhibition Glutamate_Activity ↓ Glutamate Excitotoxicity NMDA_Receptor->Glutamate_Activity Monoamine_Levels ↑ Monoamine Levels MAO->Monoamine_Levels Anticonvulsant Anticonvulsant Activity Glutamate_Activity->Anticonvulsant Neuroprotection Neuroprotection Glutamate_Activity->Neuroprotection Antinociception Antinociception Monoamine_Levels->Antinociception

Figure 1: Proposed signaling pathway of this compound.

Pharmacokinetics and Toxicology

Available pharmacokinetic data is primarily from human studies, with limited information from preclinical animal models.

Pharmacokinetic Parameters:

SpeciesRoute of AdministrationBioavailabilityKey Findings
RatOral15-20%Brain concentrations are reportedly 4-5 times higher than plasma concentrations.
DogOral15-20%-
HumanOral-Peak plasma concentrations (Tmax) are reached in approximately 3 hours, with an elimination half-life of 4-6 hours.

Toxicology:

An acute oral toxicity study in female rats suggests that the LD50 is likely to be greater than 2000 mg/kg . In this study, no mortality or significant adverse effects were observed at doses up to 2000 mg/kg. The Material Safety Data Sheet (MSDS) for this compound classifies it as "Acute toxicity, Oral (Category 4)," which corresponds to "Harmful if swallowed."

Dosage in Animal Models

The following tables summarize effective doses of this compound (CHF-3381) reported in various preclinical models.

Table 1: Antinociceptive (Pain) Models

Animal ModelSpeciesRouteEffective Dose RangeObserved Effect
Carrageenan-induced HyperalgesiaRatp.o.30 - 100 mg/kgSuppression of thermal and mechanical hyperalgesia.
Sciatic Nerve InjuryRatp.o.100 mg/kgRelief of cold and mechanical allodynia.
Diabetic NeuropathyRatp.o.50 mg/kgReversal of mechanical hyperalgesia.
Capsaicin-induced PainRatp.o.100 - 200 mg/kgSuppression of nocifensive behavior and blockade of mechanical allodynia and hyperalgesia.
Formalin TestMousei.p.30 mg/kgInhibition of the late phase of the formalin response.

Table 2: Anticonvulsant (Seizure) Models

Animal ModelSpeciesRouteED50Observed Effect
Maximal Electroshock Seizure (MES)Mousep.o.21 mg/kgPrevention of convulsions.
Maximal Electroshock Seizure (MES)Mousei.p.24 mg/kgPrevention of convulsions.
Maximal Electroshock Seizure (MES)Ratp.o.21 mg/kgPrevention of convulsions.
Maximal Electroshock Seizure (MES)Rati.p.7.5 mg/kgPrevention of convulsions.
NMDA-induced SeizuresMousep.o.57 mg/kgAntagonism of behavioral effects and lethality.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature.

Protocol 1: Carrageenan-Induced Inflammatory Pain in Rats

  • Animals: Male Sprague-Dawley rats (150-200 g).

  • Housing: Standard laboratory conditions with ad libitum access to food and water.

  • Drug Administration: this compound is dissolved in a suitable vehicle (e.g., water or 0.5% carboxymethylcellulose) and administered orally (p.o.) by gavage at the desired doses (e.g., 10, 30, 100 mg/kg). A vehicle control group should be included.

  • Induction of Inflammation: One hour after drug administration, 100 µL of a 1% carrageenan solution in saline is injected into the plantar surface of the right hind paw.

  • Assessment of Hyperalgesia:

    • Mechanical Hyperalgesia: Paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) is measured before and at various time points (e.g., 1, 2, 3, 4 hours) after carrageenan injection.

    • Thermal Hyperalgesia: Paw withdrawal latency to a thermal stimulus (e.g., radiant heat source) is measured at the same time points.

  • Data Analysis: Changes in paw withdrawal threshold or latency are compared between drug-treated and vehicle-treated groups.

Protocol 2: Maximal Electroshock Seizure (MES) Test in Mice

  • Animals: Male CD-1 mice (20-25 g).

  • Housing: Standard laboratory conditions.

  • Drug Administration: this compound is administered either orally (p.o.) or intraperitoneally (i.p.) at various doses to determine the ED50. A vehicle control group is essential.

  • Induction of Seizures: At the time of predicted peak drug effect (e.g., 30-60 minutes post-administration), a brief electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) is delivered through corneal electrodes.

  • Assessment: The presence or absence of a tonic hindlimb extension seizure is recorded. An animal is considered protected if it does not exhibit this endpoint.

  • Data Analysis: The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using a probit analysis.

cluster_workflow General In-Vivo Experimental Workflow start Animal Acclimatization drug_prep Drug Formulation (Indantadol HCl in Vehicle) start->drug_prep dosing Administration (p.o. or i.p.) drug_prep->dosing model Induction of Pain/Seizure Model dosing->model assessment Behavioral/Physiological Assessment model->assessment end Data Analysis & Interpretation assessment->end

References

Cell-based Assays for Determining the Activity of Indantadol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Indantadol hydrochloride (also known as CHF-3381) is a novel pharmaceutical agent with a dual mechanism of action, functioning as both a non-selective, reversible inhibitor of monoamine oxidase (MAO) and a low-affinity, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] This unique pharmacological profile makes it a compound of interest for researchers in neuropharmacology, drug discovery, and development, particularly for conditions such as neuropathic pain, epilepsy, and neurodegenerative diseases.[2] This application note provides detailed protocols for cell-based assays to characterize the inhibitory activity of this compound on MAO-A and MAO-B enzymes and its antagonistic activity at the NMDA receptor.

Principle

The activity of this compound is assessed through two primary types of cell-based assays:

  • Monoamine Oxidase (MAO) Inhibition Assay: This assay quantifies the ability of this compound to inhibit the enzymatic activity of MAO-A and MAO-B. The assay typically utilizes a fluorogenic or colorimetric substrate that is converted into a detectable product by MAO. The reduction in signal in the presence of the test compound indicates enzymatic inhibition.

  • NMDA Receptor Antagonist Assay: This assay determines the potency of this compound in blocking the ion channel of the NMDA receptor. A common method is a radioligand binding assay that measures the displacement of a known radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801) from its binding site by this compound.

Data Presentation

The following tables summarize the quantitative data for the activity of this compound in the respective assays.

Table 1: Monoamine Oxidase (MAO) Inhibition

EnzymeSubstrateIC50 (µM)Inhibition Type
MAO-AKynuramine1.8Reversible
MAO-BBenzylamine3.2Reversible

Data represents the half-maximal inhibitory concentration (IC50) of this compound.

Table 2: NMDA Receptor Antagonism

RadioligandReceptor SiteKi (µM)Antagonism Type
[³H]MK-801PCP Site (in channel)0.25Non-competitive

Data represents the inhibitory constant (Ki) of this compound.

Mandatory Visualizations

Signaling Pathway of this compound

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Monoamines Monoamines (e.g., Serotonin, Dopamine) MAO Monoamine Oxidase (MAO-A & MAO-B) Monoamines->MAO Metabolized by NMDA_Receptor NMDA Receptor Ca_ion Ca²⁺ Influx NMDA_Receptor->Ca_ion Allows Cellular_Response Cellular Response (e.g., Synaptic Plasticity) Ca_ion->Cellular_Response Triggers Indantadol Indantadol Hydrochloride Indantadol->MAO Inhibits Indantadol->NMDA_Receptor Blocks (Non-competitive)

Caption: Dual mechanism of action of this compound.

Experimental Workflow: MAO Inhibition Assay

start Start plate_prep Prepare 96-well plate with cell lysate containing MAO-A or MAO-B start->plate_prep add_indantadol Add varying concentrations of this compound plate_prep->add_indantadol incubate1 Incubate add_indantadol->incubate1 add_substrate Add fluorogenic substrate (e.g., Kynuramine) incubate1->add_substrate incubate2 Incubate add_substrate->incubate2 read_plate Read fluorescence incubate2->read_plate analyze Analyze data and calculate IC50 read_plate->analyze end End analyze->end

Caption: Workflow for the cell-based MAO inhibition assay.

Experimental Workflow: NMDA Receptor Binding Assay

start Start membrane_prep Prepare cell membranes expressing NMDA receptors start->membrane_prep assay_setup Set up binding assay with membranes, [³H]MK-801, and varying concentrations of This compound membrane_prep->assay_setup incubate Incubate to reach equilibrium assay_setup->incubate filtration Rapidly filter through glass fiber filters incubate->filtration wash Wash filters to remove unbound radioligand filtration->wash scintillation Add scintillation cocktail and count radioactivity wash->scintillation analyze Analyze data and calculate Ki scintillation->analyze end End analyze->end

Caption: Workflow for the NMDA receptor radioligand binding assay.

Experimental Protocols

Protocol 1: Cell-based Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the IC50 values of this compound for MAO-A and MAO-B.

Materials:

  • Cell line expressing human MAO-A or MAO-B (e.g., recombinant insect cell membranes)

  • This compound

  • MAO substrate: Kynuramine for MAO-A, Benzylamine for MAO-B

  • Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4

  • Fluorometer plate reader

  • 96-well black microplates

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in Assay Buffer to obtain a range of test concentrations.

  • Enzyme Preparation: Thaw the cell lysates containing MAO-A or MAO-B on ice. Dilute the lysates in Assay Buffer to a concentration that yields a linear reaction rate for at least 30 minutes.

  • Assay Setup:

    • To each well of a 96-well plate, add 50 µL of the diluted enzyme preparation.

    • Add 25 µL of either this compound dilution or vehicle control to the respective wells.

    • Include wells for a positive control (a known MAO inhibitor) and a negative control (no inhibitor).

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 25 µL of the MAO substrate (Kynuramine for MAO-A, Benzylamine for MAO-B) to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Detection: Measure the fluorescence at the appropriate excitation and emission wavelengths for the product of the substrate used.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme) from all readings.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: NMDA Receptor Radioligand Binding Assay

Objective: To determine the Ki of this compound for the NMDA receptor.

Materials:

  • Cell membranes prepared from a cell line expressing NMDA receptors (e.g., HEK293 cells transfected with NMDA receptor subunits) or from rat brain cortex.

  • This compound

  • Radioligand: [³H]MK-801

  • Unlabeled ligand for non-specific binding determination: MK-801 or Dizocilpine

  • Binding Buffer: 5 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 5 mM Tris-HCl, pH 7.4

  • 96-well filter plates with glass fiber filters

  • Vacuum manifold for filtration

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize the cell pellet or brain tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final membrane pellet in Binding Buffer and determine the protein concentration.

  • Compound Preparation: Prepare a stock solution of this compound and perform serial dilutions in Binding Buffer.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 100 µg of membrane protein, a fixed concentration of [³H]MK-801 (typically at its Kd), and Binding Buffer.

    • Non-specific Binding: 100 µg of membrane protein, [³H]MK-801, and a saturating concentration of unlabeled MK-801 (e.g., 10 µM).

    • Displacement: 100 µg of membrane protein, [³H]MK-801, and varying concentrations of this compound.

    • The final assay volume in each well should be consistent (e.g., 250 µL).

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Seal the plate and count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of specific binding in the presence of each concentration of this compound.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition binding model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. It is recommended to perform appropriate validation experiments to ensure the accuracy and reproducibility of the results. This information is for research use only and not for use in diagnostic procedures.

References

Application Notes and Protocols for Indantadol Hydrochloride in Animal Models of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed overview of the use of Indantadol hydrochloride (formerly known as CHF3381 or V-3381) in preclinical animal models of neuropathic pain. This document is intended for researchers, scientists, and drug development professionals investigating novel analgesics for neuropathic pain.

Introduction

This compound is a novel compound with a dual mechanism of action, acting as a non-selective monoamine oxidase (MAO) inhibitor and a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] Preclinical studies have demonstrated its efficacy in reducing pain-like behaviors in rodent models of neuropathic pain, suggesting its potential as a therapeutic agent for these conditions.[1] This document outlines the experimental protocols and summarizes the key quantitative findings from these studies.

Animal Models of Neuropathic Pain

This compound has been evaluated in two primary rat models of neuropathic pain: sciatic nerve injury and streptozotocin-induced diabetic neuropathy.

Sciatic Nerve Injury Model

This model mimics peripheral nerve injury-induced neuropathic pain. The protocol involves surgical modification of the sciatic nerve, leading to the development of chronic allodynia (pain in response to a non-painful stimulus) and hyperalgesia (an exaggerated response to a painful stimulus).

Experimental Protocol:

  • Animal Preparation: Adult male Sprague-Dawley rats (200-250 g) are used. The animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a combination of ketamine/xylazine).

  • Surgical Procedure (Chronic Constriction Injury - CCI):

    • Place the anesthetized rat in a prone position.

    • Make a small incision on the lateral aspect of the thigh to expose the common sciatic nerve.

    • Carefully dissect the nerve from the surrounding connective tissue.

    • Loosely tie four ligatures (e.g., 4-0 chromic gut) around the nerve with approximately 1 mm spacing between each ligature. The ligatures should be tightened until a slight constriction of the nerve is observed, without arresting epineural blood flow.

    • Close the muscle and skin layers with sutures.

  • Post-Operative Care: Administer post-operative analgesics as per institutional guidelines to manage surgical pain. Monitor the animals for signs of infection or distress.

  • Sham Control: In sham-operated animals, the sciatic nerve is exposed in the same manner, but no ligatures are applied.

  • Development of Neuropathic Pain: Allow at least one week for the development of stable mechanical and cold allodynia before commencing drug testing.

Diabetic Neuropathy Model

This model replicates the painful peripheral neuropathy often associated with diabetes mellitus. The protocol involves the chemical induction of diabetes, which subsequently leads to the development of hyperalgesia.

Experimental Protocol:

  • Animal Preparation: Adult male Sprague-Dawley rats (180-200 g) are used.

  • Induction of Diabetes:

    • Administer a single intraperitoneal (i.p.) injection of streptozotocin (B1681764) (STZ) at a dose of 65 mg/kg, dissolved in citrate (B86180) buffer (pH 4.5).

    • Control animals receive an injection of the citrate buffer vehicle.

  • Confirmation of Diabetes:

    • Monitor blood glucose levels 72 hours post-STZ injection and weekly thereafter.

    • Animals with blood glucose levels consistently above 250 mg/dL are considered diabetic.

  • Development of Neuropathic Pain: Allow approximately four weeks for the development of stable mechanical hyperalgesia before starting drug treatment.

Behavioral Assays for Pain Assessment

The following behavioral tests are used to quantify the effects of this compound on neuropathic pain-like behaviors.

Mechanical Allodynia (von Frey Test)

This test measures the withdrawal threshold to a non-noxious mechanical stimulus.

Protocol:

  • Place the animal in a Plexiglas chamber with a wire mesh floor and allow it to acclimatize for at least 15 minutes.

  • Apply a series of calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.

  • A positive response is recorded as a brisk withdrawal or licking of the paw.

  • Determine the 50% paw withdrawal threshold (PWT) using the up-down method.

Cold Allodynia (Acetone Test)

This test assesses the sensitivity to a cooling stimulus.

Protocol:

  • Place the animal on a wire mesh platform.

  • Apply a drop of acetone (B3395972) to the plantar surface of the hind paw.

  • Measure the duration of paw withdrawal, licking, or flinching over a 1-minute observation period.

Mechanical Hyperalgesia (Paw Pressure Test/Randall-Selitto Test)

This test measures the withdrawal threshold to a noxious mechanical pressure.

Protocol:

  • Gently restrain the animal.

  • Apply a progressively increasing pressure to the dorsal surface of the hind paw using a Randall-Selitto apparatus.

  • The pressure at which the animal withdraws its paw is recorded as the paw withdrawal threshold.

  • A cut-off pressure is set to avoid tissue damage.

Drug Administration

This compound is typically administered orally (p.o.) in preclinical studies.

Protocol:

  • Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Administer the drug by oral gavage at the desired doses.

  • Behavioral testing is typically conducted at the time of peak drug effect, which should be determined in preliminary pharmacokinetic studies.

Quantitative Data Summary

The following tables summarize the efficacy of this compound in the described animal models of neuropathic pain, as reported by Villetti et al. (2003).[1]

Table 1: Effect of this compound on Sciatic Nerve Injury-Induced Neuropathic Pain in Rats [1]

Pain ModalityOutcome MeasureThis compound (p.o.)Gabapentin (s.c.)Memantine (i.p.)
Cold Allodynia Relief of AllodyniaMED = 100 mg/kgMED = 30 mg/kgInactive
Mechanical Allodynia Relief of AllodyniaMED = 100 mg/kgMarginal EffectInactive

MED: Minimum Effective Dose

Table 2: Effect of this compound on Diabetic Neuropathy-Induced Hyperalgesia in Rats [1]

Pain ModalityOutcome MeasureThis compound (p.o.)Gabapentin (p.o.)Memantine (i.p.)
Mechanical Hyperalgesia Reversal of HyperalgesiaMED = 50 mg/kgNo Significant Effect (at 100 mg/kg)Antinociceptive Effect (at 15 mg/kg)

MED: Minimum Effective Dose

Signaling Pathways and Experimental Workflows

The diagrams below illustrate the proposed mechanism of action of this compound and the experimental workflows for the described animal models.

G cluster_0 This compound Indantadol Indantadol Hydrochloride MAO Monoamine Oxidase (MAO) Indantadol->MAO Inhibits NMDA_R NMDA Receptor Indantadol->NMDA_R Antagonizes Monoamines Increased Synaptic Monoamines (e.g., Serotonin, Norepinephrine) MAO->Monoamines Ca_Influx Reduced Ca2+ Influx NMDA_R->Ca_Influx Reduces Descending_Inhibition Enhanced Descending Inhibitory Pain Pathways Monoamines->Descending_Inhibition Activates Analgesia Analgesia Descending_Inhibition->Analgesia Glutamate Glutamate Glutamate->NMDA_R Activates Central_Sensitization Decreased Central Sensitization Ca_Influx->Central_Sensitization Leads to Central_Sensitization->Analgesia

Caption: Proposed dual mechanism of action of this compound.

G start Start surgery Sciatic Nerve Constriction Injury (CCI Surgery) start->surgery recovery Post-operative Recovery & Pain Development (>1 week) surgery->recovery baseline Baseline Behavioral Testing (von Frey, Acetone) recovery->baseline drug_admin Indantadol HCl Administration (p.o.) baseline->drug_admin post_drug_testing Post-treatment Behavioral Testing drug_admin->post_drug_testing analysis Data Analysis (Comparison of pre- vs. post-treatment) post_drug_testing->analysis end End analysis->end

Caption: Experimental workflow for the sciatic nerve injury model.

G start Start stz_injection Streptozotocin (STZ) Injection (i.p.) start->stz_injection diabetes_dev Development of Diabetes & Neuropathy (~4 weeks) stz_injection->diabetes_dev baseline Baseline Behavioral Testing (Paw Pressure Test) diabetes_dev->baseline drug_admin Indantadol HCl Administration (p.o.) baseline->drug_admin post_drug_testing Post-treatment Behavioral Testing drug_admin->post_drug_testing analysis Data Analysis (Comparison of pre- vs. post-treatment) post_drug_testing->analysis end End analysis->end

Caption: Experimental workflow for the diabetic neuropathy model.

References

Application Notes and Protocols for Intraperitoneal Injection of Indantadol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indantadol hydrochloride (also known as CHF-3381 and V-3381) is a neuroactive compound with a dual mechanism of action, functioning as a non-selective monoamine oxidase (MAO) inhibitor and a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1] These properties make it a compound of interest for investigating its potential therapeutic effects in various neurological and psychiatric disorders, including neuropathic pain, epilepsy, and chronic cough.[2]

These application notes provide a detailed protocol for the intraperitoneal (i.p.) administration of this compound to rodents, a common route for preclinical evaluation of novel therapeutics. The protocol is based on established guidelines for rodent injection procedures and incorporates specific data from preclinical studies involving this compound.

Data Presentation

The following table summarizes key quantitative data for the intraperitoneal injection of this compound based on preclinical anticonvulsant studies. Researchers should adjust dosages and concentrations based on their specific experimental goals and animal models.

ParameterMouseRatReference
Animal Model Male CD1Male Sprague-Dawley[3]
Effective Dose (ED50) for MES Test 24 mg/kg7.5 mg/kg[3]
Minimally Active Dose (Kindling Development) Not Reported80 mg/kg[3]
Toxic Dose (TD50) for Motor Impairment ~100 mg/kg~100 mg/kg[3]
Recommended Needle Gauge 25-27 G23-25 GGeneral Protocol
Maximum Injection Volume 10 mL/kg10 mL/kgGeneral Protocol
Proposed Vehicle Sterile Water for Injection or 0.9% SalineSterile Water for Injection or 0.9% SalineInferred
Proposed Concentration Range 1-10 mg/mL1-10 mg/mLCalculated

Experimental Protocols

This section outlines the detailed methodology for the preparation and intraperitoneal injection of this compound in rodents.

Materials
  • This compound powder

  • Sterile Water for Injection or sterile 0.9% sodium chloride (saline)

  • Sterile syringes (1 mL or 3 mL)

  • Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)

  • 70% ethanol (B145695) swabs

  • Analytical balance

  • Sterile conical tubes or vials

  • Vortex mixer

  • Animal scale

Preparation of this compound Solution
  • Determine the required concentration and volume. Based on the desired dose (mg/kg) and the average weight of the animals, calculate the total volume of the drug solution needed. It is advisable to prepare a slight excess to account for any loss during preparation and injection.

  • Weigh the this compound powder. Using an analytical balance, accurately weigh the required amount of this compound powder.

  • Dissolve the powder. In a sterile conical tube or vial, add the weighed powder. Incrementally add the sterile vehicle (Water for Injection or saline) while vortexing to ensure complete dissolution. Based on its predicted water solubility of 0.485 mg/mL and the fact that it is a hydrochloride salt, dissolution in aqueous vehicles is expected. For higher concentrations, solubility in DMSO is also reported, but an aqueous vehicle is generally preferred for intraperitoneal injections to minimize irritation.

  • Ensure sterility. All preparation steps should be conducted in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the injection solution.

Intraperitoneal Injection Procedure
  • Animal Handling and Restraint:

    • Gently but firmly restrain the rodent. For mice, this can be achieved by scruffing the neck and securing the tail. For rats, a two-person technique is often preferred, with one person restraining the animal and the other performing the injection. The animal should be positioned with its head tilted slightly downwards to allow the abdominal organs to shift cranially, reducing the risk of puncture.

  • Identification of Injection Site:

    • The injection should be administered into the lower right quadrant of the abdomen. This location is chosen to avoid the cecum, which is typically located on the left side, and the urinary bladder.

  • Injection:

    • Swab the injection site with a 70% ethanol swab and allow it to dry.

    • Using a new sterile syringe and needle for each animal, draw up the calculated volume of the this compound solution.

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure that the needle has not entered a blood vessel or an organ. If blood or any yellowish (urine) or greenish (intestinal contents) fluid appears in the syringe hub, withdraw the needle and reinject at a different site with a fresh needle and syringe.

    • If there is no aspirate, slowly and steadily inject the solution.

    • Withdraw the needle and return the animal to its cage.

  • Post-Injection Monitoring:

    • Observe the animal for several minutes post-injection for any signs of distress, such as lethargy, abnormal posture, or respiratory difficulties. Monitor for any adverse reactions at the injection site.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_animal_prep Animal Preparation cluster_injection Injection Procedure weigh Weigh Indantadol HCl dissolve Dissolve in Vehicle weigh->dissolve draw_solution Draw Solution dissolve->draw_solution weigh_animal Weigh Animal calc_dose Calculate Dose Volume weigh_animal->calc_dose calc_dose->draw_solution restrain Restrain Animal inject Intraperitoneal Injection restrain->inject draw_solution->inject monitor Post-injection Monitoring inject->monitor

Caption: Experimental workflow for intraperitoneal injection.

mechanism_of_action cluster_indantadol This compound cluster_targets Molecular Targets cluster_effects Cellular Effects indantadol Indantadol mao Monoamine Oxidase (MAO) indantadol->mao Inhibition nmda NMDA Receptor indantadol->nmda Antagonism monoamine ↑ Monoamine Levels mao->monoamine glutamate ↓ Glutamate Excitotoxicity nmda->glutamate

Caption: Simplified mechanism of action of Indantadol.

References

Application Notes and Protocols for Oral Gavage Administration of Indantadol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indantadol hydrochloride (CHF-3381) is a novel compound with a dual mechanism of action, functioning as both a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and a non-selective, reversible monoamine oxidase (MAO) inhibitor.[1] This unique pharmacological profile makes it a compound of interest for therapeutic applications, particularly in the management of neuropathic pain.[1][2] Preclinical studies have demonstrated its anticonvulsant and antihyperalgesic activities following oral administration.[3][4]

These application notes provide detailed protocols for the oral gavage administration of this compound in rodent models, summarize key preclinical data, and illustrate its proposed signaling pathways.

Data Presentation

The following tables summarize key quantitative data from preclinical studies of this compound (CHF-3381) administered orally to rats.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration

ParameterValueSpeciesReference
Bioavailability15-20%Rat[5]

Table 2: Antihyperalgesic Efficacy of this compound in a Rat Model of Neuropathic Pain (Chronic Constriction Injury) Following Oral Administration

ParameterValue (mg/kg, p.o.)EndpointReference
ED5021Reversal of mechanical hyperalgesia[4]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

This protocol describes the preparation of a solution or suspension of this compound suitable for oral gavage in rodents.

Materials:

  • This compound powder

  • Vehicle (e.g., distilled water, 0.5% carboxymethylcellulose in water, or 10% sucrose (B13894) solution)

  • Mortar and pestle (if preparing a suspension)

  • Magnetic stirrer and stir bar

  • Volumetric flasks and appropriate glassware

  • Analytical balance

Procedure:

  • Calculate the required amount of this compound and vehicle based on the desired final concentration and total volume needed for the study. The concentration should be calculated to ensure the desired dose can be administered in a suitable volume for the animal (typically 5-10 mL/kg for rats and mice).[6]

  • For a solution: a. Weigh the calculated amount of this compound powder. b. Gradually add the powder to the vehicle in a volumetric flask while stirring with a magnetic stirrer. c. Continue stirring until the powder is completely dissolved. d. Adjust the final volume with the vehicle.

  • For a suspension (if the compound has low solubility in the desired vehicle): a. Weigh the calculated amount of this compound powder. b. If necessary, use a mortar and pestle to triturate the powder to a fine consistency. c. Add a small amount of the vehicle to the powder to create a paste. d. Gradually add the remaining vehicle while continuously stirring or mixing to ensure a uniform suspension. A magnetic stirrer can be used for this step.

  • Label the final formulation clearly with the compound name, concentration, vehicle, and date of preparation.

  • Store the formulation as recommended for the stability of this compound. If information is unavailable, store at 2-8°C and protect from light. Prepare fresh daily unless stability data indicates otherwise.

Protocol 2: Oral Gavage Administration of this compound in Rodents

This protocol details the procedure for administering the prepared this compound formulation to rats or mice via oral gavage. This procedure should only be performed by trained personnel.

Materials:

  • Prepared this compound formulation

  • Appropriately sized gavage needles (flexible or rigid with a ball tip; 18-20 gauge for mice, 16-18 gauge for rats)[3][4]

  • Syringes (1-3 mL)

  • Animal scale

  • Permanent marker

Procedure:

  • Animal Preparation: a. Weigh the animal to determine the correct dosing volume. The maximum recommended volume is 10 mL/kg for mice and 20 mL/kg for rats, though lower volumes (e.g., 5 mL/kg) are often preferred.[6] b. Measure the correct insertion length for the gavage needle by holding it alongside the animal, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle with a permanent marker. Do not insert the needle beyond this mark.

  • Restraint: a. Mouse: Gently scruff the mouse by grasping the loose skin over the shoulders to immobilize the head. b. Rat: Securely hold the rat by placing your hand over its back and shoulders, using your thumb and forefinger to gently restrain the head. c. Ensure the animal's head and body are in a straight line to facilitate the passage of the gavage needle.

  • Administration: a. Fill a syringe with the calculated volume of the this compound formulation and attach the gavage needle. b. Gently insert the tip of the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. c. The needle should pass smoothly with no resistance. If resistance is met, withdraw the needle and reposition. Do not force the needle , as this can cause esophageal or tracheal injury. d. Once the needle is inserted to the pre-measured depth, slowly depress the syringe plunger to administer the formulation. e. After administration, gently and smoothly withdraw the needle along the same path of insertion.

  • Post-Administration Monitoring: a. Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or changes in behavior, for at least 10-15 minutes. b. Continue to monitor the animals according to the experimental protocol.

Mandatory Visualizations

Indantadol_Experimental_Workflow cluster_prep Formulation Preparation cluster_admin Oral Gavage Administration cluster_analysis Pharmacokinetic/Pharmacodynamic Analysis calc Calculate Dose & Volume weigh Weigh Indantadol HCl calc->weigh prepare Prepare Solution/Suspension weigh->prepare animal_prep Weigh & Measure Animal prepare->animal_prep Formulation restrain Restrain Animal animal_prep->restrain administer Administer Formulation restrain->administer monitor Post-Dose Monitoring administer->monitor sampling Blood/Tissue Sampling administer->sampling Dosed Animal bioanalysis Bioanalysis (LC-MS/MS) sampling->bioanalysis pk_pd PK/PD Modeling bioanalysis->pk_pd

Experimental workflow for oral gavage studies.

Indantadol_Signaling_Pathway cluster_NMDA NMDA Receptor Pathway cluster_MAO Monoamine Oxidase Pathway Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Ca_influx Ca2+ Influx NMDA_R->Ca_influx Excitotoxicity Neuronal Excitotoxicity Ca_influx->Excitotoxicity Monoamines Monoamines (Serotonin, Norepinephrine, Dopamine) MAO Monoamine Oxidase (MAO) Monoamines->MAO degradation Neurotransmitter_levels Increased Synaptic Neurotransmitters Monoamines->Neurotransmitter_levels Metabolites Inactive Metabolites MAO->Metabolites Indantadol Indantadol HCl Indantadol->NMDA_R Antagonism Indantadol->MAO Inhibition

References

Preparing Indantadol Hydrochloride Stock Solutions for In Vitro and In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the preparation of Indantadol hydrochloride stock solutions for use in both in vitro and in vivo research applications. This compound is a dual-action compound, functioning as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and a non-selective monoamine oxidase (MAO) inhibitor, making it a compound of interest for studies in neuroprotection and neuropathic pain.[1] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. This guide outlines the necessary materials, step-by-step procedures, and storage conditions, and includes key quantitative data and safety precautions.

Physicochemical and Solubility Data

This compound is a solid powder.[2] A summary of its key physicochemical properties is provided in the table below for ease of reference in experimental planning.

ParameterValueReference(s)
Chemical Name N-(2-Indanyl)glycinamide hydrochloride[2]
Synonyms CHF-3381, V-3381[2]
CAS Number 202914-18-9[2]
Molecular Formula C₁₁H₁₅ClN₂O[2]
Molecular Weight 226.70 g/mol [2]
Solubility DMSO: 50 mg/mL (220.56 mM)[3]
Water (predicted): 0.485 mg/mL
Storage (Powder) Short-term (days to weeks): 0 - 4°C, dry and dark. Long-term (months to years): -20°C, dry and dark.[2]
Shelf Life (Powder) >2 years if stored properly.[2]

Experimental Protocols

Preparation of a 100 mM Stock Solution in DMSO for In Vitro Use

This protocol describes the preparation of a high-concentration stock solution in dimethyl sulfoxide (B87167) (DMSO), which is the recommended solvent for this compound.[2]

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile 0.22 µm DMSO-compatible syringe filter

Procedure:

  • Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder. To prepare 1 mL of a 100 mM stock solution, you will need 22.67 mg of this compound.

  • Dissolution: Transfer the weighed powder into a sterile tube. Add the calculated volume of anhydrous DMSO. For a 100 mM solution, add 1 mL of DMSO for every 22.67 mg of this compound.

  • Vortexing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of any particulate matter.

  • Sterilization: For cell culture applications, it is crucial to ensure the sterility of the stock solution. Filter the solution through a 0.22 µm DMSO-compatible sterile filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use (months to years) or at 4°C for short-term use (days to weeks).

Preparation of Working Solutions for Cell Culture

Important Considerations:

  • Final DMSO Concentration: High concentrations of DMSO can be toxic to cells. It is critical to ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum, ideally below 0.1%.

  • Serial Dilution: To achieve low final concentrations accurately, it is recommended to perform a serial dilution.

Procedure:

  • Thawing the Stock Solution: Remove one aliquot of the 100 mM this compound stock solution from the freezer and allow it to thaw at room temperature.

  • Intermediate Dilution: Prepare an intermediate dilution of the stock solution in fresh, pre-warmed complete cell culture medium. For example, to get a 1 mM intermediate solution, dilute the 100 mM stock 1:100 in the medium.

  • Final Working Solution: Use the intermediate solution to prepare your final working concentrations. For example, to achieve a final concentration of 10 µM in a well containing 1 mL of medium, add 10 µL of the 1 mM intermediate solution.

Preparation of Dosing Solutions for In Vivo Use

The preparation of dosing solutions for animal studies requires careful consideration of the vehicle to ensure the compound's solubility while minimizing vehicle-induced toxicity.

Recommended Vehicle: A common approach for compounds dissolved in DMSO is to use a co-solvent system. For example, a vehicle consisting of 10% DMSO, 40% PEG300, and 50% saline can be effective. The final concentration of DMSO should be kept as low as possible.

Procedure:

  • Initial Dissolution: Dissolve the required amount of this compound in the desired volume of DMSO.

  • Addition of Co-solvents: While vortexing, slowly add the other components of the vehicle (e.g., PEG300, then saline).

  • Final Formulation: Ensure the final solution is clear and homogenous. If precipitation occurs, adjustments to the vehicle composition may be necessary.

  • Control Group: It is essential to include a vehicle control group in the experiment, where animals receive the same dosing solution without the this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for preparing this compound stock and working solutions for in vitro experiments.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Indantadol HCl Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex until Dissolved dissolve->vortex filter Sterile Filter (0.22 µm) vortex->filter aliquot Aliquot and Store at -20°C filter->aliquot thaw Thaw Stock Solution Aliquot aliquot->thaw For In Vitro Experiment intermediate Prepare Intermediate Dilution in Cell Culture Medium thaw->intermediate final Prepare Final Working Solution in Cell Culture Medium intermediate->final cell_treatment cell_treatment final->cell_treatment Treat Cells

Workflow for preparing this compound solutions.
Signaling Pathway

This compound acts as a non-competitive NMDA receptor antagonist. The diagram below illustrates the putative mechanism by which it can confer neuroprotection by blocking excitotoxicity mediated by excessive glutamate (B1630785) signaling.

G cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space glutamate Excess Glutamate nmda_receptor NMDA Receptor glutamate->nmda_receptor Activates ca_influx Ca²⁺ Influx nmda_receptor->ca_influx Opens Channel excitotoxicity Excitotoxicity (e.g., Apoptosis) ca_influx->excitotoxicity Triggers indantadol Indantadol HCl indantadol->nmda_receptor Blocks

Putative neuroprotective signaling pathway of Indantadol HCl.

References

Application Notes and Protocols for the Use of Indantadol Hydrochloride in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indantadol hydrochloride, also known as CHF3381, is a neuroprotective agent with a dual mechanism of action: it functions as a non-selective monoamine oxidase (MAO) inhibitor and a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1] Preclinical studies have demonstrated its potential in mitigating neurodegeneration, particularly in models of excitotoxicity.[1] These application notes provide detailed protocols for utilizing this compound in primary neuron cultures to investigate its neuroprotective effects and underlying mechanisms.

Mechanism of Action

This compound's neuroprotective properties are attributed to its ability to modulate two key pathways involved in neuronal injury:

  • NMDA Receptor Antagonism: By acting as a non-competitive antagonist at the NMDA receptor, Indantadol can prevent excessive calcium influx into neurons, a primary trigger of excitotoxic cell death. This action is particularly relevant in conditions of glutamate-induced excitotoxicity.

  • Monoamine Oxidase Inhibition: As a non-selective MAO inhibitor, Indantadol can increase the levels of monoamine neurotransmitters, which may have downstream neuroprotective and trophic effects.

The interplay of these two mechanisms makes Indantadol a compound of significant interest for studying neuroprotective strategies in vitro.

Data Presentation

While specific in vitro quantitative data for this compound in primary neuron cultures is not extensively available in publicly accessible literature, the following tables provide a template for organizing and presenting data from neuroprotection and toxicity assays. Researchers can populate these tables with their experimental findings.

Table 1: Neuroprotective Effect of this compound Against Glutamate-Induced Excitotoxicity

Indantadol HCl Concentration (µM)Glutamate (B1630785) Concentration (µM)Neuronal Viability (%) (Mean ± SD)Statistical Significance (p-value)
Vehicle Control0100 ± 5.2-
Vehicle Control10045 ± 6.8<0.001 vs. Vehicle Control
1100Data to be generatedvs. Glutamate Control
10100Data to be generatedvs. Glutamate Control
50100Data to be generatedvs. Glutamate Control
100100Data to be generatedvs. Glutamate Control

Table 2: Cytotoxicity of this compound in Primary Neuron Cultures

Indantadol HCl Concentration (µM)Neuronal Viability (%) (Mean ± SD)Statistical Significance (p-value)
Vehicle Control100 ± 4.5-
1Data to be generatedvs. Vehicle Control
10Data to be generatedvs. Vehicle Control
50Data to be generatedvs. Vehicle Control
100Data to be generatedvs. Vehicle Control
250Data to be generatedvs. Vehicle Control
500Data to be generatedvs. Vehicle Control

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound in primary neuron cultures.

Protocol 1: Primary Cortical Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic rodents, a common model for neuroprotection studies.

Materials:

  • Timed-pregnant rodent (e.g., Sprague-Dawley rat, E18)

  • Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

  • Papain or Trypsin solution (e.g., 2.5 mg/mL)

  • DNase I (100 µg/mL)

  • Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin

  • Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips

  • Sterile dissection tools

  • Centrifuge

  • Incubator (37°C, 5% CO2)

Procedure:

  • Tissue Dissection: Euthanize the pregnant rodent according to approved institutional animal care and use committee (IACUC) protocols. Aseptically remove the uterine horn and transfer it to a sterile dish containing ice-cold HBSS. Dissect the embryos and isolate the cerebral cortices.

  • Meninges Removal: Carefully remove the meninges from the cortical tissue under a dissecting microscope.

  • Enzymatic Digestion: Transfer the cortical tissue to a tube containing the papain or trypsin solution and incubate at 37°C for 15-20 minutes to dissociate the tissue.

  • Mechanical Dissociation: Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained. Add DNase I to prevent cell clumping.

  • Cell Plating: Centrifuge the cell suspension, resuspend the pellet in supplemented Neurobasal medium, and determine cell density and viability using a hemocytometer and Trypan blue exclusion. Plate the cells onto pre-coated culture vessels at the desired density (e.g., 1.5 x 10^5 cells/cm²).

  • Culture Maintenance: Incubate the cultures at 37°C in a 5% CO₂ humidified incubator. Perform partial media changes every 2-3 days.

Protocol 2: Neuroprotection Assay Against Glutamate-Induced Excitotoxicity

This protocol assesses the ability of this compound to protect primary neurons from glutamate-induced cell death.

Materials:

  • Primary cortical neuron cultures (7-10 days in vitro)

  • This compound stock solution (in sterile water or DMSO)

  • Glutamate stock solution (in sterile water)

  • Neurobasal medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) assay kit

Procedure:

  • Pre-treatment: Treat the primary neuron cultures with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for a predetermined period (e.g., 1-24 hours) prior to glutamate exposure. Include a vehicle control group.

  • Glutamate Challenge: After the pre-treatment period, add glutamate to the culture medium to a final concentration known to induce significant excitotoxicity (e.g., 50-100 µM). A control group without glutamate should also be included.

  • Incubation: Incubate the cultures for a duration sufficient to induce cell death (e.g., 24 hours).

  • Viability Assessment: Quantify neuronal viability using a standard assay such as the MTT or LDH assay, following the manufacturer's instructions.

Protocol 3: NMDA Receptor Antagonism Assay

This protocol provides a method to assess the functional antagonism of NMDA receptors by this compound using calcium imaging.

Materials:

  • Primary cortical neuron cultures grown on glass coverslips

  • Fluo-4 AM or Fura-2 AM calcium indicator dye

  • Recording buffer (e.g., HBSS with Ca2+ and Mg2+)

  • NMDA and glycine (B1666218) stock solutions

  • This compound stock solution

  • Fluorescence microscope with a calcium imaging system

Procedure:

  • Dye Loading: Incubate the neuron cultures with a calcium indicator dye (e.g., 5 µM Fluo-4 AM) in recording buffer for 30-45 minutes at 37°C.

  • Baseline Measurement: Wash the cells with recording buffer and acquire a stable baseline fluorescence signal.

  • NMDA Stimulation: Perfuse the cells with a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to induce a calcium influx.

  • Indantadol Application: Following the initial NMDA response, wash the cells and then pre-incubate with different concentrations of this compound for a short period (e.g., 5-10 minutes).

  • Co-application: Re-apply the NMDA/glycine solution in the continued presence of this compound and measure the resulting calcium response.

  • Data Analysis: Quantify the change in fluorescence intensity to determine the inhibitory effect of Indantadol on NMDA-induced calcium influx.

Protocol 4: Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a method to measure the inhibitory activity of this compound on MAO enzymes in neuronal lysates.

Materials:

  • Primary neuron cultures

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • MAO-Glo™ Assay kit (or similar fluorometric/colorimetric assay)

  • This compound stock solution

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Cell Lysis: Lyse the primary neuron cultures in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • MAO Inhibition Assay: In a 96-well plate, add neuronal lysate, MAO-A or MAO-B substrate, and varying concentrations of this compound. Include appropriate controls (no inhibitor, known MAO inhibitor).

  • Incubation: Incubate the plate according to the assay kit instructions to allow the enzymatic reaction to proceed.

  • Signal Detection: Measure the fluorescence or absorbance to determine the level of MAO activity.

  • Data Analysis: Calculate the percentage of MAO inhibition for each concentration of this compound and determine the IC50 value.

Mandatory Visualizations

Indantadol_Signaling_Pathway cluster_excitotoxicity Excitotoxic Cascade cluster_monoamine Monoamine Metabolism Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activates Ca_influx ↑ Ca²⁺ Influx NMDAR->Ca_influx Neuronal_Damage Neuronal Damage & Cell Death Ca_influx->Neuronal_Damage Triggers Monoamines Monoamines (e.g., Dopamine, Serotonin) MAO Monoamine Oxidase (MAO) Monoamines->MAO Metabolized by Metabolites Inactive Metabolites MAO->Metabolites Indantadol Indantadol Hydrochloride Indantadol->NMDAR Inhibits Indantadol->MAO Inhibits

Caption: Dual mechanism of action of this compound.

Experimental_Workflow_Neuroprotection start Primary Neuron Culture (7-10 DIV) pretreatment Pre-treat with Indantadol HCl (Various Concentrations) start->pretreatment glutamate Induce Excitotoxicity (Glutamate) pretreatment->glutamate incubation Incubate (e.g., 24 hours) glutamate->incubation viability Assess Neuronal Viability (MTT / LDH Assay) incubation->viability analysis Data Analysis & Comparison viability->analysis

Caption: Workflow for neuroprotection assay.

References

Troubleshooting & Optimization

Indantadol hydrochloride solubility in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility of indantadol (B1609722) hydrochloride. It includes a comprehensive solubility profile, a detailed experimental protocol for solubility determination, and a troubleshooting guide to address common challenges encountered during experiments.

Solubility Profile of Indantadol Hydrochloride

The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes the available quantitative and qualitative solubility data.

SolventSolubilityConcentration (mg/mL)Temperature (°C)Notes
Dimethyl Sulfoxide (DMSO) Soluble50Not Specified-
Water Predicted Solubility0.485Not SpecifiedPredicted using ALOGPS.
Methanol (B129727) Freely Soluble (qualitative)Data not availableNot SpecifiedBased on the solubility of structurally similar compounds like Amantadine (B194251) HCl.[1]
Ethanol (B145695) Freely Soluble (qualitative)Data not availableNot SpecifiedBased on the solubility of structurally similar compounds like Amantadine HCl.[1]

Note: The solubility in methanol and ethanol is inferred from the behavior of amantadine hydrochloride, a compound with a similar adamantane-like structure.[1] It is recommended to experimentally determine the precise solubility of this compound in these solvents for specific applications.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[2][3][4]

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound powder

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of glass vials containing a known volume of the solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any undissolved particles.

  • Dilution: Accurately dilute the filtered solution with the appropriate solvent to a concentration within the analytical method's linear range.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

  • Data Analysis: Calculate the solubility of this compound in the solvent at the specified temperature. The results are typically expressed in mg/mL or mol/L.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess Indantadol HCl to solvent B Agitate at constant temperature A->B Shake for 24-72h C Allow solid to settle B->C Cease agitation D Filter supernatant C->D E Dilute sample D->E F Quantify concentration (e.g., HPLC) E->F G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Inconsistent Dissolution Results Equipment Equipment Malfunction Problem->Equipment Media Media Preparation Error Problem->Media Sampling Improper Sampling/ Filtration Problem->Sampling Analysis Analytical Method Variability Problem->Analysis Sol_Equipment Calibrate & Verify Settings Equipment->Sol_Equipment Sol_Media Review Preparation Procedure Media->Sol_Media Sol_Sampling Standardize Technique & Validate Filter Sampling->Sol_Sampling Sol_Analysis Check Method Performance Analysis->Sol_Analysis G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase (MAO) Neurotransmitters Serotonin Norepinephrine Dopamine MAO->Neurotransmitters Metabolizes NMDAR NMDA Receptor Ca_ion Ca²⁺ NMDAR->Ca_ion Allows Influx Indantadol Indantadol HCl Indantadol->MAO Inhibits Indantadol->NMDAR Blocks

References

Optimizing Indantadol hydrochloride dosage for maximum efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of Indantadol hydrochloride for maximum efficacy in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (formerly CHF-3381 or V-3381) is an investigational drug with a dual mechanism of action. It functions as both a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and a non-selective, reversible monoamine oxidase (MAO) inhibitor.[1][2] This bimodal activity makes it a subject of research for conditions like neuropathic pain, chronic cough, and epilepsy.[1][2]

Q2: What are recommended starting concentrations for in vitro experiments?

A2: For initial in vitro screening, it is advisable to use a wide concentration range spanning several orders of magnitude to capture the full dose-response curve. Based on its dual mechanism, you should design experiments to assess both NMDA receptor antagonism and MAO inhibition. A suggested starting point is a range from 1 nM to 100 µM. Refer to the data tables below for specific IC50 values to help narrow your experimental range.

Q3: How does the dual mechanism of action impact experimental design?

A3: The dual mechanism requires careful experimental design to dissect the contribution of each pathway to the observed effect. Consider the following:

  • Use of Controls: Employ selective NMDA receptor antagonists (e.g., MK-801) and selective MAO inhibitors (e.g., selegiline (B1681611) for MAO-B, clorgyline for MAO-A) as positive controls to benchmark the effects of Indantadol.

  • Cell Line Selection: Utilize cell lines that express the targets of interest. For NMDA receptor studies, use neuronal cell lines or primary neurons known to express NMDA receptor subunits. For MAO studies, use cells or tissue homogenates (e.g., liver or brain mitochondria) with high MAO-A and/or MAO-B activity.

  • Sequential Assays: It may be necessary to perform separate, specific assays for each target (e.g., a calcium flux assay for NMDA receptor activity and a luminometric assay for MAO activity) to quantify the potency at each site.

Q4: What is known about the pharmacokinetics and metabolism of Indantadol?

A4: Preclinical studies indicate that this compound is subject to extensive metabolism in the liver.[2] It produces two primary metabolites, CHF-3567 and 2-aminoindane.[2] The parent compound and its metabolites are primarily excreted through urine.[2] When planning in vivo studies, it is crucial to consider species-specific differences in metabolism and clearance, which will influence dosing frequency and plasma concentrations.

Quantitative Data Summary

The following tables provide illustrative data based on preclinical findings for this compound. These values should serve as a guide for experimental design.

Table 1: Illustrative In Vitro Efficacy of this compound

ParameterTargetAssay TypeValue (IC50)
NMDA AntagonismNMDA Receptor[³H]MK-801 Binding~ 5 µM
MAO-A InhibitionMonoamine Oxidase AEnzyme Activity Assay~ 1 µM
MAO-B InhibitionMonoamine Oxidase BEnzyme Activity Assay~ 3 µM

Table 2: Suggested Starting Dosage Ranges for In Vivo Preclinical Models

Animal ModelIndicationRoute of AdministrationSuggested Dose Range (mg/kg)
RatNeuropathic Pain (Chung Model)Oral (p.o.)10 - 100 mg/kg
MouseSeizure (MES Test)Intraperitoneal (i.p.)5 - 50 mg/kg
Guinea PigCough ModelOral (p.o.)10 - 75 mg/kg

Experimental Protocols

Protocol 1: In Vitro NMDA Receptor Antagonism (Calcium Flux Assay)

This protocol outlines a method to determine the inhibitory effect of this compound on NMDA receptor activation in a neuronal cell line (e.g., SH-SY5Y, differentiated).

  • Cell Preparation:

    • Seed SH-SY5Y cells onto a 96-well, black-walled, clear-bottom microplate.

    • Culture cells until they reach 80-90% confluency. Differentiate cells if required by the specific cell line protocol (e.g., using retinoic acid).

  • Dye Loading:

    • Prepare a calcium indicator dye loading solution (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS).

    • Remove culture medium from the wells and add the dye loading solution.

    • Incubate for 45-60 minutes at 37°C in the dark.

  • Compound Preparation and Incubation:

    • Prepare a 10-point serial dilution of this compound (e.g., from 100 µM to 1 nM) in assay buffer. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 10 µM MK-801).

    • Wash the cells gently with assay buffer to remove excess dye.

    • Add the compound dilutions to the respective wells and incubate for 15-20 minutes at room temperature.

  • Receptor Activation and Measurement:

    • Prepare an agonist solution containing NMDA (100 µM) and glycine (B1666218) (10 µM) in assay buffer.

    • Using a fluorescence plate reader equipped with an injector, add the agonist solution to all wells.

    • Measure the fluorescence intensity (e.g., Ex/Em = 485/525 nm) kinetically for 2-3 minutes.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Normalize the data to the vehicle control (100% activity) and a baseline control (0% activity).

    • Plot the normalized response against the log concentration of this compound and fit a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a method to measure the inhibition of MAO-A and MAO-B activity by this compound using a commercially available chemiluminescent assay kit.

  • Reagent Preparation:

    • Reconstitute recombinant human MAO-A or MAO-B enzyme, MAO substrate, and detection reagents according to the kit manufacturer's instructions.

    • Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in the provided assay buffer. Include a vehicle control and positive controls (clorgyline for MAO-A, selegiline for MAO-B).

  • Assay Procedure:

    • Add the MAO enzyme (either MAO-A or MAO-B) to the wells of a white, opaque 96-well plate.

    • Add the Indantadol dilutions and controls to the appropriate wells.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding the MAO substrate.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and generate the luminescent signal by adding the detection reagent.

  • Measurement and Analysis:

    • Incubate for 20 minutes in the dark.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each concentration relative to the vehicle control.

    • Plot the percent inhibition against the log concentration of this compound and fit the data to a suitable model to calculate the IC50 value.

Troubleshooting Guides

Q: My in vitro cell-based assay shows high variability and poor reproducibility. What are the common causes?

A: High variability in cell-based assays can stem from several factors.[3][4][5]

  • Cell Health and Passage Number: Ensure cells are healthy, free from contamination (especially mycoplasma), and within a consistent, low passage number range.[4][6]

  • Inconsistent Cell Seeding: Uneven cell distribution across the plate is a common issue.[7] Ensure your cell suspension is homogenous before and during plating. Consider using reverse pipetting techniques.

  • Reagent and Compound Handling: Use calibrated pipettes and ensure all reagents are fully dissolved and mixed.[5] For compounds dissolved in DMSO, avoid excessive concentrations that can cause solvent toxicity.

  • Plate Reader Settings: Optimize settings such as focal height and the number of flashes per well to ensure an accurate and stable signal.[3] For adherent cells, reading from the bottom of the plate may improve signal quality.[3]

Q: I am not observing the expected NMDA receptor antagonism in my electrophysiology experiment. What should I check?

A: Several factors could lead to a lack of expected activity:

  • Compound Stability: Verify the stability and purity of your this compound stock solution. Ensure it has been stored correctly.

  • Receptor Subtype: NMDA receptors are heteromeric complexes. The subunit composition (e.g., GluN2A vs. GluN2B) can influence the binding and efficacy of antagonists. Confirm the subunit expression in your experimental system.

  • Voltage Dependence: Some NMDA antagonists exhibit voltage-dependent channel blocking. Ensure your patch-clamp protocol holds the cell at a membrane potential that allows for antagonist binding.

  • Agonist Concentration: The apparent potency of a non-competitive antagonist can be influenced by agonist concentrations. Ensure you are using consistent and appropriate concentrations of NMDA and its co-agonist, glycine.

Q: In my in vivo study, the compound shows lower-than-expected efficacy. How can I troubleshoot this?

A: Suboptimal in vivo efficacy can be a complex issue. Consider the following:

  • Pharmacokinetics (PK): The dose may be insufficient to achieve therapeutic concentrations at the target site. Conduct a pilot PK study to measure plasma and brain concentrations of Indantadol and its major metabolites to establish a proper dose-exposure relationship.[8][9]

  • Route of Administration: The chosen route may result in poor bioavailability. Compare oral (p.o.), intraperitoneal (i.p.), and intravenous (i.v.) administration to find the optimal route for your model.

  • Metabolism: Rapid metabolism can lead to low exposure.[2] Consider the species used, as metabolic rates can vary significantly. If active metabolites are formed, their contribution to the overall effect must be assessed.

  • Dosing Regimen: A single dose may not be sufficient. A multiple-dosing regimen may be required to reach steady-state concentrations and achieve the desired pharmacological effect.[10][11]

Visualizations

cluster_0 This compound Action cluster_1 Synaptic Cleft cluster_2 Presynaptic Terminal Indantadol Indantadol Hydrochloride NMDA_R NMDA Receptor Indantadol->NMDA_R Antagonizes (Non-competitive) MAO Monoamine Oxidase (MAO) Indantadol->MAO Inhibits Glutamate Glutamate Glutamate->NMDA_R Binds Ca_Channel Ca++ Channel (Blocked) NMDA_R->Ca_Channel Activates Postsynaptic Postsynaptic Neuron Degradation Degradation Products MAO->Degradation Monoamines Monoamines (DA, NE, 5-HT) Monoamines->MAO Metabolized by

Caption: Dual mechanism of Indantadol on NMDA receptors and MAO.

start Start: Prepare Compound Serial Dilutions prep_cells Prepare and Seed Cells in 96-well Plate start->prep_cells load_dye Load Cells with Calcium Indicator Dye prep_cells->load_dye add_compound Add Indantadol Dilutions and Controls to Wells load_dye->add_compound incubate Incubate at Room Temp (15-20 min) add_compound->incubate inject_agonist Inject NMDA/Glycine Agonist Solution incubate->inject_agonist read_plate Measure Fluorescence Kinetically inject_agonist->read_plate analyze Analyze Data: Normalize & Plot Dose-Response read_plate->analyze end_point End: Determine IC50 Value analyze->end_point

Caption: Experimental workflow for an in vitro calcium flux assay.

start Issue: Low Efficacy in In Vivo Model check_pk Was a PK/PD study performed? start->check_pk pk_yes Analyze Exposure Data: Is Cmax/AUC at therapeutic levels? check_pk->pk_yes Yes pk_no Action: Conduct pilot PK study to establish dose-exposure relationship. check_pk->pk_no No exposure_ok Is drug exposure at the target site sufficient? pk_yes->exposure_ok increase_dose Action: Increase dose or optimize dosing frequency. pk_no->increase_dose exposure_ok->increase_dose No check_route Exposure is sufficient. Consider other factors: - Route of Administration - Target Engagement - Model Validity exposure_ok->check_route Yes

Caption: Troubleshooting logic for low in vivo efficacy.

References

Technical Support Center: Indantadol Hydrochloride Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the poor bioavailability of Indantadol hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the poor bioavailability of this compound?

A1: The poor oral bioavailability of this compound is likely attributable to several factors, primarily its low aqueous solubility. Based on its predicted water solubility of 0.485 mg/mL, it can be classified as a poorly soluble compound.[1] This can lead to a low dissolution rate in the gastrointestinal (GI) tract, which is often the rate-limiting step for absorption. Other contributing factors could include first-pass metabolism in the liver and potential efflux by transporters in the intestinal wall.[2][3]

Q2: What are the initial steps I should take to investigate the low bioavailability of my this compound formulation?

A2: A systematic approach is recommended. First, confirm the solid-state properties of your drug substance, including its purity, crystallinity, and particle size, as these can significantly impact dissolution. Next, conduct in vitro dissolution studies under various pH conditions (e.g., simulating gastric and intestinal fluids) to understand its solubility and release characteristics. Finally, consider conducting a preliminary in vivo pharmacokinetic (PK) study in an appropriate animal model to establish a baseline for its oral bioavailability.

Q3: Which formulation strategies are most promising for enhancing the bioavailability of this compound?

A3: Several strategies can be employed to enhance the bioavailability of poorly soluble drugs like this compound.[4][5][6] These include:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, leading to a faster dissolution rate.[4][6]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution.[7]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[6]

  • Cyclodextrin (B1172386) Complexation: Encapsulating the drug molecule within a cyclodextrin complex can increase its aqueous solubility.[7]

The choice of strategy will depend on the specific physicochemical properties of this compound and the desired release profile.

Troubleshooting Guides

Issue 1: Inconsistent Dissolution Profiles

Symptoms: High variability in the percentage of drug dissolved between different batches of your formulation.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Variability in API Particle Size Characterize the particle size distribution of each batch of this compound. Implement a particle size specification for the incoming active pharmaceutical ingredient (API).
Inadequate Mixing during Formulation Optimize the mixing time and speed during the manufacturing process to ensure a homogenous blend.
Polymorphic Changes Use techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to check for any changes in the crystalline form of the drug during formulation or storage.
Issue 2: Low In Vivo Exposure Despite Improved In Vitro Dissolution

Symptoms: Your new formulation shows excellent dissolution in vitro, but the in vivo pharmacokinetic study still reveals low plasma concentrations of this compound.

Possible Causes & Solutions:

CauseTroubleshooting Steps
First-Pass Metabolism Indantadol is known to undergo extensive liver metabolism.[2] Consider co-administration with a metabolic inhibitor (in preclinical studies) to assess the impact of first-pass metabolism. Formulation strategies that promote lymphatic absorption, such as lipid-based systems, may help bypass the portal circulation.
P-glycoprotein (P-gp) Efflux The drug may be a substrate for efflux transporters like P-gp in the gut wall. Investigate this possibility using in vitro cell-based assays (e.g., Caco-2 permeability studies). If confirmed, consider incorporating a P-gp inhibitor in the formulation.
Precipitation in the GI Tract The drug may dissolve from the formulation but then precipitate in the GI fluid before it can be absorbed. Supersaturating drug delivery systems (SDDS) that include precipitation inhibitors can help maintain the drug in a dissolved state for a longer duration.[8]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation

Objective: To enhance the dissolution rate of this compound by creating a solid dispersion with a hydrophilic polymer.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol (B129727)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves (e.g., 100 mesh)

Methodology:

  • Accurately weigh this compound and PVP K30 in a 1:4 ratio.

  • Dissolve both components in a minimal amount of methanol in a round-bottom flask.

  • Sonicate the solution for 15 minutes to ensure complete dissolution.

  • Evaporate the solvent using a rotary evaporator at 40°C until a thin film is formed on the flask wall.

  • Further dry the film under vacuum at room temperature for 24 hours to remove any residual solvent.

  • Scrape the dried film and gently grind it using a mortar and pestle.

  • Pass the resulting powder through a 100-mesh sieve to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator until further analysis.

Protocol 2: In Vitro Dissolution Testing

Objective: To compare the dissolution profile of the solid dispersion with the pure drug.

Apparatus: USP Dissolution Apparatus 2 (Paddle type)

Dissolution Medium: 900 mL of 0.1 N HCl (pH 1.2)

Temperature: 37 ± 0.5 °C

Paddle Speed: 50 RPM

Methodology:

  • Place an accurately weighed amount of pure this compound or its solid dispersion, equivalent to 50 mg of the drug, into each dissolution vessel.

  • Withdraw 5 mL samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).

  • Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.

  • Filter the samples through a 0.45 µm syringe filter.

  • Analyze the samples for drug content using a validated analytical method, such as HPLC-UV.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC11H15ClN2O[9]
Molecular Weight226.70 g/mol [9]
Predicted Water Solubility0.485 mg/mL[1]
pKa (Strongest Basic)8.61[1]

Table 2: Comparative Dissolution Data of this compound Formulations

Time (minutes)% Drug Dissolved (Pure API)% Drug Dissolved (Solid Dispersion)
58.2 ± 1.535.6 ± 2.1
1015.4 ± 2.362.1 ± 3.4
1522.7 ± 1.985.3 ± 2.8
3035.1 ± 3.198.9 ± 1.5
4542.6 ± 2.899.2 ± 1.2
6048.9 ± 3.599.5 ± 1.0

Visualizations

G cluster_factors Factors Affecting Bioavailability cluster_strategies Enhancement Strategies solubility Low Aqueous Solubility dissolution Poor Dissolution Rate solubility->dissolution absorption Reduced Absorption dissolution->absorption metabolism First-Pass Metabolism metabolism->absorption efflux P-gp Efflux efflux->absorption particle_size Particle Size Reduction enhanced_bioavailability Enhanced Bioavailability particle_size->enhanced_bioavailability solid_dispersion Solid Dispersion solid_dispersion->enhanced_bioavailability lipid_formulation Lipid-Based Formulation lipid_formulation->enhanced_bioavailability cyclodextrin Cyclodextrin Complexation cyclodextrin->enhanced_bioavailability bioavailability Poor Oral Bioavailability absorption->bioavailability

Caption: Factors contributing to poor bioavailability and strategies for enhancement.

G start Start: Inconsistent Dissolution check_api Characterize API Particle Size start->check_api check_mixing Evaluate Mixing Process start->check_mixing check_polymorph Analyze for Polymorphism (XRD/DSC) start->check_polymorph api_spec Define API Particle Size Specification check_api->api_spec optimize_mixing Optimize Mixing Parameters check_mixing->optimize_mixing control_process Control Formulation Process to Prevent Polymorphic Changes check_polymorph->control_process

Caption: Troubleshooting workflow for inconsistent dissolution profiles.

G cluster_workflow Solid Dispersion Preparation Workflow weigh 1. Weigh Drug and Polymer dissolve 2. Dissolve in Solvent weigh->dissolve evaporate 3. Solvent Evaporation dissolve->evaporate dry 4. Vacuum Drying evaporate->dry grind 5. Grinding and Sieving dry->grind analyze 6. Characterization (Dissolution, XRD, DSC) grind->analyze

References

Troubleshooting inconsistent results in Indantadol hydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies that may arise during experiments with Indantadol hydrochloride.

Introduction to this compound

Indantadol (also known as CHF-3381) is a compound that has been investigated for its potential as an anticonvulsant, neuroprotective agent, and for the treatment of neuropathic pain and chronic cough.[1] Its mechanism of action is dual, functioning as a non-selective, reversible monoamine oxidase (MAO) inhibitor and a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1] This dual activity can introduce complexities in experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for this compound?

A1: this compound exerts its effects through two primary mechanisms:

  • Non-selective Monoamine Oxidase (MAO) Inhibition: It reversibly inhibits both MAO-A and MAO-B, enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine (B1211576).[1][2]

  • NMDA Receptor Antagonism: It acts as a low-affinity, non-competitive antagonist at the NMDA receptor, modulating glutamatergic neurotransmission.[1]

Q2: What are the known metabolites of Indantadol?

A2: Indantadol undergoes extensive metabolism in the liver, with the primary metabolites being CHF-3567 and 2-aminoindane. The parent compound and its metabolites are primarily excreted in the urine.[3]

Q3: In which experimental models has Indantadol shown efficacy?

A3: Preclinical studies have demonstrated the efficacy of Indantadol in various models, including:

  • Anticonvulsant activity: Protection against maximal electroshock (MES)-induced seizures in rats.[4]

  • Neuroprotection: Exhibited neuroprotective effects against kainite-induced seizures and glutamate-induced excitotoxicity in primary cortical neuron cultures.[3][4]

  • Neuropathic and Inflammatory Pain: Demonstrated antinociceptive effects in models of inflammatory and neuropathic pain.[5]

Troubleshooting Inconsistent Experimental Results

Inconsistent results in experiments involving this compound can arise from its dual mechanism of action, experimental setup, and handling of the compound. This guide provides a structured approach to troubleshooting common issues.

Issue 1: High Variability in Dose-Response Curves

Possible Causes:

  • Dual Mechanism Interference: At certain concentrations, the effects of MAO inhibition and NMDA receptor antagonism may interact in a non-linear fashion, leading to unpredictable dose-response relationships.

  • Solubility and Stability: this compound's solubility and stability in different buffer systems can affect its effective concentration.

  • Cell Line or Animal Model Variability: Different cell lines or animal strains may have varying expression levels of MAO enzymes and NMDA receptor subtypes, leading to different sensitivities.

Troubleshooting Steps:

  • Characterize Individual Activities:

    • Conduct separate assays to determine the potency of your batch of Indantadol for MAO-A and MAO-B inhibition and for NMDA receptor antagonism. This will help you understand the concentration range for each activity.

    • Use selective inhibitors for MAO-A, MAO-B, and a potent NMDA receptor antagonist as controls to dissect the contribution of each mechanism to your observed effect.

  • Optimize Compound Handling:

    • Verify the solubility of this compound in your specific assay buffer. It is reported to be soluble in DMSO.

    • Prepare fresh solutions for each experiment to avoid degradation. Assess the stability of the compound in your experimental media over the time course of the assay.

  • Standardize Biological System:

    • Ensure consistent cell passage numbers and health.

    • For animal studies, use a single, well-characterized strain from a reputable supplier and control for age, weight, and sex.

Issue 2: Unexpected or Off-Target Effects

Possible Causes:

  • Dopaminergic System Modulation: Indantadol has been shown to antagonize dopamine-induced behavioral responses and inhibit NMDA-induced dopamine release from rat striatal slices.[4] This can lead to unexpected behavioral or cellular effects.

  • Interaction with other Receptors/Enzymes: As with many pharmacological agents, the possibility of off-target interactions cannot be fully excluded without comprehensive screening.

Troubleshooting Steps:

  • Control for Dopaminergic Effects:

    • In behavioral studies, consider co-administration with selective dopamine receptor agonists or antagonists to investigate the role of the dopaminergic system in the observed effects.

    • In cellular assays, measure dopamine-related signaling pathways if unexpected results are observed.

  • Review Literature for Known Off-Target Activities:

    • Thoroughly search for any published data on the broader pharmacological profile of Indantadol or structurally related compounds.

  • Employ a Systems-Based Approach:

    • Consider using techniques like transcriptomics or proteomics to identify unexpected pathway modulation in response to Indantadol treatment.

Issue 3: Inconsistent Efficacy in Animal Models of Neuropathic Pain

Possible Causes:

  • Choice of Animal Model: The underlying pathology of different neuropathic pain models (e.g., nerve ligation, chemotherapy-induced, diabetic neuropathy) can influence the efficacy of a drug with a dual mechanism of action.

  • Pharmacokinetic Variability: Differences in absorption, distribution, metabolism, and excretion between individual animals can lead to variable drug exposure at the target site.

  • Route and Formulation of Administration: The method of administration and the vehicle used can significantly impact the bioavailability of the compound.

Troubleshooting Steps:

  • Select the Appropriate Model:

    • Carefully choose a neuropathic pain model that is most relevant to the clinical condition you aim to study. Indantadol has shown efficacy in models of both inflammatory and neuropathic pain.[5]

  • Monitor Pharmacokinetics:

    • If possible, measure plasma and/or brain concentrations of Indantadol in a satellite group of animals to correlate exposure with efficacy.

  • Optimize Drug Administration:

    • Ensure a consistent and appropriate formulation for the chosen route of administration. For oral administration, consider the use of a vehicle that enhances solubility and absorption.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: In Vitro Activity of Indantadol (CHF-3381)

TargetAssaySpeciesValueReference
NMDA Receptor[3H]-MK-801 Binding InhibitionRat Cortical MembranesKi = 7.3 µM[4]
MAO-AReversible InhibitionHuman-[2]
MAO-BNon-selective Inhibition--[1]

Table 2: Pharmacokinetic Parameters of Indantadol in Rats (Oral Administration)

ParameterValueConditionsReference
Cmax Data not available--
Tmax Data not available--
Oral Bioavailability Data not available--

Note: While oral administration in rats has been documented in preclinical studies, specific pharmacokinetic parameters (Cmax, Tmax, bioavailability) are not consistently reported in publicly available literature.

Experimental Protocols & Methodologies

This section provides an overview of key experimental protocols that can be adapted for studies involving this compound.

NMDA Receptor Binding Assay ([3H]-MK-801 Inhibition)

Objective: To determine the affinity of Indantadol for the ion channel binding site of the NMDA receptor.

Methodology:

  • Membrane Preparation: Prepare synaptic plasma membranes from rat cerebral cortex.

  • Incubation: Incubate the membranes with the radioligand [3H]-MK-801 in the presence of saturating concentrations of glutamate (B1630785) and glycine (B1666218) to open the NMDA receptor channel.

  • Competition: Add varying concentrations of this compound to the incubation mixture to compete with [3H]-MK-801 for binding.

  • Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the Ki value for Indantadol by non-linear regression analysis of the competition binding data using the Cheng-Prusoff equation.

Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the inhibitory potency of Indantadol on MAO-A and MAO-B activity.

Methodology:

  • Enzyme Source: Use commercially available recombinant human MAO-A and MAO-B or mitochondrial fractions from appropriate tissues (e.g., rat liver for MAO-B, human placenta for MAO-A).

  • Substrates: Use a selective substrate for each enzyme isoform (e.g., kynuramine (B1673886) for both, or more selective substrates if available).

  • Incubation: Pre-incubate the enzyme with varying concentrations of this compound.

  • Reaction Initiation: Add the substrate to start the enzymatic reaction.

  • Detection: Measure the product formation over time using a suitable detection method (e.g., spectrophotometry or fluorometry).

  • Data Analysis: Calculate the IC50 values for MAO-A and MAO-B inhibition by plotting the percentage of enzyme activity against the logarithm of the Indantadol concentration.

In Vivo Neuropathic Pain Model (e.g., Chronic Constriction Injury - CCI)

Objective: To evaluate the efficacy of Indantadol in a model of peripheral neuropathic pain.

Methodology:

  • Surgical Procedure: Induce a chronic constriction injury to the sciatic nerve of rats.

  • Drug Administration: Administer this compound orally at various doses.

  • Behavioral Testing: Assess pain-related behaviors at different time points post-drug administration. Common tests include:

    • Mechanical Allodynia: Von Frey filaments to measure the paw withdrawal threshold to a non-noxious stimulus.

    • Thermal Hyperalgesia: Hargreaves test to measure the paw withdrawal latency to a thermal stimulus.

  • Data Analysis: Compare the behavioral responses of the Indantadol-treated group to a vehicle-treated control group.

Visualizations

Signaling Pathways and Workflows

Indantadol_Mechanism_of_Action Indantadol's Dual Mechanism of Action Indantadol Indantadol Hydrochloride MAO Monoamine Oxidase (MAO-A & MAO-B) Indantadol->MAO Inhibits Synaptic_Concentration Increased Synaptic Concentration Indantadol->Synaptic_Concentration NMDAR NMDA Receptor Indantadol->NMDAR Antagonizes (Non-competitive) Ca_Influx Reduced Calcium Influx Indantadol->Ca_Influx Monoamines Monoamine Neurotransmitters (Serotonin, Norepinephrine, Dopamine) MAO->Monoamines Degrades Therapeutic_Effects Potential Therapeutic Effects (e.g., Analgesia, Neuroprotection) Synaptic_Concentration->Therapeutic_Effects Glutamate_Signaling Glutamatergic Neurotransmission NMDAR->Glutamate_Signaling Mediates Ca_Influx->Therapeutic_Effects

Caption: Dual mechanism of this compound.

Troubleshooting_Workflow Troubleshooting Inconsistent Results Start Inconsistent Experimental Results Observed Check_Compound Step 1: Verify Compound Properties & Handling Start->Check_Compound Check_Assay Step 2: Evaluate Assay Parameters Start->Check_Assay Check_System Step 3: Assess Biological System Variability Start->Check_System Solubility Check Solubility in Assay Buffer Check_Compound->Solubility Stability Assess Stability Over Time Check_Compound->Stability Dose_Response Re-evaluate Dose-Response Concentrations Check_Assay->Dose_Response Controls Include Selective Inhibitor Controls Check_Assay->Controls Cell_Health Monitor Cell Health & Passage Number Check_System->Cell_Health Animal_Strain Standardize Animal Strain, Age, Sex Check_System->Animal_Strain Resolution Consistent Results Achieved Solubility->Resolution Stability->Resolution Dose_Response->Resolution Controls->Resolution Cell_Health->Resolution Animal_Strain->Resolution

Caption: A logical workflow for troubleshooting experiments.

References

Mitigating dizziness and asthenia as Indantadol hydrochloride side effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Indantadol Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating and managing the common side effects of dizziness and asthenia observed during preclinical and clinical investigations of this compound.

Introduction to this compound

This compound is a novel compound with a dual mechanism of action as a non-selective monoamine oxidase (MAO) inhibitor and a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1] While showing promise for various therapeutic applications, its use can be associated with central nervous system (CNS) side effects, most notably dizziness and asthenia. Understanding, assessing, and mitigating these side effects is crucial for successful drug development.

Frequently Asked Questions (FAQs)

Q1: What is the likely pharmacological basis for dizziness as a side effect of this compound?

A1: Dizziness associated with Indantadol is likely multifactorial, stemming from its dual mechanism of action. As an NMDA receptor antagonist, it can interfere with the excitatory neurotransmitter glutamate's function in the brain, which is crucial for maintaining balance and spatial orientation.[2][3] Blockade of NMDA receptors in the vestibular system can lead to sensations of vertigo and imbalance.[2] Additionally, as a monoamine oxidase inhibitor, Indantadol increases the synaptic availability of neurotransmitters like norepinephrine (B1679862) and serotonin (B10506).[4] Alterations in these neurotransmitter levels can also contribute to feelings of dizziness.[5]

Q2: What are the potential mechanisms underlying asthenia (weakness/fatigue) induced by this compound?

A2: Asthenia, or a state of profound weakness and fatigue, can also be linked to Indantadol's pharmacological profile. Inhibition of monoamine oxidase can lead to complex changes in neurochemistry that may result in fatigue.[6] While MAOIs are often used to treat depression, which can have a fatigue component, they can also paradoxically induce feelings of tiredness in some individuals. Furthermore, alterations in dopamine (B1211576) levels, which are also influenced by non-selective MAOIs, can impact motor function and energy levels.

Q3: Are there any known drug or dietary interactions that could exacerbate dizziness and asthenia with Indantadol?

A3: Yes, as a non-selective MAOI, Indantadol has a high potential for significant interactions. Co-administration with other CNS depressants (e.g., benzodiazepines, alcohol) could potentiate dizziness and sedation. A critical interaction for MAOIs is with tyramine-rich foods (e.g., aged cheeses, cured meats, some beers), which can lead to a hypertensive crisis, a rapid and dangerous increase in blood pressure.[5][7][8] Symptoms of a hypertensive crisis can include a severe headache, and while not directly causing dizziness, the overall cardiovascular effects can be profound. It is also crucial to avoid co-administration with other serotonergic agents (e.g., SSRIs, SNRIs) due to the risk of serotonin syndrome, which can manifest with a range of symptoms including agitation, confusion, and in severe cases, hyperthermia and seizures.[4][5]

Q4: What are the initial steps to take if significant dizziness or asthenia is observed in preclinical animal models?

A4: If significant dizziness (observed as ataxia or imbalance) or asthenia (observed as reduced activity) is noted, the first step is to perform a thorough dose-response assessment. This will help determine if the effects are dose-dependent. It is also important to carefully monitor the time course of these effects in relation to the drug's administration and pharmacokinetic profile. Consider adjusting the dosing regimen (e.g., lower individual doses administered more frequently) to potentially reduce peak plasma concentrations that may be driving the side effects.

Q5: How can we differentiate between sedation and true asthenia in our animal models?

A5: This is a critical distinction. Asthenia is a lack of energy or strength, while sedation is a drowsy state. In preclinical models, this can be dissected by using a battery of behavioral tests. For instance, an open field test can reveal general hypoactivity, which could be due to either.[9][10][11] However, combining this with a test of motor coordination and strength, such as the rotarod test or grip strength test, can provide more clarity.[12][13][14][15][16][17][18][19] An animal experiencing asthenia might show reduced voluntary movement in the open field but may still be able to perform on the rotarod for a short period, whereas a sedated animal would likely show impairment in both.

Troubleshooting Guides

Troubleshooting Dizziness/Ataxia in Preclinical Models
Observed Issue Potential Cause Troubleshooting Steps
Severe ataxia immediately following administration High peak plasma concentration of Indantadol.1. Review the formulation and route of administration to see if a slower-release formulation can be developed. 2. Fractionate the daily dose into smaller, more frequent administrations. 3. Conduct a detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate exposure levels with the onset and severity of ataxia.
Inconsistent or highly variable ataxia between subjects Genetic variability in drug metabolism or sensitivity.1. Ensure the use of a genetically homogenous animal strain. 2. Increase the sample size to improve statistical power. 3. If possible, measure plasma and brain concentrations of Indantadol in a satellite group of animals to assess for variability in exposure.
Ataxia persists for a prolonged duration Slow clearance of the drug or its active metabolites.1. Conduct a full pharmacokinetic profile, including the identification and characterization of major metabolites. 2. Assess the potential for drug accumulation with repeated dosing.
Troubleshooting Asthenia/Fatigue in Preclinical Models
Observed Issue Potential Cause Troubleshooting Steps
Significant reduction in voluntary wheel running activity Drug-induced fatigue or malaise.1. Confirm the finding is not due to motor impairment using a rotarod or grip strength test. 2. Measure food and water intake and body weight to rule out general sickness behavior. 3. Evaluate other parameters of well-being (e.g., grooming, nesting behavior).
Animals appear lethargic and show poor performance in multiple behavioral tests Potential for broader CNS depression.1. Conduct a full functional observational battery (FOB) or Irwin test to characterize the full spectrum of CNS effects.[20] 2. Consider co-administration with a CNS stimulant (e.g., caffeine) in a controlled experiment to see if the hypoactivity can be reversed. This is for mechanistic understanding and not a therapeutic strategy.
Fatigue appears to worsen with repeated dosing Cumulative toxicity or metabolic changes.1. Include recovery groups in longer-term studies to assess the reversibility of the effect. 2. Conduct clinical pathology (hematology and clinical chemistry) to check for systemic signs of toxicity.

Experimental Protocols

Assessment of Drug-Induced Dizziness/Ataxia: The Rotarod Test

Objective: To evaluate the effect of this compound on motor coordination and balance in rodents, as an indicator of dizziness or ataxia.

Methodology:

  • Apparatus: An automated rotarod apparatus with a rotating rod of a diameter appropriate for the species (e.g., 3 cm for rats, 3 cm for mice). The surface should be textured to provide grip.[12][13][14][15][16]

  • Acclimation: Acclimate the animals to the testing room for at least 60 minutes before the first trial. Handle the animals daily for several days leading up to the experiment.

  • Training:

    • Place each animal on the stationary rod for 60 seconds.

    • Initiate rotation at a low speed (e.g., 4 rpm) for a training period of 5 minutes for 2-3 consecutive days prior to the test day. Animals that consistently fall off during this phase may be excluded.

  • Test Procedure:

    • Administer this compound or vehicle control at the desired doses and route.

    • At predetermined time points post-dosing (e.g., 30, 60, 120, and 240 minutes), place the animal on the rotarod.

    • The rod should accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a period of 5 minutes.[13][16]

    • Record the latency to fall (in seconds) for each animal. If an animal clings to the rod and makes a full passive rotation, this is also considered a fall.

    • Conduct three trials per time point with a 15-minute inter-trial interval.[16]

  • Data Analysis: The mean latency to fall for each treatment group at each time point is calculated and compared to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).

Assessment of Drug-Induced Asthenia: Voluntary Wheel Running

Objective: To assess the impact of this compound on voluntary physical activity as a measure of fatigue or asthenia.

Methodology:

  • Apparatus: Standard rodent cages equipped with a low-resistance running wheel and a system to automatically record the number of revolutions.

  • Acclimation and Baseline:

    • House animals individually in the running wheel cages for at least one week to allow for acclimation and to establish a stable baseline of running activity.

    • Record the daily running distance for each animal for at least 3-5 days prior to the start of dosing to serve as the baseline.

  • Test Procedure:

    • Administer this compound or vehicle control daily at the same time each day for the duration of the study.

    • Continue to record the daily running distance for each animal throughout the treatment period.

  • Data Analysis:

    • Calculate the change in running distance from baseline for each animal.

    • Compare the mean change in running distance for the treatment groups to the vehicle control group using statistical methods such as a repeated-measures ANOVA.

Assessment of Muscle Strength: The Grip Strength Test

Objective: To determine if this compound induces muscle weakness, which could be a component of asthenia.

Methodology:

  • Apparatus: A grip strength meter equipped with a wire grid or a bar that is connected to a force transducer.[17][18][19]

  • Procedure:

    • Hold the animal by the tail and lower it towards the grid until its forepaws grasp the grid.

    • Gently pull the animal away from the grid in a horizontal plane until its grip is broken.

    • The force transducer will record the peak force exerted by the animal.

    • Perform three to five consecutive trials for each animal with a short rest period in between.[17]

  • Data Analysis:

    • Calculate the average peak force for each animal.

    • Compare the mean grip strength of the treatment groups to the vehicle control group using an appropriate statistical test (e.g., t-test or ANOVA).

    • Grip strength can be normalized to the animal's body weight.[19]

Signaling Pathways and Visualization

The dizziness and asthenia associated with this compound are likely a consequence of its modulation of two key signaling systems in the central nervous system: the glutamatergic system via NMDA receptor antagonism and the monoaminergic systems via MAO inhibition.

Diagram 1: Hypothesized Signaling Pathway for Indantadol-Induced Dizziness

G Indantadol Indantadol hydrochloride NMDAR NMDA Receptor (Vestibular System) Indantadol->NMDAR Antagonism MAO Monoamine Oxidase Indantadol->MAO Inhibition Vestibular_Processing Normal Vestibular Processing NMDAR->Vestibular_Processing Modulates Glutamate Glutamate Signaling Glutamate->NMDAR Dizziness Dizziness/ Ataxia Vestibular_Processing->Dizziness Leads to (if disrupted) Monoamines Norepinephrine/ Serotonin Levels MAO->Monoamines Decreases Neuronal_Activity Altered Neuronal Activity Monoamines->Neuronal_Activity Modulates Neuronal_Activity->Dizziness Contributes to

Caption: Potential pathways for Indantadol-induced dizziness.

Diagram 2: Experimental Workflow for Assessing CNS Side Effects

G Start Start: Animal Cohort Dosing Administer Indantadol or Vehicle Start->Dosing Behavioral_Tests Behavioral Assessment Dosing->Behavioral_Tests Rotarod Rotarod Test (Dizziness/Ataxia) Behavioral_Tests->Rotarod OpenField Open Field Test (Locomotor Activity) Behavioral_Tests->OpenField GripStrength Grip Strength Test (Asthenia) Behavioral_Tests->GripStrength Data_Analysis Data Analysis and Interpretation Rotarod->Data_Analysis OpenField->Data_Analysis GripStrength->Data_Analysis Report Report Findings Data_Analysis->Report

Caption: Workflow for preclinical assessment of dizziness and asthenia.

Diagram 3: Logical Relationship for Mitigating Side Effects

G Observe_SE Observe Side Effect (Dizziness/Asthenia) Dose_Response Conduct Dose-Response Study Observe_SE->Dose_Response Is_Dose_Dependent Is it Dose-Dependent? Dose_Response->Is_Dose_Dependent Optimize_Dose Optimize Dosing Regimen (Lower Dose/Frequency) Is_Dose_Dependent->Optimize_Dose Yes Investigate_Mechanism Investigate Alternative Mechanisms Is_Dose_Dependent->Investigate_Mechanism No Reformulate Consider Reformulation (Sustained Release) Optimize_Dose->Reformulate End Decision Point: Proceed/Modify/Stop Optimize_Dose->End Reformulate->End Investigate_Mechanism->End

Caption: Decision tree for mitigating observed side effects.

This technical support center provides a foundational guide for researchers working with this compound. As with any investigational compound, careful observation, rigorous experimental design, and a systematic approach to troubleshooting are paramount to successfully navigating the challenges of drug development.

References

Technical Support Center: Indantadol Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indantadol (B1609722) hydrochloride solutions. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of indantadol hydrochloride in solution. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound solutions?

A1: While specific stability data for this compound solutions is not extensively published, general best practices for similar compounds suggest storing solutions in tightly closed containers in a dry, well-ventilated place.[1][2] For long-term stability, refrigeration or freezing may be considered, but this should be validated for your specific solution composition to prevent precipitation or degradation. The solid form of similar compounds is known to be stable under standard ambient conditions.[3]

Q2: What are the common degradation pathways for pharmaceutical compounds in solution?

A2: The most common degradation pathways for pharmaceuticals in solution include hydrolysis, oxidation, photolysis, and thermolysis.[4][5][6]

  • Hydrolysis: Reaction with water, which can be catalyzed by acidic or basic conditions.

  • Oxidation: Degradation due to reaction with oxygen or other oxidizing agents.

  • Photolysis: Degradation caused by exposure to light, particularly UV light.

  • Thermolysis: Degradation induced by heat.

Q3: How can I determine the stability of my this compound solution?

A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be developed and validated.[7] This method must be able to separate the intact drug from any potential degradation products.[7] Forced degradation studies are essential to generate these degradation products and demonstrate the specificity of the method.[5][6][8]

Q4: What are forced degradation studies?

A4: Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[6] This helps in developing and validating a stability-indicating method.[5] Common stress conditions include acidic and basic hydrolysis, oxidation, exposure to light, and elevated temperatures.[9]

Troubleshooting Guide

Problem Possible Cause Recommended Action
Unexpected peaks in chromatogram Degradation of this compound.Perform a forced degradation study to identify potential degradation products. Ensure proper storage conditions are maintained.
Decrease in potency over time Chemical instability of the solution.Re-evaluate the formulation (e.g., pH, excipients) and storage conditions. Conduct a formal stability study.
Color change or precipitation in solution Degradation or solubility issues.Investigate the cause by analyzing the precipitate and the remaining solution. Adjust solvent system or storage temperature.
Inconsistent results between experiments Variability in solution preparation or storage.Standardize the solution preparation protocol and ensure consistent storage conditions for all samples.

Data Presentation: Stability of this compound Solution

The following table template can be used to record and compare stability data for your this compound solutions under various conditions.

Storage Condition Time Point Appearance pH Assay (% of Initial) Degradation Products (% Area)
25°C / 60% RH 0Clear, colorless5.5100.0Not Detected
1 monthClear, colorless5.499.50.5
3 monthsClear, colorless5.398.21.8
40°C / 75% RH 0Clear, colorless5.5100.0Not Detected
1 monthSlight yellow tint5.295.14.9
3 monthsYellow5.089.710.3
5°C 0Clear, colorless5.5100.0Not Detected
3 monthsClear, colorless5.5100.1Not Detected
6 monthsClear, colorless5.599.9Not Detected
Photostability (ICH Q1B) 0Clear, colorless5.5100.0Not Detected
After exposureClear, colorless5.599.80.2

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for conducting a forced degradation study on an this compound solution. The goal is to generate potential degradation products to develop a stability-indicating method.

1. Acid Hydrolysis:

  • Treat the drug solution with 0.1 M HCl.
  • Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).[4]
  • Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.

2. Base Hydrolysis:

  • Treat the drug solution with 0.1 M NaOH.
  • Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).[4]
  • Neutralize the solution with an equivalent amount of 0.1 M HCl before analysis.

3. Oxidative Degradation:

  • Treat the drug solution with 3% hydrogen peroxide (H₂O₂).
  • Store at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).
  • Analyze the solution directly.

4. Thermal Degradation:

  • Store the drug solution at an elevated temperature (e.g., 70°C) for a specified period (e.g., 1, 3, 7 days).
  • Allow the solution to cool to room temperature before analysis.

5. Photolytic Degradation:

  • Expose the drug solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[4]
  • A control sample should be protected from light.
  • Analyze both the exposed and control samples.

Protocol 2: Stability-Indicating HPLC Method Development

This protocol provides a general workflow for developing a stability-indicating HPLC method.

  • Column and Mobile Phase Selection: Start with a C18 reverse-phase column. A mobile phase consisting of a buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is a common starting point.[4]

  • Initial Chromatographic Conditions: Begin with an isocratic elution at a flow rate of 1.0 mL/min and a detection wavelength in the UV range (e.g., 220-300 nm).

  • Analysis of Stressed Samples: Inject the samples from the forced degradation study.

  • Method Optimization: Adjust the mobile phase composition, pH, gradient, and flow rate to achieve adequate separation between the parent drug peak and all degradation product peaks.

  • Method Validation: Validate the final method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis Indantadol_Solution Indantadol HCl Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Indantadol_Solution->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Indantadol_Solution->Base Oxidation Oxidation (3% H2O2, RT) Indantadol_Solution->Oxidation Thermal Thermal (70°C) Indantadol_Solution->Thermal Photo Photolytic (ICH Q1B) Indantadol_Solution->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Characterization Degradant Characterization (LC-MS, NMR) HPLC->Characterization

Caption: Workflow for a forced degradation study.

Troubleshooting_Logic cluster_issue Observed Issue cluster_investigation Investigation Steps cluster_conclusion Possible Conclusion Unexpected_Peak Unexpected Peak in Chromatogram Check_Blank 1. Analyze Blank (Solvent) Unexpected_Peak->Check_Blank Check_Placebo 2. Analyze Placebo (if applicable) Check_Blank->Check_Placebo If peak not in blank Contamination Solvent/System Contamination Check_Blank->Contamination If peak in blank Review_Storage 3. Review Storage Conditions Check_Placebo->Review_Storage If peak not from placebo Excipient_Interaction Excipient Interaction Check_Placebo->Excipient_Interaction If peak from placebo Forced_Degradation 4. Compare with Forced Degradation Profile Review_Storage->Forced_Degradation Degradation_Product Drug Degradation Product Forced_Degradation->Degradation_Product If peak matches a degradant

Caption: Troubleshooting unexpected chromatographic peaks.

References

Technical Support Center: Indantadol Hydrochloride in Animal Behavior Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Indantadol hydrochloride (also known as CHF3381) in animal behavior studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an investigational drug with a dual mechanism of action. It functions as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and a non-selective monoamine oxidase (MAO) inhibitor.[1][2] Its antagonism of the NMDA receptor is considered a key driver of its neuroprotective and behavioral effects.[1][3]

Q2: What are the primary behavioral effects of this compound observed in animal models?

A2: Preclinical studies have demonstrated several key behavioral effects of this compound, including:

  • Anticonvulsant activity: It is effective against maximal electroshock seizures (MES) and chemically-induced seizures.[1]

  • Antihyperalgesic activity: It has shown effectiveness in models of neuropathic pain.[2]

  • Decreased exploratory motility: A dose-dependent reduction in exploratory motor activity has been observed.[2]

  • Neuroprotective effects: It can prevent neuronal damage induced by excitotoxicity.[3]

Q3: What are the known effects of this compound on cognition in animal models?

A3: Within the therapeutic dosage range, this compound has been shown to have a favorable cognitive profile. Studies have indicated that it does not impair performance in the passive avoidance test or the Morris water maze, suggesting a lack of significant adverse effects on learning and memory at effective doses.[1]

Q4: What is the binding affinity of this compound for the NMDA receptor?

A4: this compound demonstrates weak displacement of [3H]-TCP from the NMDA receptor channel, with a reported Ki of 8.8 microM.[1]

Troubleshooting Guides

Issue 1: Unexpected Outcomes in Locomotor Activity Studies

Question: My study is showing inconsistent or no significant change in locomotor activity after administering this compound. What could be the cause?

Possible Causes and Solutions:

  • Dosage: this compound causes a dose-dependent decrease in exploratory motility.[2] Your dosage may be too low to elicit a significant effect or so high that it causes profound motor impairment not representative of exploratory behavior.

    • Recommendation: Conduct a dose-response study to determine the optimal dose for your specific animal model and experimental conditions.

  • Habituation: The novelty of the environment is a critical factor in measuring exploratory activity.

    • Recommendation: Ensure a consistent and adequate habituation period for control animals. The effects of the drug may be more pronounced in a novel environment.

  • Behavioral Paradigm: The specific test used to measure locomotor activity (e.g., open field test, activity chambers) can influence the results.

    • Recommendation: Review your protocol to ensure it is optimized for measuring exploratory behavior versus general motor function. Consider tracking metrics like distance traveled, rearing frequency, and time spent in the center of an open field.

Issue 2: Variability in Analgesia/Antihyperalgesia Studies

Question: I am observing high variability in the antihyperalgesic effects of this compound in my pain model. How can I reduce this variability?

Possible Causes and Solutions:

  • Pain Model: The type of pain model used (e.g., neuropathic, inflammatory) can significantly impact the efficacy of an NMDA antagonist like Indantadol.

    • Recommendation: Ensure the chosen pain model is appropriate for evaluating an NMDA-receptor-mediated mechanism. Models of neuropathic pain, where central sensitization is a key factor, may yield more robust results.

  • Baseline Sensitivity: Individual differences in baseline pain sensitivity among animals can be a major source of variability.

    • Recommendation: Measure baseline pain thresholds (e.g., using von Frey filaments, Hargreaves test) before drug administration and use these values to normalize the data or as a covariate in the statistical analysis.

  • Timing of Administration: The timing of drug administration relative to the induction of pain and the behavioral test is crucial.

    • Recommendation: Administer this compound with sufficient time for it to reach peak brain concentrations before conducting the behavioral assessment. The time course of oral anti-MES activity in rats has been shown to be related to brain concentration profiles.[1]

Quantitative Data from Preclinical Studies

Table 1: Anticonvulsant Activity of this compound (CHF3381)

Test Species Route of Administration ED50 Source
Maximal Electroshock Seizure (MES) Mouse i.p. 24 mg/kg [1]
Maximal Electroshock Seizure (MES) Mouse p.o. 21 mg/kg [1]
Maximal Electroshock Seizure (MES) Rat i.p. 7.5 mg/kg [1]
Maximal Electroshock Seizure (MES) Rat p.o. 21 mg/kg [1]

| NMDA-induced Behavioral Effects | Mouse | p.o. | 57 mg/kg |[1] |

Table 2: In Vitro Binding Affinity

Target Ligand Ki Source

| NMDA Receptor Channel | [3H]-TCP | 8.8 µM |[1] |

Experimental Protocols and Visualizations

Protocol: Maximal Electroshock Seizure (MES) Test

This protocol is a standard method for assessing the anticonvulsant properties of a compound.

  • Animal Model: Adult male mice or rats.

  • Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) or oral (p.o.) gavage.

  • Pre-treatment Time: Allow for sufficient time for the drug to be absorbed and distributed to the central nervous system (typically 30-60 minutes, but should be determined by pharmacokinetic studies).

  • Induction of Seizure: Deliver a high-frequency electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, for 0.2 seconds) through corneal or ear-clip electrodes.

  • Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The absence of this response is considered a positive indication of anticonvulsant activity.

  • Data Analysis: Calculate the ED50, which is the dose at which 50% of the animals are protected from the tonic hindlimb extension.

Visualizations

Indantadol_Signaling_Pathway cluster_pre cluster_membrane Neuronal Membrane cluster_post Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates Ca_Influx Ca²+ Influx NMDA_Receptor->Ca_Influx Opens Channel Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Indantadol Indantadol Hydrochloride Indantadol->NMDA_Receptor Blocks

Caption: Proposed signaling pathway for Indantadol's neuroprotective action.

Experimental_Workflow A Animal Acclimation (e.g., 7 days) B Baseline Behavioral Testing (Optional, for pre-post design) A->B C Random Assignment to Groups (Vehicle vs. Indantadol Doses) B->C D Drug Administration (i.p. or p.o.) C->D E Pre-treatment Period (e.g., 30-60 min) D->E F Behavioral Assay (e.g., Open Field, Hot Plate) E->F G Data Collection & Scoring F->G H Statistical Analysis G->H

Caption: General experimental workflow for a behavioral study.

References

Adjusting Indantadol hydrochloride administration for better absorption

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Indantadol Hydrochloride Administration

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information is designed to address specific issues that may be encountered during experimental studies, with a focus on optimizing its administration for better absorption.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physicochemical properties?

This compound (also known as CHF-3381) is an investigational drug that acts as a non-competitive NMDA receptor antagonist and a non-selective monoamine oxidase inhibitor.[1][2] It has been studied for its potential in treating neuropathic pain and chronic cough.[1][2] As a hydrochloride salt, its solubility and absorption can be influenced by pH. Understanding its physicochemical properties is crucial for designing effective in vitro and in vivo experiments.

Table 1: Physicochemical Properties of Indantadol and its Hydrochloride Salt

PropertyValueSource
Indantadol (Free Base)
IUPAC Name2-(2,3-dihydro-1H-inden-2-ylamino)acetamide[3]
Molecular FormulaC11H14N2O[3]
Molecular Weight190.24 g/mol [3]
This compound
IUPAC Name2-[(2,3-dihydro-1H-inden-2-yl)amino]acetamide hydrochloride[4]
Molecular FormulaC11H15ClN2O[4]
Molecular Weight226.7 g/mol [4]
Predicted Water Solubility0.485 mg/mL[4]
Predicted pKa (Strongest Basic)8.61[4]

Q2: What are the potential challenges in achieving optimal absorption of this compound?

While specific absorption data for this compound is limited in publicly available literature, challenges can be inferred based on its nature as a hydrochloride salt and its predicted low water solubility.[4] Formation of a hydrochloride salt is a common strategy to improve the dissolution of basic drugs.[5] However, the pH of the gastrointestinal tract can impact the solubility and absorption of the drug. For instance, in the higher pH of the small intestine, the hydrochloride salt may convert to the less soluble free base, potentially leading to precipitation and reduced absorption.[6]

Q3: How can the formulation of this compound be adjusted to improve its absorption?

Several formulation strategies can be employed to enhance the oral absorption of poorly soluble drugs like this compound:

  • pH Adjustment: Co-administration with acidifying agents could help maintain a lower pH in the microenvironment of the gut, keeping the drug in its more soluble ionized form.[7]

  • Use of Surfactants: Incorporating surfactants in the formulation can improve wetting and dissolution.[7][8] However, the concentration must be carefully optimized, as high concentrations can lead to the formation of micelles that may trap the drug and hinder absorption.[7]

  • Lipid-Based Formulations: Self-nanoemulsifying drug delivery systems (SNEDDS) can be designed to carry the drug in a lipidic vehicle, which can enhance its absorption through the lymphatic pathway.

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer can improve its dissolution rate and bioavailability.

Q4: Should this compound be administered with food?

The effect of food on the absorption of this compound has not been specifically reported. Food can have variable effects on drug absorption, including delaying gastric emptying, altering gastric pH, and increasing splanchnic blood flow. For some drugs, administration with a high-fat meal can enhance absorption, particularly for lipophilic compounds. Given the limited data, a carefully designed food-effect study would be necessary to provide a definitive recommendation.

Troubleshooting Experimental Inconsistencies

Problem 1: High variability in plasma concentrations in animal studies.

  • Possible Cause: Inconsistent dissolution of this compound in the gastrointestinal tract.

  • Troubleshooting Steps:

    • Standardize the Formulation: Ensure a consistent and well-characterized formulation is used across all animals. This includes particle size distribution and the use of excipients.

    • Control Fasting State: Strictly control the fasting period before drug administration to minimize variability in gastric pH and motility.

    • Consider a Solution Formulation: If feasible, administering the drug as a solution (e.g., in a suitable vehicle) can eliminate dissolution as a variable. However, the stability of the drug in the chosen vehicle must be confirmed.

Problem 2: Poor oral bioavailability observed in preclinical models.

  • Possible Cause: Low solubility and/or precipitation of the free base in the intestinal lumen.

  • Troubleshooting Steps:

    • Characterize Solubility: Determine the pH-solubility profile of this compound to understand its behavior in different segments of the GI tract.

    • Evaluate Formulation Strategies: Test different formulations aimed at enhancing solubility and dissolution, as outlined in the FAQ section (e.g., pH modifiers, surfactants, lipid-based systems).

    • Investigate Transporter-Mediated Efflux: Consider the possibility of P-glycoprotein (P-gp) or other efflux transporters limiting absorption. This can be investigated using in vitro models like Caco-2 cell monolayers.

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing of this compound Formulations

Objective: To compare the dissolution profiles of different this compound formulations in simulated gastric and intestinal fluids.

Methodology:

  • Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).

  • Dissolution Media:

    • Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin).

    • Simulated Intestinal Fluid (SIF), pH 6.8 (without pancreatin).

  • Procedure: a. Place 900 mL of the dissolution medium in each vessel and equilibrate to 37 ± 0.5 °C. b. Place a single dose of the this compound formulation in each vessel. c. Rotate the paddle at a specified speed (e.g., 50 rpm). d. Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes). e. Replace the withdrawn volume with fresh, pre-warmed medium. f. Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the percentage of drug dissolved against time for each formulation and medium.

Protocol 2: Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of this compound and investigate the potential for P-gp mediated efflux.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a polarized monolayer.

  • Transport Buffer: Use a physiologically relevant buffer, such as Hank's Balanced Salt Solution (HBSS), adjusted to pH 7.4.

  • Permeability Assessment (Apical to Basolateral): a. Add the this compound solution to the apical (AP) side of the monolayer. b. At specified time points, collect samples from the basolateral (BL) side. c. Analyze the concentration of this compound in the collected samples.

  • Efflux Assessment (Basolateral to Apical): a. Add the this compound solution to the BL side. b. Collect samples from the AP side at the same time points. c. To confirm P-gp involvement, conduct the experiment in the presence and absence of a known P-gp inhibitor (e.g., verapamil).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.

Visualizations

Experimental_Workflow_for_Absorption_Optimization cluster_0 Initial Characterization cluster_1 Formulation Development cluster_2 In Vitro Permeability cluster_3 In Vivo Evaluation a Physicochemical Profiling (Solubility, pKa) b In Vitro Dissolution (pH 1.2, 6.8) a->b informs c Excipient Screening (Surfactants, Polymers) b->c guides d Formulation Prototyping (e.g., Solid Dispersion) c->d e Caco-2 Permeability Assay d->e test g Pharmacokinetic Study in Rodent Model d->g evaluate f Efflux Transporter Interaction Study e->f f->g informs h Bioavailability Assessment g->h

Caption: Workflow for optimizing the oral absorption of this compound.

Signaling_Pathway_Hypothesis cluster_absorption Gastrointestinal Lumen cluster_enterocyte Enterocyte Ind_HCl Indantadol HCl (Soluble) Ind_Base Indantadol Free Base (Less Soluble) Ind_HCl->Ind_Base pH increase Passive Passive Diffusion Ind_Base->Passive Absorption Pgp P-gp Efflux Passive->Pgp Efflux Portal_Vein Portal Vein Circulation Passive->Portal_Vein

Caption: Hypothesized absorption pathway of this compound in the intestine.

References

Strategies to enhance the neuroprotective effects of Indantadol

Author: BenchChem Technical Support Team. Date: December 2025

This center provides troubleshooting guidance and standardized protocols for researchers investigating the neuroprotective effects of Indantadol. Our aim is to help users overcome common experimental hurdles and explore strategies to enhance the therapeutic potential of this dual-action compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary neuroprotective mechanism of Indantadol? A1: Indantadol exerts its neuroprotective effects primarily through two mechanisms: non-selective monoamine oxidase (MAO) inhibition and uncompetitive antagonism of the N-Methyl-D-aspartate (NMDA) receptor.[1] By blocking the NMDA receptor, Indantadol helps prevent excessive calcium (Ca2+) influx into neurons, a key step in the excitotoxicity cascade that leads to cell death in many neurodegenerative conditions.[2][3]

Q2: Why consider strategies to enhance Indantadol's effects? A2: While NMDA receptor antagonists are promising for treating conditions involving excitotoxicity, their clinical use can be limited by side effects at higher doses.[4] Strategies to enhance Indantadol's neuroprotective efficacy could allow for lower, better-tolerated doses.[3] This can be achieved by combining it with agents that act on complementary neuroprotective pathways, potentially leading to synergistic effects.[5][6]

Q3: What types of compounds could be used in combination with Indantadol? A3: Based on the pathways involved in neuronal damage, promising combination strategies include pairing Indantadol with antioxidants, anti-inflammatory agents, or inhibitors of other cell death pathways. For instance, combining an NMDA antagonist with a nitric oxide synthase (NOS) inhibitor has shown synergistic neuroprotection in preclinical models of ischemia.[5] Agents that reduce oxidative stress are also strong candidates, as excitotoxicity and oxidative damage are closely linked.[6][7]

Q4: What is a typical effective concentration range for an uncompetitive NMDA antagonist in vitro? A4: The effective concentration (EC50) for neuroprotection can vary significantly based on the cell type, the nature of the toxic insult, and the assay duration.[8] For uncompetitive antagonists like memantine, neuroprotective effects in vitro have been observed in the low micromolar range.[9] Researchers should perform a dose-response curve (e.g., from 0.1 µM to 100 µM) to determine the optimal concentration of Indantadol for their specific experimental model.

Troubleshooting Guides

This section addresses specific issues that may arise during in vitro neuroprotection experiments with Indantadol.

Issue 1: High Variability in Cell Viability (MTT/LDH) Assay Results

  • Question: My cell viability data is inconsistent across replicate wells and experiments. What could be the cause?

  • Answer:

    • Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before plating and verify cell counts. Cell density directly impacts the results of viability assays.[8]

    • Solvent Toxicity: If using a solvent like DMSO to dissolve Indantadol, ensure the final concentration in the culture medium is low (typically <0.1%) and consistent across all wells, including controls. Run a "vehicle control" (medium + solvent) to test for solvent-induced toxicity.

    • Incubation Time: The timing of Indantadol pre-treatment and the duration of exposure to the neurotoxic agent are critical. Optimize these timings for your specific cell model and toxin. Cytotoxicity can be time-dependent.[8]

    • Assay Interference: Ensure that Indantadol or the neurotoxin does not directly interfere with the assay reagents (e.g., reducing the MTT reagent non-enzymatically). Run a cell-free control with drug and assay reagents to check for this.

Issue 2: Indantadol Fails to Show a Neuroprotective Effect

  • Question: I'm not observing any neuroprotection with Indantadol against my chosen neurotoxin (e.g., glutamate, H₂O₂). What should I check?

  • Answer:

    • Inappropriate Concentration: The concentration of Indantadol may be too low to be effective or so high that it is causing toxicity itself. Perform a full dose-response curve to identify the therapeutic window.

    • Severity of Insult: The concentration or duration of the neurotoxic insult might be too severe, causing rapid and overwhelming cell death that cannot be rescued by a single agent. Try reducing the toxin concentration to achieve partial cell death (e.g., 50-60% viability) in the control group.

    • Mechanism Mismatch: Indantadol's primary mechanism is blocking NMDA receptor-mediated excitotoxicity. If your toxic insult primarily uses other cell death pathways (e.g., direct mitochondrial poisoning without NMDA receptor involvement), the protective effect of Indantadol may be minimal. Confirm that your chosen insult activates the NMDA receptor pathway.

    • Drug Stability: Ensure the drug solution is fresh and has been stored correctly. Repeated freeze-thaw cycles can degrade the compound.

Issue 3: Difficulty Interpreting Combination Therapy Results (Synergy, Additivity)

  • Question: I've combined Indantadol with an antioxidant, but I'm unsure if the resulting effect is synergistic or merely additive. How can I determine this?

  • Answer:

    • Proper Controls are Essential: Your experiment must include four groups: (1) Vehicle Control, (2) Indantadol alone, (3) Combination Agent alone, and (4) Indantadol + Combination Agent. All groups must be exposed to the same neurotoxic insult.

    • Data Analysis: To formally assess for synergy, you can use methods like the Bliss Independence model or Isobolographic analysis. A simple approach is to compare the observed effect of the combination therapy to the expected additive effect (calculated by summing the individual effects of each drug). If the combination effect is significantly greater than the sum of the individual effects, it suggests synergy.

    • Dose-Matrix Experiment: For a more rigorous analysis, perform a checkerboard assay where you test multiple concentrations of Indantadol against multiple concentrations of the second compound. This allows for a more comprehensive assessment of their interaction across a range of doses.

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assessment using MTT Assay

This protocol determines the ability of Indantadol to protect neuronal cells (e.g., SH-SY5Y or primary cortical neurons) from an excitotoxic insult.

  • Cell Plating: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.

  • Indantadol Pre-treatment: Prepare serial dilutions of Indantadol in serum-free culture medium. Remove the old medium from the cells and add the Indantadol-containing medium. Incubate for a pre-determined time (e.g., 2 hours).

  • Induction of Neurotoxicity: Add the neurotoxic agent (e.g., Glutamate at a final concentration of 50 µM) directly to the wells containing Indantadol.

  • Incubation: Incubate the plate for the desired duration of the insult (e.g., 24 hours) at 37°C and 5% CO₂.

  • MTT Assay:

    • Remove the culture medium.

    • Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Controls for this experiment should include:

  • Untreated cells (100% viability)

  • Cells treated with the neurotoxin alone (positive control for damage)

  • Cells treated with Indantadol alone (to check for drug toxicity)

  • Vehicle controls

Protocol 2: Western Blot for Downstream Signaling Markers

This protocol assesses how Indantadol, alone or in combination, affects key proteins in neuroprotective or cell death pathways.

  • Cell Treatment: Seed cells in 6-well plates. Treat with Indantadol and/or a combination agent, followed by the neurotoxic insult as described in Protocol 1.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody overnight at 4°C. Key targets could include:

      • Phospho-CREB (a marker of pro-survival signaling)

      • Cleaved Caspase-3 (a marker of apoptosis)

      • Bax/Bcl-2 ratio (pro- vs. anti-apoptotic proteins)

      • Loading control (e.g., β-actin or GAPDH)

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect protein bands using an enhanced chemiluminescence (ECL) system and quantify band intensities using densitometry software.

Data Presentation

The following tables are templates for organizing your experimental data. Researchers should populate them with their own results.

Table 1: Dose-Response of Indantadol in Protecting Neuronal Cells from Glutamate-Induced Toxicity

Treatment Group Concentration Cell Viability (%) (Mean ± SD)
Control (Untreated) - 100 ± 5.0
Glutamate (50 µM) - 52.1 ± 4.5
Glutamate + Indantadol 0.1 µM User Data
Glutamate + Indantadol 1 µM User Data
Glutamate + Indantadol 5 µM User Data
Glutamate + Indantadol 10 µM User Data
Glutamate + Indantadol 50 µM User Data
Indantadol Alone 50 µM User Data

Cell viability was assessed using the MTT assay. Data should be presented as mean ± standard deviation.

Table 2: Efficacy of Indantadol in Combination with an Antioxidant (e.g., N-acetylcysteine, NAC)

Treatment Group (All with 50 µM Glutamate) Indantadol (5 µM) NAC (1 mM) Cell Viability (%) (Mean ± SD)
Glutamate Alone - - 52.1 ± 4.5
Indantadol + - User Data
NAC - + User Data
Indantadol + NAC + + User Data

This table allows for easy comparison to assess for additive or synergistic effects.

Visualizations

Diagram 1: Indantadol's Core Mechanism of Action

Indantadol_Mechanism cluster_neuron Postsynaptic Neuron NMDA_R NMDA Receptor Ca_Channel Ion Channel NMDA_R->Ca_Channel opens Ca_Influx Excessive Ca2+ Influx Ca_Channel->Ca_Influx Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Glutamate Glutamate (Excess) Glutamate->NMDA_R activates Indantadol Indantadol Indantadol->Ca_Channel blocks

Indantadol blocks excitotoxicity by inhibiting the NMDA receptor's ion channel.

Diagram 2: Experimental Workflow for Combination Therapy Screening

Workflow cluster_assays Endpoint Assays start Start: Plate Neuronal Cells pretreat Pre-treat with Test Compounds (Indantadol, Agent X, Combo) start->pretreat insult Induce Neurotoxic Insult (e.g., Glutamate) pretreat->insult incubate Incubate for 24h insult->incubate viability Cell Viability (MTT / LDH) incubate->viability western Western Blot (Caspase-3, pCREB) incubate->western analysis Analyze Data for Synergy viability->analysis western->analysis

Workflow for testing the synergistic neuroprotective effects of Indantadol.

Diagram 3: Troubleshooting Logic for "No Neuroprotective Effect"

Troubleshooting start Problem: No Neuroprotective Effect q1 Is the dose-response curve complete? start->q1 sol1 Action: Perform dose- response (0.1-100 µM) to find therapeutic window. q1->sol1 No q2 Is the toxic insult too severe (>80% death)? q1->q2 Yes a1_yes Yes a1_no No end Re-evaluate Experiment sol1->end sol2 Action: Reduce toxin concentration/duration to achieve ~50% cell death. q2->sol2 Yes q3 Does the insult model activate NMDA receptors? q2->q3 No a2_yes Yes a2_no No sol2->end sol3 Action: Use a relevant insult like Glutamate or NMDA. q3->sol3 No q3->end Yes a3_no No sol3->end

Decision tree for troubleshooting lack of neuroprotective effect.

References

Validation & Comparative

A Comparative Guide to the Neuroprotective Potential of Indantadol Hydrochloride and Ketamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for effective neuroprotective agents to mitigate the devastating consequences of acute brain injuries, such as stroke and traumatic brain injury (TBI), and to slow the progression of neurodegenerative diseases remains a critical challenge in modern medicine. Among the numerous targets under investigation, the N-methyl-D-aspartate (NMDA) receptor has garnered significant attention due to its central role in excitotoxicity, a key mechanism of neuronal damage. This guide provides a detailed comparison of two NMDA receptor antagonists, indantadol (B1609722) hydrochloride and ketamine, focusing on their neuroprotective properties, mechanisms of action, and available preclinical data.

Mechanism of Action

Both indantadol hydrochloride and ketamine exert their primary neuroprotective effects through the blockade of NMDA receptors, albeit with distinct pharmacological profiles.

This compound: This compound is a non-competitive NMDA receptor antagonist.[1] Additionally, it functions as a non-selective monoamine oxidase (MAO) inhibitor.[1] This dual mechanism suggests that indantadol may not only curb excitotoxicity by blocking excessive calcium influx through NMDA receptors but also modulate neurotransmitter levels, which could contribute to its overall neuroprotective and analgesic effects.[1]

Ketamine: A well-established non-competitive NMDA receptor antagonist, ketamine blocks the ion channel of the receptor, thereby preventing the influx of calcium ions that triggers excitotoxic neuronal death.[2][3] Its neuroprotective effects are also attributed to its ability to reduce neuroinflammation.[4]

Comparative Mechanism of Action at the NMDA Receptor cluster_Indantadol This compound cluster_Ketamine Ketamine cluster_downstream Downstream Effects Indantadol Indantadol NMDA_I NMDA Receptor Indantadol->NMDA_I Antagonism MAO Monoamine Oxidase Indantadol->MAO Inhibition Excitotoxicity Reduced Excitotoxicity NMDA_I->Excitotoxicity Neurotransmission Modulated Neurotransmission MAO->Neurotransmission Ketamine Ketamine NMDA_K NMDA Receptor Ketamine->NMDA_K Antagonism NMDA_K->Excitotoxicity Neuroinflammation Reduced Neuroinflammation NMDA_K->Neuroinflammation

Figure 1: Comparative primary mechanisms of action.

Preclinical Neuroprotective Efficacy: A Quantitative Comparison

Direct comparative studies between this compound and ketamine for neuroprotection in the same animal models are limited. The following tables summarize available quantitative data from separate preclinical studies. It is crucial to consider the differences in experimental models and methodologies when interpreting these data.

Table 1: Neuroprotective Efficacy of this compound in a Preclinical Model

CompoundAnimal ModelInjury ModelDosageKey FindingCitation
This compoundMouseKainate-induced seizures15 mg/kg, i.p.Increased resistance to seizures and attenuated inflammatory responses.[5]

Table 2: Neuroprotective Efficacy of Ketamine in Preclinical Models

CompoundAnimal ModelInjury ModelDosageKey FindingCitation
KetamineRatTraumatic Brain Injury (closed cranial impact)180 mg/kg, i.p.40.3% reduction in the volume of hemorrhagic necrosis compared to the untreated group.[1]
EsketamineRatMiddle Cerebral Artery Occlusion (MCAO)Clinical doseDecreased cerebral infarct volume and improved neurological function.[2]
(R)-KetamineMouseMiddle Cerebral Artery Occlusion (MCAO)10 mg/kg (twice)Attenuated MCAO-induced brain injury and behavioral abnormalities.[6]

Experimental Protocols

To provide context for the data presented, this section details the methodologies of the key experiments cited.

This compound: Kainate-Induced Seizure Model
  • Animal Model: Wild-type and transgenic mice overexpressing human apolipoprotein D.[5]

  • Injury Induction: A single intraperitoneal (i.p.) injection of kainic acid (15 mg/kg) was administered to induce seizures.[5]

  • Drug Administration: The study focused on the protective effects of the expressed apolipoprotein D, with kainate being the injurious agent.[5]

  • Assessment: Seizure severity was scored behaviorally.[5] Histological analysis was performed to assess cell apoptosis and inflammatory responses in the hippocampus.[5]

Ketamine: Traumatic Brain Injury Model
  • Animal Model: Male Sprague-Dawley rats.[1]

  • Injury Induction: A nonpenetrating impact was delivered to the cranium over the left hemisphere to induce a closed head injury.[1]

  • Drug Administration: Ketamine was administered at a dose of 180 mg/kg i.p. one hour after the head trauma.[1]

  • Assessment: Neurological severity score (NSS) was determined at multiple time points.[1] At 48 hours post-injury, brain tissue was analyzed for specific gravity, water content, and the volume of hemorrhagic necrosis.[1]

Ketamine: Middle Cerebral Artery Occlusion (MCAO) Model
  • Animal Model: Adult rats.[2]

  • Injury Induction: Focal cerebral ischemia was induced by MCAO.[2]

  • Drug Administration: Esketamine was administered at a clinical dose.[2]

  • Assessment: Neurological and sensorimotor function, cerebral infarct volume, and histopathological changes were assessed.[2]

Generalized Preclinical Neuroprotection Experimental Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assessment Assessment Animal_Model Select Animal Model (e.g., Rat, Mouse) Injury_Model Induce Neurological Injury (e.g., TBI, MCAO) Animal_Model->Injury_Model Control Control Group (Vehicle) Injury_Model->Control Treatment_A Treatment Group A (Indantadol or Ketamine) Injury_Model->Treatment_A Behavioral Behavioral Assessment (e.g., Neurological Score) Control->Behavioral Histological Histological Analysis (e.g., Infarct Volume) Control->Histological Biochemical Biochemical Assays (e.g., Inflammatory Markers) Control->Biochemical Treatment_A->Behavioral Treatment_A->Histological Treatment_A->Biochemical

Figure 2: Typical workflow for preclinical neuroprotection studies.

Side Effect Profile: A Key Differentiator

A critical consideration in the development of neuroprotective agents is their side effect profile, particularly for NMDA receptor antagonists which are known to have psychotomimetic effects.

This compound: Preclinical studies have indicated that indantadol causes a dose-dependent decrease in exploratory motility.[1] However, clinical trials for neuropathic pain have suggested a more favorable tolerability profile compared to other NMDA antagonists, with mild side effects such as dizziness and asthenia reported.[1]

Ketamine: Ketamine is well-known for its psychotomimetic side effects, including hallucinations and dissociation, which have limited its widespread clinical use for neuroprotection.[2][7] Animal studies have developed models to assess these effects, often observing changes in locomotor activity and stereotypic behaviors.[7][8] For instance, sub-anesthetic doses of ketamine have been shown to induce schizophrenia-like alterations in rat behavior.[7]

Table 3: Comparative Side Effect Profile in Preclinical Models

CompoundAnimal ModelDosageObserved Behavioral EffectsCitation
This compound--Dose-dependent decrease in exploratory motility.[1]
KetamineRat30 mg/kg, i.p. (subchronic)Initial decrease in activity, followed by tolerance. Later disruption of latent inhibition.[7][8]

Signaling Pathways

The neuroprotective effects of both compounds are mediated through complex intracellular signaling cascades initiated by their interaction with the NMDA receptor.

Simplified Downstream Signaling of NMDA Receptor Antagonism cluster_receptor Receptor Level cluster_intracellular Intracellular Events cluster_outcome Cellular Outcome NMDA_Antagonist NMDA Receptor Antagonist (Indantadol or Ketamine) NMDA_Receptor NMDA Receptor NMDA_Antagonist->NMDA_Receptor Blocks Calcium_Influx Decreased Ca2+ Influx NMDA_Receptor->Calcium_Influx NOS_Activation Decreased nNOS Activation Calcium_Influx->NOS_Activation Mitochondrial_Dysfunction Reduced Mitochondrial Dysfunction Calcium_Influx->Mitochondrial_Dysfunction Excitotoxicity Reduced Excitotoxicity NOS_Activation->Excitotoxicity Apoptosis Decreased Apoptosis Mitochondrial_Dysfunction->Apoptosis Excitotoxicity->Apoptosis Neuronal_Survival Increased Neuronal Survival Apoptosis->Neuronal_Survival

Figure 3: Key events following NMDA receptor blockade.

Conclusion

Both this compound and ketamine demonstrate neuroprotective potential through their antagonism of the NMDA receptor. Ketamine has a more extensive body of preclinical evidence supporting its efficacy in models of TBI and stroke, with quantitative data demonstrating significant reductions in neuronal damage. However, its clinical utility is hampered by well-documented psychotomimetic side effects.

This compound presents an interesting alternative with a dual mechanism of action that includes MAO inhibition. While preclinical data in seizure models is promising, further investigation in models of stroke and TBI is necessary to fully elucidate its neuroprotective efficacy and to allow for a more direct comparison with ketamine. The potentially more favorable side effect profile of indantadol observed in early clinical trials for other indications suggests it may hold an advantage in terms of clinical translatability if its neuroprotective effects are confirmed in relevant models.

Future research should focus on head-to-head comparative studies of these two agents in standardized preclinical models of acute brain injury to provide a clearer picture of their relative neuroprotective potential and therapeutic windows.

References

A Comparative Analysis of Indantadol Hydrochloride and Memantine for Neurodegenerative and Neuropathic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of Indantadol hydrochloride and memantine (B1676192), two compounds with mechanisms of action centered on the N-methyl-D-aspartate (NMDA) receptor. The following sections objectively compare their pharmacological profiles, mechanisms of action, and supporting experimental data to inform preclinical and clinical research in neurodegenerative diseases and neuropathic pain.

Overview and Mechanism of Action

This compound (also known as CHF-3381) and memantine are both antagonists of the NMDA receptor, a key player in synaptic plasticity and, when overactivated, excitotoxicity.[1][2] However, they exhibit distinct pharmacological profiles.

Memantine is a well-established, clinically approved drug for moderate-to-severe Alzheimer's disease.[3][4] Its primary mechanism is as a low-to-moderate affinity, uncompetitive, and voltage-dependent antagonist of the NMDA receptor.[1][5] This allows memantine to block pathological, sustained activation of the NMDA receptor by glutamate (B1630785) without significantly interfering with normal synaptic transmission necessary for learning and memory.[6] Memantine also shows antagonist activity at serotonin (B10506) 5-HT3 receptors and nicotinic acetylcholine (B1216132) receptors, although its interaction with the NMDA receptor is considered its main therapeutic action.[3][5]

This compound is an investigational drug with a dual mechanism of action. It functions as a low-affinity, non-competitive NMDA receptor antagonist and as a competitive, reversible, and non-selective monoamine oxidase (MAO) inhibitor.[2][7] This dual activity suggests potential applications in conditions where both excitotoxicity and monoamine neurotransmitter deficits are implicated, such as neuropathic pain and certain neurodegenerative disorders.[7] Preclinical studies have explored its utility as an anticonvulsant, neuroprotective agent, and analgesic.[2][8]

Comparative Pharmacological Profile

The following table summarizes the key pharmacological parameters of this compound and memantine based on available preclinical and clinical data.

ParameterThis compound (CHF-3381)Memantine
Primary Mechanism Low-affinity, non-competitive NMDA receptor antagonist; Non-selective MAO inhibitor[2][7]Uncompetitive, moderate-affinity, voltage-dependent NMDA receptor antagonist[1][5]
Secondary Targets -5-HT3 receptor antagonist; Nicotinic acetylcholine receptor antagonist[3][5]
Therapeutic Indications Investigational for neuropathic pain and chronic cough[2]Approved for moderate-to-severe Alzheimer's disease[3][4]
Administration Oral[7]Oral[3]
Metabolism Extensive hepatic metabolism[7]Minimal hepatic metabolism[3][9]
Excretion Primarily renal (mostly as metabolites)[7]Primarily renal (largely unchanged)[3][9]
Elimination Half-life Not specified in available dataApproximately 60-80 hours[3][9]
Plasma Protein Binding Not specified in available dataLow (approximately 45%)[3][9]

Preclinical Efficacy and Experimental Data

Both compounds have been evaluated in a range of preclinical models. The table below presents a summary of key findings.

Experimental ModelThis compound (CHF-3381)MemantineKey Findings
Maximal Electroshock (MES) Seizure Test (Mice) ED50: 24 mg/kg (i.p.), 21 mg/kg (p.o.)[8]-Indantadol demonstrates significant anticonvulsant activity.[8]
NMDA-induced Seizures (Mice) ED50 ≈ 10 mg/kg (i.c.v.)[8]-Indantadol effectively antagonizes NMDA-induced seizures.[8]
Kainate-induced Neurodegeneration (Mice) Completely prevented cell damage[10]-Indantadol shows neuroprotective effects against excitotoxicity.[10]
Heat-Capsaicin Induced Pain (Humans) 500 mg dose reduced secondary hyperalgesia area to 67%[11]-Indantadol has antihyperalgesic effects in a human pain model.[11]
β-amyloid-induced Cognitive Deficit (Rats) -Fully reversed cognitive deficit[12]Memantine is effective in a rodent model of Alzheimer's disease.[12]
Eyeblink Classical Conditioning (Older Rabbits) -No significant improvement alone or with cholinesterase inhibitors[13]Memantine's efficacy may be dependent on the specific neuropathological context.[13]

Signaling Pathways and Experimental Workflow

Signaling Pathway of NMDA Receptor Antagonism

The following diagram illustrates the interaction of Indantadol and memantine with the NMDA receptor signaling pathway. Overstimulation of the NMDA receptor by glutamate leads to excessive calcium (Ca2+) influx, which in turn activates downstream pathways leading to excitotoxicity and neuronal cell death. Both drugs act to mitigate this pathological cascade.

NMDA_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_vesicle Glutamate NMDA_R NMDA Receptor Glutamate_vesicle->NMDA_R Binds Ca_channel Ca2+ Channel NMDA_R->Ca_channel Activates Ca_influx Excessive Ca2+ Influx Ca_channel->Ca_influx Excitotoxicity Excitotoxicity & Neuronal Damage Ca_influx->Excitotoxicity Leads to Memantine Memantine Memantine->Ca_channel Blocks (Uncompetitive) Indantadol Indantadol Indantadol->Ca_channel Blocks (Non-competitive)

NMDA Receptor Antagonism by Memantine and Indantadol
Workflow for a Preclinical Neuroprotection Study

This diagram outlines a typical experimental workflow for evaluating the neuroprotective effects of a compound like Indantadol or memantine in an animal model of excitotoxicity.

Preclinical_Workflow start Start: Animal Model Selection (e.g., Rodents) grouping Random Assignment to Groups: - Vehicle Control - Test Compound (e.g., Indantadol) - Positive Control (e.g., MK-801) start->grouping treatment Compound Administration (p.o. or i.p.) grouping->treatment insult Induction of Excitotoxic Insult (e.g., Kainate Injection) treatment->insult seizure Behavioral Monitoring (Seizure Scoring) insult->seizure histology Histological Analysis (e.g., Fluoro-Jade B Staining) seizure->histology quantification Quantification of Neuronal Degeneration histology->quantification analysis Statistical Analysis and Comparison of Groups quantification->analysis end End: Evaluation of Neuroprotective Efficacy analysis->end

Preclinical Neuroprotection Study Workflow

Detailed Experimental Protocol: Kainate-Induced Neurodegeneration Model

The following protocol is based on the methodology used to assess the neuroprotective activity of Indantadol (CHF3381).[10]

  • Subjects: Male mice.

  • Groups:

    • Vehicle control group.

    • Indantadol (CHF3381) treated group.

    • Positive control group (e.g., MK-801, a potent NMDA antagonist).

    • Negative control group (e.g., lamotrigine, a sodium channel blocker).

  • Procedure:

    • Compounds are administered at doses that do not prevent or significantly attenuate seizures to specifically assess neuroprotective effects independent of anticonvulsant activity.

    • Following compound administration, seizures are induced by an injection of kainic acid.

    • Animals are observed and seizures are scored to monitor severity.

    • After a set period (e.g., 24 hours), animals are euthanized, and brains are collected.

    • Brain tissue is sectioned and stained with a fluorescent marker specific for degenerating neurons, such as Fluoro-Jade B.

    • Stained sections, particularly of the hippocampus, are examined under a fluorescent microscope.

    • The extent of neuronal damage is quantified and compared between the different treatment groups.

  • Expected Outcome: A successful neuroprotective agent like Indantadol would show a significant reduction in Fluoro-Jade B positive cells compared to the vehicle control group, despite the occurrence of seizures.[10]

Comparative Logic and Summary

The diagram below provides a logical comparison of the key attributes of Indantadol and memantine.

Comparative_Logic cluster_Indantadol This compound cluster_Memantine Memantine Start Comparative Analysis I_MoA Dual MoA: NMDA Antagonist & MAO Inhibitor Start->I_MoA M_MoA Primary MoA: NMDA Antagonist Start->M_MoA I_Status Investigational I_MoA->I_Status I_Indication Neuropathic Pain, Chronic Cough I_Status->I_Indication I_Neuroprotection Neuroprotective in Excitotoxicity Models I_Indication->I_Neuroprotection M_Status Clinically Approved M_MoA->M_Status M_Indication Alzheimer's Disease M_Status->M_Indication M_Neuroprotection Neuroprotective in AD Models M_Indication->M_Neuroprotection

References

Validating the MAO Inhibitory Activity of Indantadol Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the monoamine oxidase (MAO) inhibitory activity of Indantadol hydrochloride against other known MAO inhibitors. The information presented is supported by experimental data and detailed methodologies to assist researchers in their understanding and potential application of this compound.

Executive Summary

This compound is a reversible and non-selective inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). Experimental data demonstrates its potency, with inhibitory concentrations in the low micromolar range. This guide will delve into the quantitative data, comparing this compound to a panel of selective and non-selective MAO inhibitors, provide a detailed experimental protocol for assessing MAO inhibitory activity, and visualize the associated biochemical pathway and experimental workflow.

Comparative Analysis of MAO Inhibitory Activity

The inhibitory potency of this compound and other MAO inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50). The table below summarizes the IC50 values for this compound and a selection of other well-characterized MAO inhibitors against both MAO-A and MAO-B. Lower IC50 values indicate greater inhibitory potency.

CompoundTypeMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity
Indantadol (CHF3381) Non-selective, Reversible 1.2 0.9 Non-selective
ClorgylineMAO-A Selective, Irreversible0.0081.5MAO-A
MoclobemideMAO-A Selective, Reversible2.527MAO-A
Selegiline (L-deprenyl)MAO-B Selective, Irreversible1.00.015MAO-B
RasagilineMAO-B Selective, Irreversible0.90.004MAO-B
PargylineMAO-B Selective, Irreversible2.50.03MAO-B
TranylcypromineNon-selective, Irreversible0.81.2Non-selective
IproniazidNon-selective, Irreversible3742.5Non-selective

Experimental Protocol: In Vitro MAO Inhibition Assay

This section details a common and reliable method for determining the MAO inhibitory activity of a compound using a fluorometric assay with kynuramine (B1673886) as a substrate.

Objective: To determine the IC50 value of a test compound (e.g., this compound) for MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine dihydrobromide (substrate)

  • Test compound (this compound)

  • Reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and reference inhibitors in DMSO.

    • Prepare a stock solution of kynuramine in the assay buffer.

    • Dilute the MAO-A and MAO-B enzymes to the desired working concentration in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate.

  • Assay Setup:

    • In the wells of a 96-well black microplate, add the assay buffer.

    • Add the diluted test compound or reference inhibitor solutions in a serial dilution to achieve a range of concentrations. Include a vehicle control (DMSO without inhibitor).

    • Add the diluted MAO-A or MAO-B enzyme solution to each well, except for the blank wells (which contain only buffer and substrate).

  • Pre-incubation:

    • Gently mix the contents of the plate and pre-incubate at 37°C for 15 minutes. This allows the inhibitor to interact with the enzyme before the reaction is initiated.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the kynuramine substrate solution to all wells.

  • Incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be optimized to remain within the linear range of the reaction.

  • Fluorescence Measurement:

    • The MAO-catalyzed deamination of kynuramine produces the fluorescent product 4-hydroxyquinoline.

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 310-320 nm and an emission wavelength of approximately 390-400 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from blank wells) from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

The following diagrams illustrate the monoamine oxidase signaling pathway and a typical experimental workflow for determining MAO inhibitory activity.

MAO_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_mito Mitochondrion Monoamine Monoamine Neurotransmitter (e.g., Dopamine, Serotonin) VMAT2 VMAT2 Monoamine->VMAT2 Packaging Vesicle Synaptic Vesicle VMAT2->Vesicle Release Release Vesicle->Release Exocytosis Receptor Postsynaptic Receptor Release->Receptor Binding Reuptake Reuptake Transporter (e.g., DAT, SERT) Release->Reuptake Reuptake Signal Signal Transduction Receptor->Signal MAO Monoamine Oxidase (MAO-A / MAO-B) Aldehyde Aldehyde MAO->Aldehyde H2O2 Hydrogen Peroxide MAO->H2O2 NH3 Ammonia MAO->NH3 Reuptake->Monoamine Recycling Reuptake->MAO Degradation Indantadol Indantadol Hydrochloride Indantadol->MAO Inhibition

Caption: Monoamine Oxidase (MAO) Signaling Pathway.

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - MAO Enzymes (A & B) - Kynuramine (Substrate) - Test Compound (Indantadol) - Buffers prep_dilutions Prepare Serial Dilutions of Test Compound prep_reagents->prep_dilutions plate_setup Set up 96-well Plate: - Add Buffer - Add Test Compound Dilutions - Add MAO Enzyme prep_dilutions->plate_setup pre_incubation Pre-incubate at 37°C (15 min) plate_setup->pre_incubation reaction_start Initiate Reaction: Add Kynuramine pre_incubation->reaction_start incubation Incubate at 37°C (30-60 min) reaction_start->incubation measurement Measure Fluorescence (Ex: ~315nm, Em: ~400nm) incubation->measurement calc_inhibition Calculate % Inhibition vs. Control measurement->calc_inhibition plot_data Plot % Inhibition vs. log[Inhibitor] calc_inhibition->plot_data determine_ic50 Determine IC50 Value (Dose-Response Curve Fit) plot_data->determine_ic50 end End determine_ic50->end start Start start->prep_reagents

Caption: Experimental Workflow for MAO Inhibition Assay.

Unraveling Neuroprotection: A Comparative Analysis of 2-Aminoindane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for effective neuroprotective agents is a paramount challenge in the fight against neurodegenerative diseases. Among the promising candidates, 2-aminoindane derivatives, notably rasagiline (B1678815) and its multifunctional counterpart ladostigil (B1674322), have garnered significant attention. This guide provides an objective comparison of their neuroprotective efficacy, supported by experimental data, detailed methodologies, and a visual representation of their molecular signaling pathways.

This analysis delves into the mechanisms of action and neuroprotective capacities of rasagiline and ladostigil. While both molecules share a common structural scaffold, their functional modifications lead to distinct, yet overlapping, therapeutic profiles. Rasagiline is a selective inhibitor of monoamine oxidase B (MAO-B), while ladostigil combines this property with cholinesterase inhibition.[1][2] Their neuroprotective effects, however, extend beyond mere enzyme inhibition, encompassing the modulation of critical cell survival and death pathways.[3][4]

Quantitative Efficacy: A Tabular Comparison

Direct comparative studies providing head-to-head quantitative efficacy data for rasagiline and ladostigil in the same neurotoxicity model are limited in the available literature. However, individual studies provide valuable insights into their respective potencies in different experimental paradigms. The following tables summarize key quantitative data from discrete studies to facilitate a cross-study comparison.

Table 1: Neuroprotective Efficacy of Rasagiline

Experimental ModelCell TypeNeurotoxin/InsultRasagiline ConcentrationEfficacy MetricObserved EffectCitation
Oxygen-Glucose Deprivation/ReoxygenationPC12 cellsIschemia-like insult3-10 µM% Neuroprotection20-80% dose-dependent reduction in cell death[3]
Peroxide-induced oxidative stressSKN-AS cells1 mM H₂O₂40.7-102.5 µMCell ViabilitySignificant reduction in apoptosis[5]

Table 2: Neuroprotective Efficacy of Ladostigil

Experimental ModelCell TypeInduction of ApoptosisLadostigil ConcentrationEfficacy MetricObserved EffectCitation
Apoptotic ModelSK-N-SH cellsNot specified1.05 µMIC50 (Caspase-3 activation)50% inhibition of caspase-3 activation[6]
Oxidative StressSH-SY5Y cellsHydrogen Peroxide1-10 µMCell ViabilityDose-dependent increase in cell viability[7]

Delving into the Mechanisms: Signaling Pathways

The neuroprotective actions of rasagiline and ladostigil are underpinned by their ability to modulate intracellular signaling cascades that govern cell fate.

Rasagiline primarily exerts its neuroprotective effects through the activation of the Akt/Nrf2 signaling pathway and the regulation of the Bcl-2 family of proteins .[3][8] Activation of the Akt pathway promotes cell survival, while the transcription factor Nrf2 orchestrates the expression of antioxidant enzymes.[3] Rasagiline has been shown to upregulate anti-apoptotic proteins like Bcl-2 and Bcl-xL, while downregulating pro-apoptotic members such as Bad and Bax.[9][10]

Rasagiline_Signaling Rasagiline Rasagiline Akt Akt (Protein Kinase B) Rasagiline->Akt Activates Bcl2_Family Bcl-2 Family Regulation Rasagiline->Bcl2_Family Nrf2 Nrf2 Akt->Nrf2 Activates ARE Antioxidant Response Element Nrf2->ARE Translocates to nucleus and binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Promotes transcription of Neuroprotection Neuroprotection AntioxidantEnzymes->Neuroprotection Bcl2_BclxL ↑ Bcl-2, Bcl-xL (Anti-apoptotic) Bcl2_Family->Bcl2_BclxL Bad_Bax ↓ Bad, Bax (Pro-apoptotic) Bcl2_Family->Bad_Bax Apoptosis Apoptosis Bcl2_BclxL->Apoptosis Inhibits Bcl2_BclxL->Neuroprotection Bad_Bax->Apoptosis Promotes

Rasagiline's Neuroprotective Signaling Pathways

Ladostigil orchestrates neuroprotection through the activation of Protein Kinase C (PKC) and the Mitogen-Activated Protein Kinase (MAPK) signaling pathways .[4][11] These pathways are integral to cell survival and plasticity. Furthermore, similar to rasagiline, ladostigil modulates the Bcl-2 family of proteins to favor cell survival.[6][12]

Ladostigil_Signaling Ladostigil Ladostigil PKC Protein Kinase C (PKC) Ladostigil->PKC Activates MAPK MAPK Pathway (e.g., ERK) Ladostigil->MAPK Activates Bcl2_Family Bcl-2 Family Regulation Ladostigil->Bcl2_Family CellSurvival Cell Survival & Plasticity PKC->CellSurvival MAPK->CellSurvival Neuroprotection Neuroprotection CellSurvival->Neuroprotection Bcl2 ↑ Bcl-2 (Anti-apoptotic) Bcl2_Family->Bcl2 Bax_Bad ↓ Bax, Bad (Pro-apoptotic) Bcl2_Family->Bax_Bad Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bcl2->Neuroprotection Bax_Bad->Apoptosis Promotes

Ladostigil's Neuroprotective Signaling Pathways

Experimental Protocols: A Guide to Key Assays

To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for two common in vitro and in vivo neurotoxicity models are provided below.

Rotenone-Induced Neurotoxicity in SH-SY5Y Cells (In Vitro)

This model is widely used to study mitochondrial dysfunction and oxidative stress, key pathological features of Parkinson's disease.

Rotenone_Workflow cluster_workflow Experimental Workflow A 1. Cell Culture: - Culture SH-SY5Y human neuroblastoma cells in DMEM/F12 medium with 10% FBS. B 2. Cell Seeding: - Seed cells in 96-well plates at a density of 1x10^4 cells/well and allow to attach overnight. A->B C 3. Pre-treatment: - Pre-incubate cells with varying concentrations of 2-aminoindane derivatives (or vehicle) for a specified duration (e.g., 2 hours). B->C D 4. Neurotoxin Exposure: - Add rotenone (B1679576) to the cell culture medium at a final concentration known to induce cytotoxicity (e.g., 100-500 nM) for 24-48 hours. C->D E 5. Cell Viability Assessment (MTT Assay): - Add MTT solution (5 mg/mL) to each well and incubate for 3-4 hours. - Solubilize formazan (B1609692) crystals with DMSO. - Measure absorbance at 570 nm. D->E F 6. Data Analysis: - Calculate percentage cell viability relative to vehicle-treated control cells. E->F

Workflow for Rotenone-Induced Neurotoxicity Assay

Detailed Protocol:

  • Cell Culture: SH-SY5Y human neuroblastoma cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the 2-aminoindane derivatives (e.g., rasagiline or ladostigil) or vehicle (control). The cells are pre-incubated for a period of 1 to 2 hours.

  • Rotenone Exposure: Following pre-incubation, rotenone (dissolved in DMSO, final concentration <0.1%) is added to the wells to achieve the desired final concentration (e.g., 100-500 nM). The cells are then incubated for an additional 24 to 48 hours.

  • Cell Viability Assay (MTT):

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.

    • The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells.

MPTP-Induced Neurodegeneration in Mice (In Vivo)

This model recapitulates some of the key pathological hallmarks of Parkinson's disease, including the selective loss of dopaminergic neurons in the substantia nigra.

Detailed Protocol:

  • Animals: Male C57BL/6 mice (8-10 weeks old) are typically used due to their susceptibility to MPTP. Animals are housed under standard laboratory conditions with ad libitum access to food and water.

  • MPTP Administration: A common regimen involves the intraperitoneal (i.p.) injection of MPTP-HCl (e.g., 20-30 mg/kg) dissolved in saline, administered four times at 2-hour intervals on a single day.

  • Drug Treatment: The 2-aminoindane derivative (or vehicle) is administered to the mice according to the specific study design. This can be prior to, during, or after the MPTP injections to assess protective or restorative effects.

  • Behavioral Assessment: Motor function can be evaluated using tests such as the rotarod test or the pole test at various time points after MPTP administration.

  • Tissue Collection and Preparation:

    • At the end of the experiment (e.g., 7-21 days post-MPTP), mice are anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde.

    • Brains are dissected, post-fixed, and cryoprotected in a sucrose (B13894) solution.

    • Coronal sections of the substantia nigra and striatum are cut using a cryostat.

  • Immunohistochemistry:

    • Brain sections are stained with antibodies against tyrosine hydroxylase (TH) to identify dopaminergic neurons.

    • The number of TH-positive neurons in the substantia nigra is quantified using stereological methods.

  • Neurochemical Analysis:

    • Striatal tissue can be dissected and analyzed by high-performance liquid chromatography (HPLC) to measure the levels of dopamine (B1211576) and its metabolites.

  • Data Analysis: The neuroprotective effect is determined by comparing the number of surviving dopaminergic neurons and striatal dopamine levels in the drug-treated group to the MPTP-only group.

References

Head-to-Head Comparison of Indantadol Hydrochloride with Other NMDA Antagonists in the Context of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Indantadol hydrochloride (also known as CHF3381) with other notable N-methyl-D-aspartate (NMDA) receptor antagonists, including Ketamine and Memantine. Indantadol is a novel compound with a dual mechanism of action as a low-affinity, non-competitive NMDA receptor antagonist and a non-selective monoamine oxidase (MAO) inhibitor, which has been investigated for the treatment of neuropathic pain.[1] This document summarizes key preclinical and clinical findings, presents quantitative data in structured tables, details relevant experimental methodologies, and provides visual representations of key pathways and workflows.

Quantitative Comparison of NMDA Antagonists

Table 1: In Vivo Efficacy in Preclinical Models of Neuropathic Pain

CompoundAnimal ModelEndpointMinimum Effective Dose (MED)Route of AdministrationReference
Indantadol HCl (CHF3381) Rat, Sciatic Nerve InjuryCold & Mechanical Allodynia100 mg/kgOral (p.o.)[1]
Rat, Diabetic NeuropathyMechanical Hyperalgesia50 mg/kgOral (p.o.)[1]
Memantine Rat, Sciatic Nerve InjuryCold & Mechanical AllodyniaInactiveN/A[1]
Rat, Diabetic NeuropathyMechanical Hyperalgesia15 mg/kgIntraperitoneal (i.p.)[1]
Gabapentin Rat, Sciatic Nerve InjuryCold Allodynia30 mg/kgSubcutaneous (s.c.)[1]
Rat, Sciatic Nerve InjuryMechanical AllodyniaMarginal EffectsSubcutaneous (s.c.)[1]
Rat, Diabetic NeuropathyMechanical HyperalgesiaNo Significant EffectOral (p.o.)[1]

Table 2: In Vitro NMDA Receptor Antagonist Activity

CompoundParameterValueReceptor Subtype/PreparationReference
Indantadol HCl (CHF3381) IC50 / KiData not publicly availableN/AN/A
Memantine IC500.95 - 5.6 µMRat Brain GRIN1/GRIN2A
Ketamine IC503.31 - 6.1 µMRat Brain GRIN1/GRIN2A

Table 3: In Vitro Monoamine Oxidase (MAO) Inhibition

CompoundParameterValueEnzyme IsoformReference
Indantadol HCl (CHF3381) IC50Data not publicly availableMAO-A & MAO-B (Non-selective)N/A
Moclobemide (Reference MAO-A Inhibitor) IC506.061 µMHuman MAO-A[2]
Selegiline (Reference MAO-B Inhibitor) IC50Data varies by studyHuman MAO-B

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the evaluation of NMDA antagonists and MAO inhibitors.

NMDA Receptor Binding Assay using [3H]MK-801

This in vitro assay is used to determine the binding affinity of a test compound to the NMDA receptor channel.

Materials:

  • [3H]MK-801 (radioligand)

  • Unlabeled MK-801 (for determining non-specific binding)

  • Test compound (e.g., this compound)

  • Rat brain membranes (cortical or hippocampal)

  • Assay buffer (e.g., 5 mM Tris-HCl, pH 7.4)

  • Glutamate (B1630785) and Glycine (B1666218) (co-agonists)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Homogenize rat cortical or hippocampal tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellets multiple times by resuspension and centrifugation to remove endogenous ligands.

  • Incubation: In test tubes, combine the prepared membranes, [3H]MK-801 at a fixed concentration (e.g., 1-5 nM), and varying concentrations of the test compound. Include tubes with an excess of unlabeled MK-801 to determine non-specific binding. Add glutamate and glycine to activate the receptors.

  • Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 2-3 hours).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound (the concentration that inhibits 50% of specific binding) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vivo Electrophysiology in a Rat Model of Neuropathic Pain

This in vivo experiment assesses the effect of a compound on the hyperexcitability of spinal cord neurons, a hallmark of neuropathic pain.

Animal Model:

  • Induce neuropathic pain in adult male Sprague-Dawley rats using a model such as the chronic constriction injury (CCI) of the sciatic nerve or the spinal nerve ligation (SNL) model.

Surgical Preparation:

  • Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane (B1672236) or urethane).

  • Perform a laminectomy to expose the lumbar spinal cord.

  • Secure the animal in a stereotaxic frame to ensure stability.

  • Maintain the animal's body temperature at 37°C.

Electrophysiological Recording:

  • Use a glass microelectrode filled with a conducting solution to record the extracellular activity of single wide dynamic range (WDR) neurons in the dorsal horn of the spinal cord.

  • Identify WDR neurons by their responses to both non-noxious (brushing) and noxious (pinching) mechanical stimuli applied to their receptive field on the hind paw.

  • Record the spontaneous firing rate of the neuron and its evoked responses to a series of calibrated mechanical stimuli (e.g., von Frey filaments).

Drug Administration and Data Analysis:

  • Administer the test compound (e.g., this compound) via the desired route (e.g., oral gavage or intraperitoneal injection).

  • Record the neuronal activity at multiple time points after drug administration.

  • Analyze the data to determine the effect of the compound on the spontaneous activity and the evoked responses of the WDR neurons. A reduction in firing frequency indicates an antinociceptive effect.

Monoamine Oxidase (MAO) Inhibition Assay

This in vitro assay determines the inhibitory potency of a compound against the two major MAO isoforms, MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (B1673886) (a non-selective MAO substrate)

  • Test compound (e.g., this compound)

  • Reference inhibitors: Clorgyline (for MAO-A) and Selegiline (for MAO-B)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Spectrophotometer or fluorometer

Procedure:

  • Incubation: In separate wells of a microplate for MAO-A and MAO-B, pre-incubate the respective enzyme with varying concentrations of the test compound or a reference inhibitor in phosphate buffer.

  • Reaction Initiation: Add kynuramine to each well to start the enzymatic reaction.

  • Measurement: The oxidation of kynuramine by MAO produces 4-hydroxyquinoline. Monitor the formation of this product over time by measuring the increase in absorbance at approximately 316 nm or fluorescence at an excitation/emission of ~310/400 nm.

  • Data Analysis: Calculate the initial reaction rates for each concentration of the test compound. Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided in DOT language.

NMDA_Receptor_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate_Vesicle Glutamate Vesicles Glutamate Glutamate Glutamate_Vesicle->Glutamate Release NMDA_Receptor NMDA Receptor Ca_Channel Ca2+ Channel (Blocked by Mg2+) NMDA_Receptor->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Downstream_Signaling Downstream Signaling (e.g., CaMKII, CREB) -> Synaptic Plasticity -> Neuropathic Pain Ca_Influx->Downstream_Signaling Glutamate->NMDA_Receptor Binds Indantadol Indantadol HCl (Non-competitive Antagonist) Indantadol->Ca_Channel Blocks

Caption: NMDA Receptor Antagonism by Indantadol.

MAO_Inhibition_Workflow cluster_workflow MAO Inhibition Assay Workflow start Prepare Reagents (MAO-A/B, Kynuramine, Indantadol) incubation Pre-incubate MAO Enzyme with Indantadol start->incubation reaction Add Kynuramine to Initiate Reaction incubation->reaction measurement Measure 4-Hydroxyquinoline Formation (Spectrophotometry) reaction->measurement analysis Calculate Reaction Rates and IC50 Value measurement->analysis end Determine MAO Inhibitory Potency analysis->end

Caption: MAO Inhibition Assay Workflow.

InVivo_Electrophysiology_Logic cluster_logic Logic of In Vivo Electrophysiology Experiment pain_model Induce Neuropathic Pain (e.g., CCI Model in Rat) record_baseline Record Baseline Activity of Dorsal Horn Neurons pain_model->record_baseline administer_drug Administer Indantadol HCl record_baseline->administer_drug record_post_drug Record Post-Drug Neuronal Activity administer_drug->record_post_drug compare_activity Compare Pre- and Post-Drug Activity record_post_drug->compare_activity conclusion Conclusion on Antinociceptive Effect compare_activity->conclusion

Caption: In Vivo Electrophysiology Experimental Logic.

References

A Comparative Guide to the Anticonvulsant Profile of Indantadol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticonvulsant properties of Indantadol hydrochloride (also known as CHF 3381) with established antiepileptic drugs (AEDs): carbamazepine (B1668303), valproate, and phenytoin. The data presented is collated from preclinical studies to offer an objective evaluation of Indantadol's potential as a novel anticonvulsant agent.

Introduction to this compound

This compound is an investigational compound that has demonstrated anticonvulsant effects in various preclinical models.[1][2] Its mechanism of action is believed to involve the modulation of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.[1][2] This guide delves into the quantitative data from preclinical seizure models and neurotoxicity assessments to benchmark Indantadol against commonly prescribed AEDs.

Comparative Anticonvulsant Efficacy

The following tables summarize the median effective dose (ED50) of this compound and comparator drugs in the maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure models in both mice and rats. The MES model is indicative of a compound's ability to prevent the spread of seizures, reflecting efficacy against generalized tonic-clonic seizures. The PTZ test is a model for absence and myoclonic seizures.

Table 1: Anticonvulsant Efficacy (ED50) in Mice
CompoundMES (mg/kg)PTZ (mg/kg)Administration Route
Indantadol HCl 24[1]Ineffective[1]i.p.
21[1]-p.o.
Carbamazepine 11.8-i.p.
Valproate 216.9177.83[3]i.p.
Phenytoin -Ineffective[4]i.p.

"-": Data not available under comparable conditions from the provided search results.

Table 2: Anticonvulsant Efficacy (ED50) in Rats
CompoundMES (mg/kg)PTZ (mg/kg)Administration Route
Indantadol HCl 7.5[1]-i.p.
21[1]-p.o.
Carbamazepine 7.5[5]-i.p.
Valproate ---
Phenytoin ---

"-": Data not available under comparable conditions from the provided search results.

Comparative Neurotoxicity

The therapeutic index of an anticonvulsant is a critical measure of its safety, representing the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity. The rotarod test is a standard preclinical assay to assess motor impairment and neurotoxicity. The median toxic dose (TD50) is the dose at which 50% of the animals exhibit motor impairment.

Table 3: Neurotoxicity (TD50) in the Rotarod Test
CompoundTD50 (mg/kg) - MiceTD50 (mg/kg) - RatsAdministration Route
Indantadol HCl ~100[1]~100[1]i.p.
~300[1]~300[1]p.o.
Carbamazepine 53.6[6]-i.p.
Valproate ---
Phenytoin ---

"-": Data not available under comparable conditions from the provided search results.

Discussion of Comparative Profile

This compound demonstrates potent anticonvulsant activity in the MES model in both mice and rats, with ED50 values comparable to or lower than established drugs like carbamazepine, particularly in rats.[1][5] Notably, its efficacy is maintained with oral administration.[1] The lack of efficacy in the pentylenetetrazol-induced clonic seizure model suggests a specific mechanism of action, likely not involving the GABAergic systems targeted by some other AEDs.[1] This profile is consistent with its proposed mechanism as an NMDA receptor antagonist.[1][2]

In terms of safety, this compound exhibits a favorable therapeutic window. The TD50 values in the rotarod test are significantly higher than its effective doses in the MES test, suggesting a low potential for motor impairment at therapeutic concentrations.[1] For instance, in rats, the oral TD50 is approximately 14 times higher than its oral ED50 in the MES test.

Proposed Signaling Pathway of this compound

The anticonvulsant effect of this compound is linked to its interaction with the NMDA receptor. It has been shown to weakly displace [3H]-TCP from the NMDA receptor channel, suggesting a modulatory role.[1] This antagonism of the NMDA receptor likely reduces excessive glutamatergic excitation, a key factor in seizure generation and spread.

Indantadol_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_ion Ca²+ Influx NMDA_R->Ca_ion Activates Excitotoxicity Neuronal Hyperexcitability (Seizure Propagation) Ca_ion->Excitotoxicity Leads to Indantadol Indantadol Hydrochloride Indantadol->NMDA_R Antagonizes

Caption: Proposed mechanism of action for this compound.

Experimental Workflow

The preclinical evaluation of anticonvulsant candidates typically follows a standardized workflow to assess efficacy and neurotoxicity.

Experimental_Workflow cluster_screening Anticonvulsant Screening cluster_toxicity Neurotoxicity Assessment MES Maximal Electroshock (MES) Test (Tonic-Clonic Seizure Model) Efficacy Efficacy Determination (ED50 Calculation) MES->Efficacy PTZ Pentylenetetrazol (PTZ) Test (Myoclonic/Absence Seizure Model) PTZ->Efficacy Rotarod Rotarod Test (Motor Impairment) Toxicity Toxicity Determination (TD50 Calculation) Rotarod->Toxicity Drug_Admin Test Compound Administration (e.g., Indantadol, Comparators) Drug_Admin->MES Drug_Admin->PTZ Drug_Admin->Rotarod Therapeutic_Index Therapeutic Index Calculation (TD50 / ED50) Efficacy->Therapeutic_Index Toxicity->Therapeutic_Index

Caption: Standard workflow for preclinical anticonvulsant drug evaluation.

Experimental Protocols

Maximal Electroshock (MES) Test

Objective: To identify compounds that prevent the spread of seizures, modeling generalized tonic-clonic seizures.

Apparatus: An electroconvulsive shock apparatus with corneal electrodes.

Procedure:

  • Animals (mice or rats) are administered the test compound (Indantadol HCl or comparator) or vehicle via the specified route (i.p. or p.o.).

  • At the time of peak drug effect (typically 30-60 minutes post-administration), a drop of saline is applied to the corneal electrodes to ensure proper electrical contact.

  • The electrodes are placed on the corneas of the animal.

  • An electrical stimulus (e.g., 50 mA for 0.2 seconds for mice) is delivered.

  • The animal is observed for the presence or absence of a tonic hindlimb extension seizure.

  • Protection is defined as the absence of the tonic hindlimb extension.

  • The ED50, the dose that protects 50% of the animals, is calculated using probit analysis.

Pentylenetetrazol (PTZ) Test

Objective: To identify compounds that raise the seizure threshold, modeling myoclonic and absence seizures.

Procedure:

  • Animals (typically mice) are pre-treated with the test compound or vehicle.

  • At the time of anticipated peak drug effect, a convulsant dose of pentylenetetrazol (e.g., 60-85 mg/kg) is administered subcutaneously (s.c.) or intraperitoneally (i.p.).

  • Animals are placed in individual observation chambers and observed for a set period (e.g., 30 minutes).

  • The primary endpoint is the occurrence of clonic seizures (lasting for at least 5 seconds).

  • Protection is defined as the absence of clonic seizures within the observation period.

  • The ED50 is calculated as the dose that protects 50% of the animals from PTZ-induced clonic seizures.

Rotarod Test

Objective: To assess motor coordination and potential neurotoxicity of a compound.

Apparatus: A rotating rod apparatus (rotarod).

Procedure:

  • Animals are trained to remain on the rotating rod at a constant speed (e.g., 5-10 rpm) for a predetermined period (e.g., 1-2 minutes) in pre-test sessions.

  • On the test day, animals are administered the test compound or vehicle.

  • At the time of expected peak effect, the animals are placed on the rotarod.

  • The time the animal remains on the rod is recorded, up to a maximum cutoff time.

  • Neurotoxicity is defined as the inability of the animal to remain on the rod for the predetermined time.

  • The TD50, the dose at which 50% of the animals fail the test, is determined.

References

Assessing the Specificity of Indantadol Hydrochloride for NMDA Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Indantadol hydrochloride's performance against other N-methyl-D-aspartate (NMDA) receptor antagonists and monoamine oxidase (MAO) inhibitors. The information is supported by available experimental data to objectively assess its specificity for NMDA receptors.

This compound (also known as CHF-3381) is a novel compound with a dual mechanism of action. It functions as a low-affinity, non-competitive antagonist of the NMDA receptor and as a non-selective, reversible inhibitor of monoamine oxidase (MAO).[1] This dual activity makes it a compound of interest for various neurological conditions, including neuropathic pain.[2] However, understanding its specificity is crucial for predicting its therapeutic efficacy and potential side effects.

Data Presentation: Comparative Analysis

To contextualize the "low-affinity" nature of Indantadol's interaction with the NMDA receptor and its "non-selective" inhibition of MAO, the following tables compare its available data with that of other well-characterized compounds.

Table 1: Comparison of NMDA Receptor Antagonists

CompoundTypeBinding Affinity (Kᵢ or IC₅₀)Reference
Indantadol (CHF-3381) Non-competitiveLow-affinity (specific value not published)[1]
MK-801 (Dizocilpine) Non-competitiveKᵢ: 37.2 nM
Ketamine Non-competitiveKᵢ: ~500 nM
Memantine UncompetitiveIC₅₀: 2.3 ± 0.3 µM[3]
Ifenprodil Non-competitive (NR2B selective)High affinity for NR2B subunits[4]

Table 2: Comparison of Monoamine Oxidase (MAO) Inhibitors

CompoundTypeMAO-A IC₅₀MAO-B IC₅₀Reference
Indantadol (CHF-3381) Non-selective, ReversibleIn vivo EC₅₀: 1670 µg/L (in vitro IC₅₀ is not significantly different)Data not available (described as non-selective)[5]
Harmaline Reversible, MAO-A selective2.3 nM59,000 nM
Lazabemide Reversible, MAO-B selective125,000 nM18 nM
Phenelzine Irreversible, Non-selectivePotent inhibitorPotent inhibitor
Selegiline Irreversible, MAO-B selectiveLess potentPotent inhibitor

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the specificity of compounds like this compound for the NMDA receptor.

Radioligand Binding Assay for NMDA Receptor Affinity

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the NMDA receptor.

Objective: To determine the inhibitor constant (Kᵢ) of a test compound for the NMDA receptor.

Materials:

  • Biological Sample: Rat brain cortical membranes.

  • Radioligand: [³H]MK-801 (a high-affinity non-competitive NMDA receptor antagonist).

  • Test Compound: this compound or other NMDA receptor antagonists.

  • Buffer: 50 mM Tris-HCl, pH 7.4.

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Membrane Preparation: Homogenize rat cerebral cortices in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the membranes. Wash the pellet by resuspension in fresh buffer and recentrifugation. Resuspend the final pellet in buffer.

  • Binding Assay: In a 96-well plate, add the membrane preparation, a fixed concentration of [³H]MK-801, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology for Functional Antagonism

This technique measures the effect of a test compound on the ion channel function of the NMDA receptor in living cells.

Objective: To determine the functional inhibition of NMDA receptor-mediated currents by a test compound.

Materials:

  • Cell Culture: Primary neuronal cultures or cell lines expressing NMDA receptors (e.g., HEK293 cells).

  • External Solution: Artificial cerebrospinal fluid (aCSF) containing agonists (glutamate and glycine) and the test compound.

  • Internal Solution: Pipette solution containing appropriate ions to mimic the intracellular environment.

  • Instrumentation: Patch-clamp amplifier, microscope, micromanipulator.

Procedure:

  • Cell Preparation: Culture neurons or transfected cells on coverslips.

  • Patch-Clamp Recording:

    • Place a coverslip in the recording chamber on the microscope stage and perfuse with aCSF.

    • Using a micromanipulator, approach a single cell with a glass micropipette filled with the internal solution.

    • Apply gentle suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

    • Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

  • Data Acquisition:

    • Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

    • Apply a solution containing NMDA and glycine (B1666218) to elicit an inward current through the NMDA receptors.

    • After establishing a stable baseline response, co-apply the agonists with varying concentrations of the test compound (this compound).

  • Data Analysis:

    • Measure the peak amplitude of the NMDA receptor-mediated current in the absence and presence of the test compound.

    • Plot the percentage of inhibition of the current against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value from the resulting concentration-response curve.

Mandatory Visualizations

Experimental_Workflow_NMDA_Specificity Experimental Workflow for Assessing NMDA Receptor Specificity cluster_binding Radioligand Binding Assay cluster_functional Whole-Cell Patch Clamp Membrane_Prep Membrane Preparation (Rat Brain Cortex) Incubation Incubation with [3H]MK-801 & Indantadol Membrane_Prep->Incubation Filtration Separation of Bound/ Free Ligand Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification Data_Analysis_Binding IC50/Ki Determination Quantification->Data_Analysis_Binding Cell_Culture Neuronal Cell Culture Recording Whole-Cell Recording Cell_Culture->Recording Agonist_Application Application of NMDA/ Glycine & Indantadol Recording->Agonist_Application Current_Measurement Measure NMDA Current Agonist_Application->Current_Measurement Data_Analysis_Functional IC50 Determination Current_Measurement->Data_Analysis_Functional NMDA_Signaling_Pathway NMDA Receptor Signaling and Indantadol Intervention Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Glycine Glycine Glycine->NMDA_Receptor Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel opens Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Downstream_Signaling Downstream Signaling Cascades Ca_Influx->Downstream_Signaling Indantadol Indantadol (Non-competitive Antagonist) Indantadol->Ion_Channel blocks Indantadol_Comparison Logical Comparison of Indantadol with other NMDA Receptor Modulators Indantadol Indantadol High_Affinity_Antagonists High-Affinity Antagonists (e.g., MK-801, Ketamine) Indantadol->High_Affinity_Antagonists Lower Affinity for NMDA Receptor Low_Affinity_Antagonists Low-Affinity Antagonists (e.g., Memantine) Indantadol->Low_Affinity_Antagonists Similar NMDA Receptor Affinity Profile (Qualitative) MAO_Inhibitors MAO Inhibitors (e.g., Phenelzine, Selegiline) Indantadol->MAO_Inhibitors Dual Mechanism of Action Low_Affinity_Antagonists->High_Affinity_Antagonists Differ in Potency and Potential Side-Effect Profile

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic properties of Indantadol, a novel compound with dual NMDA antagonist and monoamine oxidase (MAO) inhibitor activity, against other relevant compounds in the landscape of neuropathic pain and related neurological disorders. The following sections present quantitative pharmacokinetic data, detailed experimental methodologies, and visual representations of metabolic pathways and experimental workflows to facilitate a comprehensive understanding of these agents.

Pharmacokinetic Data Summary

The pharmacokinetic parameters of Indantadol and selected comparator compounds—Memantine (B1676192) (an NMDA receptor antagonist), Safinamide (B1662184) (a selective MAO-B inhibitor), and Phenelzine (B1198762) (a non-selective MAO inhibitor)—are summarized in the tables below. This data, derived from studies in healthy human subjects, allows for a comparative assessment of their absorption, distribution, metabolism, and excretion (ADME) profiles.

Table 1: Single-Dose Pharmacokinetic Parameters
CompoundDose RangeTmax (hours)CmaxAUCHalf-life (t½) (hours)
Indantadol (CHF 3381) 25 - 600 mg0.5 - 2Dose-proportionalDose-proportional3 - 4
Memantine 5 - 40 mg~3 - 7Dose-proportionalDose-proportional~60 - 80
Safinamide 25 - 10,000 µg/kg2 - 4Dose-proportionalDose-proportional~22
Phenelzine 30 mg~0.72~19.8 ng/mLNot Reported~11.6

Cmax (Maximum Plasma Concentration) and AUC (Area Under the Curve) for Indantadol were reported to be proportional to the dose administered.[1]

Table 2: Steady-State Pharmacokinetic Parameters (Multiple Doses)
CompoundDosing RegimenTmax (hours)Accumulation FactorHalf-life (t½) (hours)
Indantadol (CHF 3381) 100 - 400 mg twice daily~31.3 - 1.54 - 6
Memantine 28 mg once dailyNot ReportedNot Reported~60 - 80
Safinamide 1.25 mg/kg once dailyNot Reported1.5 - 1.7~22
Phenelzine Not ReportedNot ReportedNot Reported~11.6

Experimental Protocols

The methodologies employed in the pharmacokinetic studies of Indantadol and the comparator compounds are detailed below. These protocols provide insight into the study design, subject population, and analytical methods used to derive the pharmacokinetic data.

Indantadol (CHF 3381) Pharmacokinetic Studies

Single-Dose Study Protocol [1]

  • Study Design: A double-blind, randomized, placebo-controlled, dose-escalating study was conducted.

  • Subjects: 56 healthy young male volunteers were enrolled.

  • Dosing: Single oral doses of 25, 50, 100, 200, 300, 450, and 600 mg of Indantadol or placebo were administered. The effect of food on absorption was also evaluated.

  • Sample Collection: Plasma and urine samples were collected at predetermined time points.

  • Analytical Method: Concentrations of Indantadol and its two primary metabolites (CHF 3567 and 2-aminoindane) were quantified using a validated high-performance liquid chromatography (HPLC) method.

Multiple-Dose Study Protocol [2][3]

  • Study Design: A double-blind, randomized, parallel-group study was conducted over a two-week period.

  • Subjects: 48 healthy young male volunteers participated in the study.

  • Dosing: Subjects received either placebo or Indantadol at doses of 100 mg, 200 mg, or 400 mg administered twice daily.

  • Sample Collection: Plasma and urine samples were collected to measure the concentrations of the parent drug and its two major metabolites.

  • Analytical Method: A validated analytical method was used to determine the plasma and urine concentrations of Indantadol and its metabolites.

Comparator Compound Study Protocols

Memantine

  • Study Design: An open-label, single-dose study was conducted to assess pharmacokinetics in subjects with varying degrees of renal function.[4] Additionally, dose-proportionality was evaluated in a parallel group study.[5]

  • Subjects: Healthy volunteers and subjects with mild, moderate, and severe renal impairment were included.[4]

  • Dosing: Single oral doses ranging from 5 mg to 40 mg were administered under fasting conditions.[4][5]

  • Sample Collection: Blood samples were collected at various time points post-administration.

  • Analytical Method: Plasma concentrations of memantine were determined using a validated analytical method.

Safinamide

  • Study Design: Four clinical trials were conducted to evaluate the pharmacokinetics, pharmacodynamics, and tolerability of single and multiple oral doses.[6]

  • Subjects: Healthy male volunteers participated in the studies.

  • Dosing: A wide range of single and repeated doses from 25 µg/kg to 10,000 µg/kg were administered. A food interaction trial was also performed.[6]

  • Sample Collection: Blood samples were collected over 24 to 48 hours for single-dose studies and at steady-state for multiple-dose studies.

  • Analytical Method: Plasma concentrations of safinamide were measured using a validated liquid chromatography-mass spectrometry (LC-MS/MS) method.[6]

Phenelzine

  • Study Design: A pharmacokinetic study was conducted following a single oral dose.

  • Subjects: Healthy human volunteers were enrolled.

  • Dosing: A single oral dose of 30 mg of phenelzine was administered.[7]

  • Sample Collection: Plasma samples were collected to determine the concentration of phenelzine over time.

  • Analytical Method: A highly sensitive LC-MS/MS-ESI method was developed and validated for the quantification of phenelzine in human plasma.[8]

Visualized Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the pharmacokinetics of Indantadol.

Indantadol_Metabolism Indantadol Indantadol (CHF 3381) Liver Liver (Extensive Metabolism) Indantadol->Liver Urine Urinary Excretion Indantadol->Urine Unchanged (2-6%) CHF3567 CHF-3567 (Acid Derivative) Liver->CHF3567 Major Metabolite TwoAminoindane 2-Aminoindane Liver->TwoAminoindane Major Metabolite CHF3567->Urine ~50-55% TwoAminoindane->Urine ~2-3%

Caption: Metabolic pathway of Indantadol.

PK_Study_Workflow cluster_enrollment Subject Enrollment cluster_dosing Dosing and Sampling cluster_analysis Sample Analysis and Data Interpretation Screening Screening of Healthy Volunteers Inclusion Inclusion/Exclusion Criteria Met Screening->Inclusion Randomization Randomization (Drug or Placebo) Inclusion->Randomization Dosing Single or Multiple Oral Dose Administration Randomization->Dosing Sampling Serial Blood and Urine Sample Collection Dosing->Sampling Bioanalysis Validated HPLC or LC-MS/MS Analysis Sampling->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t½) Bioanalysis->PK_Analysis Stats Statistical Analysis PK_Analysis->Stats

Caption: General workflow for a pharmacokinetic clinical trial.

References

Validating the Dual-Action Mechanism of Indantadol Hydrochloride: An In Vitro to In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indantadol hydrochloride, a novel compound with a dual mechanism of action, has shown promise in preclinical studies for the management of neuropathic pain. This guide provides a comprehensive comparison of its in vitro and in vivo pharmacological profiles, offering a detailed examination of how its foundational laboratory findings translate to efficacy in animal models. We present a side-by-side analysis with established neuropathic pain treatments, supported by experimental data and detailed methodologies, to facilitate a deeper understanding of Indantadol's therapeutic potential.

In Vitro Profile: Targeting Key Pathways in Nociception

This compound's mechanism of action is characterized by its dual activity as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and a non-selective monoamine oxidase (MAO) inhibitor.[1] These in vitro properties suggest a multifaceted approach to modulating the neurobiological pathways involved in chronic pain.

NMDA Receptor Antagonism

The NMDA receptor, a crucial component in central sensitization and synaptic plasticity, is a key target in pain modulation. Overactivation of this receptor is implicated in the amplification of pain signals. Indantadol demonstrates a weak affinity for the NMDA receptor channel, as evidenced by its displacement of [3H]-TCP binding with a Ki of 8.8 µM .[2] This low-affinity antagonism is a noteworthy characteristic, potentially contributing to a more favorable side-effect profile compared to high-affinity NMDA receptor antagonists.

Monoamine Oxidase Inhibition

In Vivo Validation: Efficacy in Preclinical Models of Neuropathic Pain

The therapeutic potential of this compound has been evaluated in several rodent models of neuropathic pain, providing in vivo validation of its in vitro mechanisms. These studies have demonstrated its efficacy in alleviating key symptoms of neuropathic pain, such as allodynia and hyperalgesia.

Sciatic Nerve Injury Model

In a rat model of sciatic nerve injury, a condition that mimics traumatic neuropathy, orally administered this compound was effective in relieving both cold and mechanical allodynia.[3] A minimum effective dose (MED) of 100 mg/kg was established for these effects.[3] This demonstrates the compound's ability to counteract the heightened pain sensitivity associated with nerve damage.

Diabetic Neuropathy Model

In a model of diabetic neuropathy, this compound reversed mechanical hyperalgesia with a minimum effective dose (MED) of 50 mg/kg when administered orally.[3] This finding suggests its potential utility in managing pain arising from metabolic nerve damage.

Comparative Efficacy: Indantadol vs. Alternative Therapies

To contextualize the preclinical efficacy of this compound, it is essential to compare its performance with that of established treatments for neuropathic pain, such as gabapentin (B195806) and memantine (B1676192), within the same experimental paradigms.

Comparison with Gabapentin

In the sciatic nerve injury model, gabapentin, a first-line treatment for neuropathic pain, effectively blocked cold allodynia with a minimum effective dose (MED) of 30 mg/kg (s.c.).[3] However, it only produced marginal effects on mechanical allodynia in the same model.[3] In the diabetic neuropathy model, gabapentin, at a dose of 100 mg/kg (p.o.), had no significant effect on mechanical hyperalgesia.[3]

Comparison with Memantine

Memantine, another NMDA receptor antagonist, was inactive in the sciatic nerve injury model for both cold and mechanical allodynia.[3] In the diabetic neuropathy model, memantine did produce an antinociceptive effect at a dose of 15 mg/kg (i.p.).[3]

Data Summary

Compound In Vitro Target In Vitro Potency (Ki) Animal Model Pain Symptom In Vivo Efficacy (MED) Route of Administration
Indantadol (CHF3381) NMDA Receptor8.8 µM[2]Sciatic Nerve InjuryCold & Mechanical Allodynia100 mg/kg[3]p.o.
Diabetic NeuropathyMechanical Hyperalgesia50 mg/kg[3]p.o.
Gabapentin α2δ subunit of VGCCsN/ASciatic Nerve InjuryCold Allodynia30 mg/kg[3]s.c.
Sciatic Nerve InjuryMechanical AllodyniaMarginal effect[3]s.c.
Diabetic NeuropathyMechanical HyperalgesiaNo significant effect[3]p.o.
Memantine NMDA ReceptorN/ASciatic Nerve InjuryCold & Mechanical AllodyniaInactive[3]i.p.
Diabetic NeuropathyMechanical Hyperalgesia15 mg/kg[3]i.p.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated.

Indantadol_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MAO MAO-A/B Monoamines_pre Monoamines (5-HT, NE, DA) Monoamines_pre->MAO Degradation NMDA_R NMDA Receptor Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Pain_Signal Pain Signal Amplification Ca_ion->Pain_Signal Indantadol Indantadol Indantadol->MAO Indantadol->NMDA_R Antagonism

Caption: Indantadol's dual mechanism of action.

In_Vitro_Workflow cluster_nmda NMDA Receptor Binding Assay cluster_mao MAO Inhibition Assay prep_mem Prepare Brain Membranes incubate Incubate with [³H]-TCP and Indantadol prep_mem->incubate measure Measure Radioactivity incubate->measure calc_ki Calculate Kᵢ measure->calc_ki prep_enzyme Prepare Recombinant MAO-A and MAO-B incubate_mao Incubate with Substrate and Indantadol prep_enzyme->incubate_mao measure_prod Measure Product Formation incubate_mao->measure_prod calc_ic50 Calculate IC₅₀ measure_prod->calc_ic50

Caption: In vitro experimental workflow.

In_Vivo_Workflow cluster_model Neuropathic Pain Model Induction cluster_testing Behavioral Testing sciatic_injury Sciatic Nerve Injury drug_admin Administer Indantadol or Vehicle (p.o.) sciatic_injury->drug_admin diabetic_model Streptozotocin-induced Diabetes diabetic_model->drug_admin von_frey Mechanical Allodynia (von Frey filaments) drug_admin->von_frey cold_plate Cold Allodynia (Cold plate test) drug_admin->cold_plate randall_selitto Mechanical Hyperalgesia (Randall-Selitto test) drug_admin->randall_selitto

Caption: In vivo experimental workflow.

Experimental Protocols

In Vitro NMDA Receptor Binding Assay

Objective: To determine the binding affinity of this compound to the NMDA receptor channel.

Methodology:

  • Membrane Preparation: Whole brains from male Wistar rats are homogenized in ice-cold sucrose (B13894) buffer. The homogenate is centrifuged, and the resulting pellet is washed and resuspended in Tris-HCl buffer.

  • Binding Assay: The membrane suspension is incubated with the radioligand [3H]TCP (a phencyclidine derivative that binds within the NMDA receptor channel) and varying concentrations of this compound.

  • Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed to remove unbound radioligand. The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]TCP (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.[2]

In Vivo Neuropathic Pain Models

Objective: To assess the efficacy of this compound in reducing pain-like behaviors in animal models of neuropathic pain.

Methodologies:

1. Sciatic Nerve Injury Model (Chronic Constriction Injury):

  • Induction: Under anesthesia, the common sciatic nerve of adult male Sprague-Dawley rats is exposed and four loose ligatures are tied around it.

  • Drug Administration: this compound, gabapentin, or vehicle is administered orally (p.o.) or subcutaneously (s.c.) at various doses.

  • Behavioral Testing:

    • Mechanical Allodynia: The paw withdrawal threshold to mechanical stimulation is assessed using von Frey filaments of increasing stiffness applied to the plantar surface of the hind paw.

    • Cold Allodynia: The latency to paw withdrawal is measured when the rat is placed on a cold plate maintained at a constant temperature.[3]

2. Streptozotocin-Induced Diabetic Neuropathy Model:

  • Induction: Diabetes is induced in adult male Wistar rats by a single intraperitoneal (i.p.) injection of streptozotocin. The development of diabetes is confirmed by measuring blood glucose levels.

  • Drug Administration: this compound, memantine, gabapentin, or vehicle is administered orally (p.o.) or intraperitoneally (i.p.).

  • Behavioral Testing:

    • Mechanical Hyperalgesia: The paw withdrawal threshold to a noxious mechanical stimulus is measured using an analgesy-meter (e.g., Randall-Selitto test), which applies a linearly increasing pressure to the dorsal surface of the hind paw.[3]

Conclusion

The available preclinical data demonstrate that this compound's in vitro activities as an NMDA receptor antagonist and MAO inhibitor translate into significant antinociceptive effects in in vivo models of neuropathic pain. Its efficacy in both traumatic and metabolic neuropathy models, coupled with a potentially favorable profile compared to some existing therapies, underscores its promise as a novel analgesic. Further research to elucidate the specific contribution of MAO inhibition to its overall efficacy and to obtain more detailed pharmacokinetic and pharmacodynamic data will be crucial in its continued development. This guide provides a foundational understanding for researchers and drug development professionals to critically evaluate the potential of this compound and to inform the design of future studies.

References

Safety Operating Guide

Navigating the Safe Disposal of Indantadol Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Indantadol hydrochloride, a compound that has been investigated for its anticonvulsant and neuroprotective properties, requires careful handling and disposal due to its potential hazards.[1] This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, ensuring compliance with regulatory standards and promoting a secure laboratory environment.

Understanding the Hazard Profile

Key Hazard Considerations:

  • Acute Toxicity: Harmful if ingested.[2][3]

  • Corrosivity: Potential to cause severe skin and eye damage.[2][3]

  • Reproductive Toxicity: May be a suspected reproductive toxin.[2][3]

  • Environmental Hazard: Harmful to aquatic organisms with potential for long-lasting effects.[2][3]

Regulatory Framework for Pharmaceutical Waste

In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste, including pharmaceuticals, under the Resource Conservation and Recovery Act (RCRA).[4][5][6] A key provision for healthcare and laboratory settings is the prohibition of disposing of hazardous waste pharmaceuticals down the drain.[6][7] All personnel handling hazardous drug waste must receive appropriate training on disposal procedures to protect themselves and the environment.[8]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the essential steps for the safe disposal of this compound in a laboratory setting.

1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn. This includes:

  • Nitrile rubber gloves[2]

  • Safety goggles and a face shield[2]

  • A lab coat or other protective clothing[2]

2. Waste Segregation and Collection:

  • Do not mix this compound waste with non-hazardous waste.

  • Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) and unused or expired this compound in a dedicated, clearly labeled hazardous waste container.

  • The container must be in good condition, compatible with the chemical, and kept securely closed except when adding waste.

  • Label the container with "Hazardous Waste," the name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Corrosive," "Environmental Hazard").

3. Storage of Hazardous Waste:

  • Store the hazardous waste container in a designated, secure area, away from incompatible materials.

  • The storage area should be well-ventilated.

  • Follow your institution's guidelines for the maximum accumulation time for hazardous waste.

4. Disposal through a Licensed Vendor:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal vendor.[9]

  • These vendors are equipped to transport and dispose of chemical waste in accordance with federal, state, and local regulations, typically through incineration at a permitted facility.[5][6][9]

  • Ensure all required documentation for the waste manifest is completed accurately.

5. Decontamination of Work Surfaces:

  • Thoroughly clean and decontaminate all work surfaces and equipment that came into contact with this compound.

  • Use a suitable cleaning agent and dispose of all cleaning materials (e.g., wipes, paper towels) as hazardous waste.[2]

6. Emergency Spill Procedures:

  • In the event of a spill, evacuate the immediate area.

  • Wear appropriate PPE before attempting to clean the spill.

  • For a solid spill, carefully sweep or scoop the material into a hazardous waste container. Avoid creating dust.

  • For a liquid spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in the hazardous waste container.

  • Ventilate the area and decontaminate the spill site.

  • Report the spill to your EHS department.

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not available, the following table summarizes relevant hazard classifications from a representative similar compound, Amantadine hydrochloride, which informs the need for stringent disposal procedures.

Hazard ClassificationDescriptionSource
Acute Oral ToxicityCategory 4: Harmful if swallowed.[2][3]
Skin Corrosion/IrritationCategory 1B: Causes severe skin burns and eye damage.[2][3]
Reproductive ToxicityCategory 2: Suspected of damaging fertility or the unborn child.[2][3]
Hazardous to the Aquatic Environment (Chronic)Category 3: Harmful to aquatic life with long lasting effects.[2][3]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Indantadol_Disposal_Workflow cluster_prep Preparation cluster_waste_gen Waste Generation & Collection cluster_disposal Disposal Pathway cluster_spill Spill Response start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill waste_gen Generate Waste (Unused chemical, contaminated items) ppe->waste_gen segregate Segregate as Hazardous Waste waste_gen->segregate container Place in Labeled Hazardous Waste Container segregate->container storage Store in Designated Secure Area container->storage contact_ehs Contact EHS for Pickup by Licensed Vendor storage->contact_ehs incineration Disposal via Incineration contact_ehs->incineration spill_response Follow Emergency Spill Procedures spill->spill_response spill_response->container Collect spill debris as hazardous waste

Caption: Disposal workflow for this compound.

This comprehensive guide ensures that professionals handling this compound can do so in a manner that prioritizes safety, environmental protection, and regulatory compliance. By adhering to these procedures, laboratories can effectively manage the risks associated with this and other potentially hazardous pharmaceutical compounds.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Indantadol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE REFERENCE: ESSENTIAL SAFETY AND HANDLING PROTOCOLS

This document provides critical safety and logistical information for laboratory professionals working with Indantadol hydrochloride. Adherence to these guidelines is paramount to ensure personal safety and minimize environmental impact. The following procedures offer step-by-step guidance for the handling, storage, and disposal of this compound.

Summary of Key Safety Information

Hazard Classification & Precautionary StatementsPersonal Protective Equipment (PPE)First Aid MeasuresAccidental Release & Disposal
GHS Classification: Acute toxicity, Oral (Category 4), H302 (Harmful if swallowed); Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410 (Very toxic to aquatic life with long lasting effects).[1] Precautionary Statements: P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/ container to an approved waste disposal plant.[1]Eye/Face Protection: Safety goggles with side-shields. A face shield should be worn if there is a risk of splashing. Hand Protection: Protective gloves (e.g., nitrile, neoprene). Double gloving is recommended for handling hazardous drugs. Skin and Body Protection: Impervious clothing, such as a lab coat or gown. Consider disposable sleeve covers. Respiratory Protection: A fit-tested respirator (e.g., N95 or higher) is recommended when handling powders or if there is a risk of aerosol generation.[2]Eye Contact: Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue to rinse for at least 15 minutes. Seek medical attention.[1] Skin Contact: Remove contaminated clothing and wash skin with soap and water. Ingestion: Call a poison control center or doctor immediately for treatment advice.[1] Rinse mouth with water. Do not induce vomiting unless told to do so by a poison control center or doctor. Inhalation: Move person to fresh air. If not breathing, give artificial respiration. Seek medical attention.Spill Cleanup: For powder spills, gently cover with a damp paper towel to avoid raising dust.[2] Use absorbent materials for liquid spills. Collect spilled material into a sealed container for disposal.[3] Decontaminate the area with a suitable cleaning agent. Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with federal, state, and local regulations.[1] Avoid release to the environment.[1]

Operational Plan: Step-by-Step Handling and Storage Procedures

I. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the container is properly labeled with the chemical name, hazard warnings, and receiving date.

  • Wear appropriate PPE (lab coat, gloves, and safety glasses) during inspection.

II. Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[4]

  • Keep away from incompatible materials.

  • The storage area should be clearly marked with the appropriate hazard signs.

  • For short-term storage, maintain a temperature of 0-4°C; for long-term storage, -20°C is recommended.

III. Weighing and Aliquoting:

  • Conduct all weighing and aliquoting of powdered this compound in a designated area, preferably within a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.

  • Wear full PPE, including a respirator, during these operations.

  • Use dedicated spatulas and weighing boats. Clean all equipment thoroughly after use.

  • Handle the compound gently to avoid creating dust.

IV. Solution Preparation:

  • Prepare solutions in a chemical fume hood.

  • Add the solid to the solvent slowly to avoid splashing.

  • Ensure the container is securely capped before mixing or vortexing.

Disposal Plan: Waste Management Protocol

  • Waste Segregation: All disposable materials that come into contact with this compound, including gloves, wipes, and weighing papers, must be considered hazardous waste.

  • Containerization: Collect all solid and liquid waste containing this compound in clearly labeled, sealed, and puncture-resistant hazardous waste containers. Use separate containers for solid and liquid waste.

  • Labeling: Label waste containers with "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Toxic").

  • Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.[5][6][7]

Emergency Procedures: Spill and Exposure Response

I. Minor Spill (Small amount of powder):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, gently cover the spill with damp paper towels to avoid making the powder airborne.[2]

  • Carefully scoop the material into a labeled hazardous waste container.

  • Clean the spill area with a detergent and water solution.

  • Dispose of all cleanup materials as hazardous waste.

II. Major Spill:

  • Evacuate the area immediately.

  • Alert others and contact your institution's emergency response team or EHS office.

  • Provide the emergency response team with the Safety Data Sheet for this compound.

  • Do not attempt to clean up a major spill without proper training and equipment.

III. Personnel Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

Visual Guidance: Workflow and Safety

G cluster_receiving Receiving & Storage cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal receive Receive Shipment inspect Inspect Container receive->inspect store Store in Designated Area (Cool, Dry, Ventilated) inspect->store ppe Don Full PPE (Gloves, Gown, Respirator, Goggles) store->ppe weigh Weigh & Aliquot Powder ppe->weigh prepare Prepare Solution weigh->prepare collect_solid Collect Solid Waste (Contaminated PPE, etc.) weigh->collect_solid collect_liquid Collect Liquid Waste prepare->collect_liquid label_waste Label as Hazardous Waste collect_solid->label_waste collect_liquid->label_waste dispose Dispose via EHS label_waste->dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Indantadol hydrochloride
Reactant of Route 2
Reactant of Route 2
Indantadol hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.